6-cyano-1H-indazole-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-cyano-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBNYLSPDQSTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444667 | |
| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194163-31-0 | |
| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Cyano-1H-indazole-3-carboxylic acid
Abstract
This whitepaper provides an in-depth technical guide for the synthesis of 6-cyano-1H-indazole-3-carboxylic acid, a pivotal intermediate in contemporary medicinal chemistry, most notably in the production of PARP inhibitors such as Niraparib.[1][2][3] We will explore the strategic considerations for its synthesis, focusing on robust and scalable methodologies. The core of this guide is a detailed examination of a synthetic route proceeding via a Sandmeyer reaction, a classic yet powerful transformation for introducing the cyano functional group onto an aromatic ring. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, step-by-step protocols.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets, including protein kinases and enzymes involved in DNA repair.[5][6] this compound (C9H5N3O2) has emerged as a particularly valuable building block.[7][8] Its trifunctional nature—a reactive carboxylic acid, a nucleophilic indazole nitrogen, and an electronically versatile cyano group—offers multiple handles for molecular elaboration.
The primary driver for the heightened interest in this molecule is its role as a key precursor to Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian and breast cancer.[1][9] The synthesis of this intermediate, therefore, is a critical step in the pharmaceutical supply chain, demanding a process that is not only high-yielding but also safe, scalable, and reproducible.
Retrosynthetic Analysis and Strategic Blueprint
A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most strategically sound approach involves the late-stage introduction of the cyano group, as this functionality can be sensitive to conditions used in the formation of the indazole ring. The carboxylic acid at the C3 position is typically installed during the ring formation itself. This leads to a key intermediate: 6-amino-1H-indazole-3-carboxylic acid. The amino group serves as a perfect precursor to the cyano group via the well-established Sandmeyer reaction.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthetic Pathway: The Sandmeyer Route
The most reliable and widely documented approach to synthesizing the title compound hinges on the diazotization of a 6-aminoindazole precursor followed by cyanation. This multi-step process is outlined below.
Step 1: Synthesis of 6-Amino-1H-indazole-3-carboxylic acid
The formation of the indazole ring is the foundational step. A common and effective method starts from a substituted o-nitrotoluene derivative, which undergoes cyclization to form the indazole core.
-
Reaction Scheme: 4-Methyl-3-nitroaniline is reacted with sodium nitrite and acid to form a diazonium salt, which is then reduced in situ. The resulting hydrazine undergoes cyclization with a dicarbonyl compound (like pyruvic acid) to form the indazole ring. A more direct route involves the cyclization of an N-acetyl-o-aminophenylacetic acid derivative.[10] A well-established method involves the reaction of 4-methyl-3-nitroaniline with pyruvic acid, followed by reductive cyclization.
Step 2: Diazotization of the Amino Group
The transformation of the aromatic amine into a diazonium salt is a critical step that prepares the molecule for nucleophilic substitution.
-
Mechanism Insight: The amine group on the 6-aminoindazole intermediate acts as a nucleophile, attacking the nitrosonium ion (NO+) generated in situ from sodium nitrite and a strong acid (e.g., HCl, H2SO4). This proceeds through a series of proton transfers and dehydrations to yield the aryl diazonium salt. The reaction must be performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.
Step 3: Sandmeyer Cyanation
This is the key C-CN bond-forming step. The diazonium salt is treated with a copper(I) cyanide salt.
-
Mechanism Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11] Copper(I) acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium salt.[12] This generates an aryl radical and nitrogen gas, which bubbles out of the solution, driving the reaction forward. The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, yielding the final product and regenerating the Cu(I) catalyst.[12][13]
Sources
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 3. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 194163-31-0 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Cyano-1H-Indazole-3-Carboxylic Acid Scaffold: A Strategic Platform for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3][4] This guide focuses on a specific, highly functionalized variant: the 6-cyano-1H-indazole-3-carboxylic acid core. We will dissect the strategic importance of its constituent parts, explore robust synthetic pathways for its derivatization, and analyze its application in targeting key protein classes, particularly protein kinases. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in the discovery of next-generation therapeutics.
The Strategic Anatomy of the Scaffold
The Indazole Core: A Bioisostere of Indole
The 1H-indazole ring system, a fusion of benzene and pyrazole, is a versatile pharmacophore.[2][5] It is often considered a bioisostere of indole, a motif found in many natural products and signaling molecules. The two nitrogen atoms of the indazole's pyrazole ring can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions within the binding pockets of biological targets like protein kinases.[6] The 1H-tautomer is thermodynamically more stable and is the predominant form in most physiological and synthetic contexts.[1][2]
The Significance of C3-Carboxylic Acid and C6-Cyano Functionalities
The positioning of the carboxylic acid at the C3 position and the cyano group at the C6 position is not arbitrary; these groups serve critical functions in molecular recognition and the fine-tuning of physicochemical properties.
-
C3-Carboxylic Acid: This group is a potent hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein's active site. However, its ionizable nature can also be a liability, often leading to poor membrane permeability and limited oral bioavailability. This dichotomy makes the C3-carboxylic acid an ideal starting point for derivatization, either through amidation, esterification, or bioisosteric replacement.[7][8]
-
C6-Cyano Group: The cyano (-C≡N) moiety is a strong electron-withdrawing group and a competent hydrogen bond acceptor. Its inclusion in the scaffold can significantly modulate the electronic properties of the aromatic system, influencing the pKa of the indazole N-H. In a drug-target complex, it can form crucial interactions with the protein backbone or specific side chains, enhancing binding affinity and selectivity.
The Role of Carboxylic Acid Bioisosteres
To mitigate the pharmacokinetic challenges associated with the carboxylic acid group, medicinal chemists frequently employ bioisosteric replacement.[8][9] A bioisostere is a functional group that retains the key biological interactions of the original moiety while possessing different physical and chemical properties. For carboxylic acids, common bioisosteres include tetrazoles, hydroxamic acids, and various sulfonamide-based groups.[7][9][10] This strategy is context-dependent, and screening a panel of isosteres is often necessary to identify a replacement that optimally balances potency and drug-like properties.[7]
Synthetic Strategies and Derivatization
The synthesis of a diverse library of derivatives from the this compound core is essential for exploring structure-activity relationships (SAR). The overall synthetic approach involves the initial construction of the core followed by divergent derivatization at key positions.
Synthesis of the Core Scaffold
While multiple routes to indazole-3-carboxylic acids exist[11][12], a common and effective strategy involves the cyclization of an appropriately substituted phenylhydrazine derivative or the nitrosation of an indole precursor.[6][13] The synthesis of the specific 6-cyano variant can be approached by starting with a commercially available precursor such as 4-amino-3-methylbenzonitrile.
Caption: A plausible synthetic route to the core scaffold.
Key Derivatization Pathways
With the core scaffold in hand, two primary vectors for modification are the N1-position of the indazole ring and the C3-carboxylic acid.
-
N1-Alkylation/Arylation: The N-H of the indazole can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and subsequently alkylated with various alkyl or benzyl halides. This modification is crucial for probing hydrophobic pockets in the target protein and can significantly impact potency and selectivity.
-
C3-Amide Coupling: The carboxylic acid is readily converted to a wide range of amides using standard peptide coupling reagents like HBTU, HOBT/EDC, or HATU.[14][15] This allows for the introduction of diverse chemical functionalities to explore different regions of the target's binding site.
Caption: Primary derivatization pathways from the core scaffold.
Experimental Protocol: Synthesis of N-Benzyl-6-cyano-1H-indazole-3-carboxamide
This protocol describes a standard amide coupling procedure, a fundamental technique in medicinal chemistry.
Objective: To synthesize a representative amide derivative to demonstrate the C3 derivatization pathway.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the mixture and stir for an additional 15 minutes. The solution may become a slurry.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the final product, N-benzyl-6-cyano-1H-indazole-3-carboxamide.
Biological Activities and Therapeutic Applications
Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiemetic properties.[1][3][16] The this compound framework is particularly well-suited for the development of kinase inhibitors.
Case Study: Kinase Inhibition in Oncology
Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. Many successful kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core.[2][4]
Mechanism of Action (MoA): These derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This action blocks the downstream signaling cascade that promotes cell proliferation and survival. The indazole N-H often forms a critical "hinge-binding" interaction with the protein backbone, a common feature of Type I and Type II kinase inhibitors.
Caption: Mechanism of ATP-competitive kinase inhibition.
Structure-Activity Relationship (SAR) Insights:
-
N1-Substituent: The group at the N1 position often projects into a solvent-exposed region or a specific hydrophobic sub-pocket. Its size, shape, and polarity are critical for achieving selectivity between different kinases.
-
C3-Amide Moiety: The R-group of the amide can be modified to pick up additional interactions (e.g., hydrogen bonds, van der Waals forces) deep within the binding site, which can dramatically increase potency.
-
C6-Cyano Group: This group can serve as a key anchor point, forming a hydrogen bond with a specific residue in the active site, thereby orienting the rest of the molecule for optimal binding.
In Vitro Evaluation
Standard Assay: Kinase Inhibition
To quantify the potency of newly synthesized derivatives, a robust in vitro kinase inhibition assay is required. A common method is a luminescence-based assay that measures the amount of ATP remaining in solution after the kinase reaction. Lower luminescence indicates higher ATP consumption (less inhibition), while higher luminescence indicates lower ATP consumption (more inhibition).
Experimental Protocol: Luminescence-Based Kinase Assay
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a target protein kinase.
Materials:
-
Target Kinase Enzyme
-
Kinase Substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Test Compounds (e.g., 6-cyano-1H-indazole-3-carboxamide derivatives) dissolved in DMSO
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Reaction Setup: In each well of a 384-well plate, add the kinase assay buffer.
-
Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the target kinase enzyme to all wells except the "no enzyme" control and briefly incubate to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Summary and Future Perspectives
To illustrate a typical SAR study, the following table presents hypothetical but plausible data for a set of derivatives based on the core scaffold.
| Compound | R¹ (N1-Substituent) | R² (C3-Amide) | Kinase X IC₅₀ (nM) |
| 1 | -H | -NH-Benzyl | 520 |
| 2 | -CH₃ | -NH-Benzyl | 280 |
| 3 | -Cyclopropyl | -NH-Benzyl | 95 |
| 4 | -H | -NH-(4-fluorobenzyl) | 150 |
| 5 | -Cyclopropyl | -NH-(4-fluorobenzyl) | 12 |
| 6 | -Cyclopropyl | -NH-(pyridin-4-ylmethyl) | 8 |
Analysis: The data suggests that a small, hydrophobic group like cyclopropyl at the N1 position is favorable (compare Cpd 1 vs 3). Adding a fluorine atom to the benzyl ring at the C3-amide enhances potency, likely through a favorable interaction in the binding pocket (compare Cpd 3 vs 5). Replacing the fluorobenzyl group with a pyridylmethyl group, which can act as a hydrogen bond acceptor, further improves potency (Cpd 6), indicating an accessible polar interaction point.
Future Directions: The development of derivatives from this scaffold faces challenges including achieving kinase selectivity to minimize off-target effects and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work should focus on:
-
Selectivity Profiling: Screening potent hits against a broad panel of kinases to understand their selectivity profile.
-
Structure-Based Design: Obtaining co-crystal structures of inhibitors bound to their target kinase to guide the rational design of more potent and selective analogs.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve solubility, metabolic stability, and cell permeability, potentially through the introduction of polar groups or the use of carboxylic acid bioisosteres.
Conclusion
The this compound scaffold represents a highly promising and strategically designed platform for modern drug discovery. Its inherent structural features, combined with versatile points for chemical modification, make it an ideal starting point for developing potent and selective inhibitors against a range of therapeutic targets, most notably protein kinases. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can leverage this powerful core to address unmet medical needs, particularly in the field of oncology.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- Carboxylic acid (bio)isosteres in drug design - PubMed - NIH. (n.d.).
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.).
- Synthesis of indazole-3-carboxylic acid methyl ester - PrepChem.com. (n.d.).
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (n.d.).
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19).
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.).
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.t.).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
- A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021, October 8).
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.).
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2025, July 6).
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. (n.d.).
- Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate - Smolecule. (n.d.).
- EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents. (n.d.).
- WO2009106980A2 - Indazole derivatives - Google Patents. (n.d.).
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.).
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (n.d.).
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.).
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018, April 9).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 13. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. jocpr.com [jocpr.com]
- 16. innovatpublisher.com [innovatpublisher.com]
An In-depth Technical Guide to the Biological Activity of 6-cyano-1H-indazole-3-carboxylic acid: A Keystone Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-cyano-1H-indazole-3-carboxylic acid, a pivotal heterocyclic compound in contemporary medicinal chemistry. While direct biological activity of this molecule is not extensively documented, its true significance lies in its role as a versatile synthetic intermediate for the development of potent and selective ligands for a range of high-value therapeutic targets. We will explore the synthetic utility of this indazole derivative and delve into the biological activities of the key compounds derived from it, providing insights into their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their characterization.
Introduction: The Indazole Scaffold and the Strategic Importance of this compound
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the design of numerous biologically active molecules. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
This compound emerges as a particularly valuable building block due to the strategic placement of its functional groups. The carboxylic acid at the 3-position provides a convenient handle for amide bond formation, a common linkage in drug molecules, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The cyano group at the 6-position is an electron-withdrawing group that can modulate the physicochemical properties of the molecule, such as its pKa and metabolic stability. Furthermore, the cyano group can serve as a synthetic precursor for other functional groups or as a key interaction point with biological targets.
This guide will focus on the application of this compound in the synthesis of ligands for several important receptor systems, highlighting its contribution to the development of novel therapeutics.
Synthetic Utility and Key Biological Targets
This compound is a crucial starting material for the synthesis of a variety of bioactive compounds. Its derivatives have been primarily investigated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), serotonin 5-HT₄ receptors, and cannabinoid CB₁ receptors.
Ligands for Nicotinic Acetylcholine Receptors (α7 nAChR)
Derivatives of this compound have been explored as potent and selective agonists of the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory. Dysfunction of this receptor is associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it an attractive therapeutic target.[3]
The general synthetic approach involves the coupling of this compound with a suitable amine-containing moiety, often a bicyclic amine, which is a common pharmacophore for nAChR ligands.
Serotonin 5-HT₄ Receptor Agonists
The versatility of the this compound scaffold extends to the development of serotonin 5-HT₄ receptor agonists.[4] The 5-HT₄ receptor is a G-protein coupled receptor involved in various physiological functions, including gastrointestinal motility and cognitive function. Agonists of this receptor have therapeutic potential for treating gastrointestinal disorders and cognitive impairment.
Cannabinoid CB₁ Receptor Agonists
The indazole scaffold is also a well-established core for cannabinoid receptor ligands. This compound has been utilized as a precursor for the synthesis of potent CB₁ receptor agonists.[5] The CB₁ receptor is a key component of the endocannabinoid system and is involved in regulating a wide range of physiological processes, including pain, appetite, and mood.
Potential Anticancer and Antimicrobial Activity
While the primary focus has been on neurological targets, the tert-butyl ester derivative of this compound, tert-butyl 6-cyano-1H-indazole-1-carboxylate, has been investigated for its potential anticancer and antimicrobial properties.[6][7] The proposed mechanism for its anticancer activity involves the inhibition of phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in cell signaling pathways that are often dysregulated in cancer.[6]
Experimental Protocols
To provide a practical understanding of the application of this compound, this section details a representative synthetic protocol for a key derivative and a common biological assay for its characterization.
Synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-cyano-1H-indazole-3-carboxamide (α7 nAChR Ligand)
This protocol describes a common amide coupling reaction to synthesize a potent α7 nAChR ligand from this compound and 3-aminoquinuclidine.
Materials:
-
This compound
-
3-Amino-1-azabicyclo[2.2.2]octane (3-aminoquinuclidine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 3-amino-1-azabicyclo[2.2.2]octane (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired N-(1-azabicyclo[2.2.2]oct-3-yl)-6-cyano-1H-indazole-3-carboxamide.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
The aqueous workup with NaHCO₃ removes any unreacted carboxylic acid and acidic byproducts.
-
Column chromatography is a standard purification technique to isolate the target compound from any remaining impurities.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for an α7 nAChR ligand.
In Vitro α7 nAChR Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compound for the α7 nAChR.
Materials:
-
Cell membranes expressing human α7 nAChR
-
[³H]-Methyllycaconitine ([³H]-MLA) or other suitable radioligand
-
Synthesized test compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well filter plate, add cell membranes, [³H]-MLA (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known α7 nAChR ligand (e.g., nicotine or epibatidine, for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validating System:
-
The inclusion of total and non-specific binding controls ensures the validity of the specific binding data.
-
A known reference compound should be run in parallel to validate the assay performance.
Workflow for α7 nAChR Binding Assay
Caption: Workflow for α7 nAChR binding assay.
Biological Activity Data of Key Derivatives
The following table summarizes the reported biological activities of representative compounds derived from this compound.
| Compound Class | Target | Assay Type | Activity (IC₅₀/Ki) | Reference |
| Indazole-3-carboxamides | α7 nAChR | Radioligand Binding | Sub-micromolar to nanomolar | [1] |
| Indazole-3-carboxamides | 5-HT₄ Receptor | Functional Assay | Potent Agonism | [4] |
| Indazole-3-carboxamides | CB₁ Receptor | Radioligand Binding | Potent Agonism | [5] |
| tert-Butyl 6-cyano-1H-indazole-1-carboxylate | PI3Kδ | Enzymatic Assay | Potent Inhibition | [6][7] |
Note: Specific IC₅₀/Ki values are often proprietary and reported within patents without precise figures. The activity is generally described in qualitative terms like "potent" or within a certain concentration range.
Mechanism of Action and Signaling Pathways
The derivatives of this compound exert their biological effects by modulating the function of their respective protein targets.
α7 Nicotinic Acetylcholine Receptor Signaling
As agonists, the indazole-3-carboxamide derivatives bind to the α7 nAChR, causing a conformational change that opens the ion channel. This allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the neuronal membrane and activation of downstream signaling cascades. This influx of calcium can trigger various cellular responses, including the activation of calcium-dependent kinases and transcription factors, ultimately influencing neurotransmitter release and synaptic plasticity.
α7 nAChR Signaling Pathway
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. MX2012007537A - Methods for the preparation of indazole-3-carboxyclic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. - Google Patents [patents.google.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]
- 7. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 6-Cyano-1H-indazole-3-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The thermodynamic stability of the 1H-indazole tautomer makes it a particularly attractive starting point for synthetic exploration.[2] This guide focuses on a key derivative, 6-cyano-1H-indazole-3-carboxylic acid, and its critical applications in contemporary research, most notably in the development of targeted cancer therapies.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O₂ | [3] |
| Molecular Weight | 187.16 g/mol | [3] |
| CAS Number | 194163-31-0 | PubChem |
| Appearance | Off-white to pale yellow solid | Commercial Suppliers |
| Solubility | Soluble in organic solvents like DMF and DMSO | General Knowledge |
Core Application: A Crucial Building Block in the Synthesis of PARP Inhibitors
The most significant application of this compound in current research is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP inhibitors represent a major breakthrough in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[4]
The PARP-1 Signaling Pathway in DNA Repair
PARP-1 is a nuclear enzyme that plays a critical role in the detection and signaling of single-strand DNA breaks (SSBs).[5] Upon detecting a break, PARP-1 binds to the damaged DNA and, using NAD+ as a substrate, catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[6] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.[6] In cancers with BRCA mutations, the homologous recombination pathway for repairing double-strand breaks is impaired. Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate double-strand breaks that cannot be efficiently repaired, ultimately leading to cell death. This concept is known as synthetic lethality.[4]
Caption: The PARP-1 signaling pathway in response to single-strand DNA breaks.
Synthetic Utility in the Pathway to Niraparib
This compound is a direct precursor to the indazole core of Niraparib, a potent PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[7] The strategic placement of the 6-cyano and 3-carboxylic acid functionalities allows for sequential and regioselective modifications to build the final drug molecule.
The carboxylic acid at the 3-position is readily activated for amide bond formation, a common strategy in medicinal chemistry to introduce diverse substituents and modulate pharmacological properties.[8] The cyano group at the 6-position is a versatile synthetic handle. While it can be a precursor to other functional groups, in the context of many PARP inhibitors, a carboxamide moiety at this position is a common structural feature that contributes to binding at the enzyme's active site.[4]
Experimental Protocols: Amide Coupling of this compound
The following is a representative protocol for the amide coupling of this compound with a generic amine, a key step in the synthesis of indazole-based research compounds. This protocol is based on established methods for amide bond formation with indazole-3-carboxylic acids.[8][9]
Objective: To synthesize a 6-cyano-1H-indazole-3-carboxamide derivative.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, or a more complex amine synthon)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).
-
Add TEA or DIPEA (3.0 equivalents) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 6-cyano-1H-indazole-3-carboxamide derivative.
Self-Validation: The success of the reaction can be validated at each stage. Activation of the carboxylic acid can be inferred by the consumption of the starting material on TLC. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data would show the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the newly introduced amine fragment, along with the characteristic signals of the indazole core.
The Strategic Importance of the 6-Cyano Substituent in SAR
Structure-Activity Relationship (SAR) studies on indazole-based inhibitors have provided insights into the role of various substituents. While specific SAR data for this compound derivatives are not extensively published in readily available literature, general trends for indazole-based kinase and PARP inhibitors can be extrapolated. The position and nature of substituents on the indazole ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[5][10] For instance, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin production inhibitors, the nature of the substituent at the 6-position was found to be critical for activity.[5]
In the context of PARP inhibitors, the carboxamide group, often derived from a cyano precursor, is a key pharmacophoric element that mimics the nicotinamide moiety of NAD+ and forms crucial hydrogen bonds in the enzyme's active site.[4] Therefore, the 6-cyano group in this compound serves as a masked or precursor form of this essential pharmacophoric feature.
Alternative Research Applications and Future Directions
While the synthesis of PARP inhibitors is the most prominent application, the versatile reactivity of this compound opens avenues for its use in other areas of drug discovery. The indazole scaffold is being explored for the development of inhibitors for various kinases, which are implicated in a wide range of diseases, including cancer and inflammatory disorders.[1] Furthermore, the cyano group can be subjected to a variety of chemical transformations, allowing for the creation of diverse libraries of indazole derivatives for high-throughput screening against different biological targets.
The future of research involving this compound will likely involve its incorporation into novel molecular frameworks to target other enzymes and receptors. Its use in the development of chemical probes to study biological pathways and in the synthesis of new materials with interesting photophysical properties are also potential areas of exploration.
Conclusion
This compound is a highly valuable and strategically important building block in modern medicinal chemistry. Its primary application as a key intermediate in the synthesis of the PARP inhibitor Niraparib underscores its significance in the development of targeted cancer therapies. The combination of the reactive carboxylic acid at the 3-position and the versatile cyano group at the 6-position provides a powerful platform for the synthesis of a wide range of biologically active molecules. As our understanding of the roles of various enzymes and receptors in disease progresses, the demand for versatile and strategically functionalized scaffolds like this compound is set to grow, ensuring its continued importance in the field of drug discovery.
References
- Zhang, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
- Kim, H., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Wikipedia. (2024). PARP1.
- Swamy, G. N., et al. (2012).
- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
- Nguyen, T. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances.
- Patel, M. R., et al. (2021). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google P
- Pujari, J. N., et al. (2012).
- PubChemLite. (n.d.). This compound (C9H5N3O2).
- Semantic Scholar. (n.d.). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach.
- ResearchGate. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
- WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google P
- Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters.
- WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ...
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
- Molecules. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry.
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
- J-GLOBAL. (n.d.).
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
- Le Bihan, G., et al. (2018).
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
- ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Leveraging 6-Cyano-1H-indazole-3-carboxylic Acid for the Development of Potent PAK1 Inhibitors
Executive Summary
P21-activated kinase 1 (PAK1) has emerged as a critical node in oncogenic signaling, making it a high-value target for novel cancer therapeutics. Its dysregulation is implicated in cell proliferation, metastasis, and drug resistance across numerous cancer types.[1] While direct inhibition of PAK1 presents a promising therapeutic strategy, the development of potent and selective inhibitors remains a significant challenge. This guide focuses on the strategic use of 6-cyano-1H-indazole-3-carboxylic acid as a foundational scaffold for creating a potent class of PAK1 inhibitors: the 1H-indazole-3-carboxamides. Research has demonstrated that while the carboxylic acid itself is not the active inhibitor, it serves as the crucial synthetic precursor for derivatives exhibiting nanomolar potency against PAK1.[2] We will detail the biological rationale for targeting PAK1, provide validated, step-by-step protocols for inhibitor synthesis and characterization, and explain the causality behind key experimental choices to empower researchers in this domain.
The Biological Imperative: Why Target PAK1?
P21-activated kinases (PAKs) are serine/threonine kinases that function as key effectors for the Rho family small GTPases, Rac1 and Cdc42.[3] Among the six identified isoforms, PAK1 is frequently overexpressed or hyperactivated in breast, ovarian, lung, and pancreatic cancers, where it orchestrates a host of processes that define malignant progression.[1][3][4]
1.1. The PAK1 Signaling Nexus
Activation of PAK1 by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), triggers a cascade of downstream phosphorylation events. These events converge on critical cellular machinery controlling:
-
Cytoskeletal Dynamics & Motility: PAK1 phosphorylates and activates LIM kinase (LIMK), which in turn inactivates cofilin. This stabilizes the actin cytoskeleton, promoting the formation of invasive structures and facilitating cell migration and metastasis.
-
Cell Survival and Anti-Apoptosis: PAK1 can phosphorylate the pro-apoptotic protein Bad, preventing it from inducing programmed cell death and thereby promoting cancer cell survival.[5]
-
Proliferation and Gene Expression: The kinase plays a role in activating proliferative pathways, including the MAPK/ERK cascade, and influences gene transcription.[1][5]
Given its central role, inhibiting PAK1 offers a strategy to simultaneously disrupt multiple facets of cancer progression.
The 1H-Indazole-3-Carboxamide Scaffold: A Privileged Structure for PAK1 Inhibition
The indazole core is a well-established pharmacophore in medicinal chemistry, particularly for kinase inhibitors.[6] Recent fragment-based screening and structure-activity relationship (SAR) studies identified the 1H-indazole-3-carboxamide scaffold as a highly promising starting point for developing potent and selective PAK1 inhibitors.[2] The parent molecule of this series, This compound , serves as the lynchpin for their synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 194163-31-0 | [8][9] |
| Molecular Formula | C₉H₅N₃O₂ | [10] |
| Molecular Weight | 187.16 g/mol | [10] |
| Purity | Typically >95% | [11] |
From Scaffold to Inhibitor: Synthesis and Characterization
This section provides validated protocols for synthesizing 1H-indazole-3-carboxamide derivatives and subsequently evaluating their biological activity.
3.1. Synthesis of 1H-Indazole-3-Carboxamide Derivatives
The conversion of the carboxylic acid to a diverse library of amides is a cornerstone of lead discovery. The following protocol utilizes a standard carbodiimide coupling reaction, a robust and widely used method for amide bond formation.
Causality of Experimental Choices:
-
EDC/HOBt: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. 1-Hydroxybenzotriazole (HOBt) is added as a coupling additive to suppress side reactions (like N-acylurea formation) and minimize racemization, thereby increasing the yield and purity of the desired amide product.
-
Triethylamine (TEA): This organic base is used to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently under non-acidic conditions.
-
DMF: N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Step-by-Step Protocol: [12]
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
To this solution, add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and Triethylamine (TEA) (3 equivalents).
-
Stir the resulting mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 1H-indazole-3-carboxamide derivative.
3.2. In Vitro Biochemical Assay: Measuring Direct PAK1 Inhibition
To quantify the potency of the synthesized compounds directly against the PAK1 enzyme, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13]
Causality of Experimental Choices:
-
ATP Depletion: The first step after the kinase reaction is to add the ADP-Glo™ Reagent, which contains a reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. This is a critical self-validating step; without it, the high background from the initial ATP would overwhelm the signal from the newly generated ATP in the next step.
-
ADP to ATP Conversion: The Kinase Detection Reagent contains an enzyme that converts the ADP produced by PAK1 into ATP. This newly synthesized ATP is then used by a luciferase to produce light, creating a signal that positively correlates with PAK1 activity.[13]
| Compound ID | PAK1 IC₅₀ (nM) | Reference |
| 87b | 159 | [6] |
| 87c | 52 | [6] |
| 87d | 16 | [6] |
| 30l | 9.8 | [2] |
Step-by-Step Protocol: [12][13]
-
Prepare serial dilutions of the synthesized 1H-indazole-3-carboxamide compounds in the appropriate kinase buffer.
-
In a 384-well assay plate, add 1 µL of each inhibitor dilution. Use 5% DMSO as a vehicle control.
-
Add 2 µL of recombinant human PAK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., containing PAKtide substrate).[14]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by PAK1 into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader. Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.
3.3. Cellular Target Engagement: Western Blot for Phospho-PAK1
A potent biochemical inhibitor must also demonstrate efficacy in a complex cellular environment. A Western blot is used to verify that the compound can enter the cell and inhibit PAK1, which is visualized by a decrease in PAK1 autophosphorylation or the phosphorylation of a downstream substrate.
Causality of Experimental Choices:
-
Phosphatase Inhibitors: Cell lysis releases phosphatases that can rapidly remove phosphate groups from proteins. Including a phosphatase inhibitor cocktail in the lysis buffer is absolutely critical to preserve the phosphorylation state of PAK1 and ensure the detected signal is an accurate reflection of the in-cell kinase activity at the moment of lysis.
-
BSA for Blocking: When detecting phosphoproteins, it is crucial to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat milk. Milk contains casein, a phosphoprotein that can cause high background noise by non-specifically binding to the phospho-specific primary or secondary antibodies.[15]
-
Loading Control: Probing for total PAK1 or a housekeeping protein (e.g., GAPDH) is a self-validating control to ensure that any observed decrease in the phospho-PAK1 signal is due to inhibition of kinase activity, not a reduction in the total amount of PAK1 protein or unequal sample loading.[15]
Step-by-Step Protocol: [16][17]
-
Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) to 70-80% confluency.
-
Treat the cells with various concentrations of the 1H-indazole-3-carboxamide inhibitor for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by size via SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated form of PAK1 (e.g., Phospho-PAK1 (Thr423)) diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
(Optional but recommended) Strip the membrane and re-probe for total PAK1 and a housekeeping protein like GAPDH to confirm equal loading.
3.4. Cellular Viability Assay: Assessing Functional Impact
The ultimate goal of an anti-cancer agent is to inhibit cell growth or induce cell death. A cell viability assay, such as the resazurin (AlamarBlue) or MTT assay, measures the metabolic activity of the cell population, which serves as a proxy for cell viability and proliferation.[18][19]
Step-by-Step Protocol (Resazurin Assay):
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PAK1 inhibitor. Include a DMSO vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plate for 72 hours in a standard cell culture incubator.
-
Add resazurin solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
This guide establishes This compound not as a direct PAK1 inhibitor, but as a high-value starting material for the synthesis of potent 1H-indazole-3-carboxamide derivatives that effectively target the PAK1 kinase.[2][6] The provided protocols offer a validated roadmap for researchers to synthesize, characterize, and evaluate these compounds. The logical progression from biochemical potency to cellular target engagement and functional impact forms a robust, self-validating framework for preclinical drug discovery.
Future work should focus on optimizing the carboxamide derivatives to improve their pharmacokinetic properties (ADME) and further enhance their selectivity across the human kinome. Successful lead compounds identified through this workflow can then be advanced into in vivo animal models to assess their anti-tumor and anti-metastatic efficacy, paving the way for a new class of targeted cancer therapies.
References
- PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications. (2025). Current Gene Therapy. [Link]
- Li, Y., et al. (2021). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Journal of Cancer. [Link]
- Ching, Y. P., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells.
- Kumar, R., et al. (2012).
- PAK signaling in cancer biology. A Domain organization of PAK1. PBD,... (n.d.).
- Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2022). Methods in Molecular Biology. [Link]
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]
- Protocol for Invitro Kinase Assay. (n.d.). University of Southern California. [Link]
- CAS 194163-31-0 | this compound. (n.d.). Alchem.Pharmtech. [Link]
- Chen, Y. T., et al. (2023). The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein. Journal of Cell Science. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021).
- Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
- Small peptide inhibitor from the sequence of RUNX3 disrupts PAK1–RUNX3 interaction and abrogates its phosphorylation-dependent oncogenic function. (n.d.).
Sources
- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound | 194163-31-0 [chemicalbook.com]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. aksci.com [aksci.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. PAK1 Kinase Enzyme System [promega.jp]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 6-cyano-1H-indazole-3-carboxylic acid: A Deep Dive into its Putative Mechanism of Action as a CRAC Channel Modulator
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Within this esteemed class of molecules, 6-cyano-1H-indazole-3-carboxylic acid presents a unique substitution pattern that suggests a compelling, yet underexplored, therapeutic potential. While direct literature on the specific mechanism of action for this compound is nascent, a rigorous analysis of its structural analogs, particularly indazole-3-carboxamides, points towards a highly plausible primary mechanism: the modulation of Calcium-Release Activated Calcium (CRAC) channels. This in-depth technical guide will elucidate this putative mechanism, contextualize it within the broader landscape of indazole-based bioactivity, and provide a comprehensive experimental framework for its validation.
Introduction: The Indazole Scaffold and the Promise of this compound
Indazole derivatives have garnered significant attention from the scientific community for their wide-ranging biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The rigid bicyclic structure of the indazole core serves as a versatile template for the design of targeted therapeutics. The specific compound, this compound, features two key functional groups: a cyano group at the 6-position and a carboxylic acid at the 3-position. These substituents are anticipated to play a crucial role in the molecule's pharmacokinetic and pharmacodynamic profiles.
While the broader class of indazoles has been associated with the inhibition of various kinases, such as phosphoinositide 3-kinase δ and protein kinase C-B/Akt[1], a compelling body of evidence for closely related indazole-3-carboxamides points towards a distinct and potent mechanism of action: the blockade of Calcium-Release Activated Calcium (CRAC) channels.[3][4]
Putative Primary Mechanism of Action: Inhibition of CRAC Channels
Based on robust structure-activity relationship (SAR) studies of indazole-3-carboxamide derivatives[3][4], we hypothesize that This compound acts as an inhibitor of the Calcium-Release Activated Calcium (CRAC) channel.
The CRAC channel is a highly selective calcium channel that plays a pivotal role in intracellular calcium signaling, particularly in immune cells.[3][4][5] The influx of extracellular calcium through CRAC channels is a critical step in the activation of mast cells and T cells, leading to the release of pro-inflammatory mediators.[4][5]
The Molecular Machinery of CRAC Channel Activation
The activation of CRAC channels is a sophisticated process initiated by the depletion of calcium from the endoplasmic reticulum (ER). This process involves two key proteins:
-
STIM1 (Stromal Interaction Molecule 1): An ER-resident calcium sensor. Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.
-
Orai1: The pore-forming subunit of the CRAC channel located in the plasma membrane.
The interaction between activated STIM1 and Orai1 leads to the opening of the CRAC channel and a sustained influx of calcium into the cell.
The Role of this compound as a Putative Inhibitor
We propose that this compound, or more likely its amide derivatives, directly or allosterically modulates the Orai1 channel or interferes with the STIM1-Orai1 interaction, thereby preventing channel opening and subsequent calcium influx. The specific regiochemistry of the substituent at the 3-position of the indazole ring is critical for this inhibitory activity, as demonstrated by the inactivity of reverse amide isomers in related series.[3][4]
The presence of the electron-withdrawing cyano group at the 6-position may enhance the binding affinity and specificity of the molecule for its target. The carboxylic acid at the 3-position provides a handle for further chemical modification, for instance, into a library of carboxamides, which have shown high potency as CRAC channel blockers.[3]
Experimental Validation of the Proposed Mechanism of Action
To rigorously test the hypothesis that this compound and its derivatives inhibit CRAC channels, a multi-faceted experimental approach is required.
Synthesis of an Amide Library
Given the established importance of the 3-carboxamide moiety for anti-CRAC activity[3][4], the initial step would be the synthesis of a focused library of amides from the parent this compound.
In Vitro Assays for CRAC Channel Inhibition
A tiered approach to in vitro testing will provide a comprehensive understanding of the compound's activity.
| Assay | Description | Endpoint | Reference Compounds |
| Calcium Influx Assay | Measurement of intracellular calcium levels in a suitable cell line (e.g., RBL-2H3, Jurkat T cells) using a fluorescent calcium indicator (e.g., Fura-2). Store depletion is induced with thapsigargin. | IC₅₀ for inhibition of store-operated calcium entry (SOCE). | GSK-7975A[6], YM-58483[7] |
| Electrophysiology (Patch-Clamp) | Direct measurement of the CRAC current (ICRAC) in whole-cell patch-clamp configuration. | Direct inhibition of ICRAC. | La³⁺, Gd³⁺[5] |
| Cellular Functional Assays | Measurement of downstream functional consequences of CRAC channel inhibition, such as the release of β-hexosaminidase from RBL-2H3 cells or IL-2 and TNF-α secretion from activated T cells. | IC₅₀ for the inhibition of inflammatory mediator release. | Synta 66[5] |
Detailed Experimental Protocol: Calcium Influx Assay
-
Cell Culture: Culture RBL-2H3 cells in appropriate media and conditions.
-
Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation) in a calcium-free buffer.
-
Store Depletion: Add thapsigargin to the calcium-free buffer to induce ER calcium store depletion.
-
Compound Addition: Add varying concentrations of the test compound (or vehicle control).
-
Calcium Re-addition: Re-introduce calcium to the extracellular buffer to initiate SOCE.
-
Data Acquisition: Record the change in fluorescence ratio over time.
-
Analysis: Calculate the peak calcium influx and determine the IC₅₀ value for each compound.
Concluding Remarks and Future Directions
The structural features of this compound, when viewed through the lens of its close analogs, strongly suggest a mechanism of action centered on the inhibition of CRAC channels. This proposed mechanism offers a clear and testable hypothesis with significant therapeutic implications, particularly in the realms of autoimmune and inflammatory diseases. The experimental framework outlined herein provides a robust pathway to validate this hypothesis and to explore the structure-activity relationships within a novel series of 6-cyano-1H-indazole-3-carboxamides. Successful validation would position these compounds as promising leads for the development of a new class of immunomodulatory agents.
References
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1151-1156.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Zhang, X., et al. (2014). Store-operated CRAC channel inhibitors: opportunities and challenges. Acta Pharmacologica Sinica, 35(1), 1-8.
- Gerasimenko, J. V., et al. (2013). Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy. Proceedings of the National Academy of Sciences, 110(32), 13186-13191.
Sources
- 1. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 6-Cyano-1H-indazole-3-carboxylic Acid
Abstract
This in-depth technical guide delves into the discovery, history, and significance of 6-cyano-1H-indazole-3-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry. While not discovered in isolation, its history is intrinsically linked to the development of targeted cancer therapies, most notably as a crucial intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide will explore the evolution of indazole scaffolds in drug discovery, the strategic importance of the 6-cyano substitution, detailed synthetic methodologies, and its ultimate application in the creation of life-saving therapeutics.
Introduction: The Indazole Nucleus - A Privileged Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has long been recognized as a "privileged scaffold" in drug discovery.[1] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing ligands that can bind with high affinity and selectivity to biological targets.
Historically, the synthesis of the indazole core dates back to the work of Emil Fischer in the late 19th century.[1] However, it was in the latter half of the 20th century that the therapeutic potential of indazole derivatives began to be extensively explored, leading to the development of drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The "Discovery" of this compound: A Tale of Chemical Evolution for Targeted Therapy
The specific discovery of this compound (CAS 194163-31-0) is not marked by a singular, serendipitous event but rather by its emergence as a critical building block in the rational design of potent and selective enzyme inhibitors.[2][3][4] Its history is therefore best understood in the context of the development of PARP inhibitors, a class of drugs that have revolutionized the treatment of certain cancers.
The indazole-3-carboxylic acid moiety itself was identified as a versatile template for creating molecules that could mimic the nicotinamide portion of the NAD+ cofactor, which is essential for PARP enzyme activity.[5] Early research focused on various substitutions on the indazole ring to optimize potency, selectivity, and pharmacokinetic properties.
The introduction of a cyano (-C≡N) group at the 6-position of the indazole ring represents a key strategic decision in the optimization of these inhibitors. The cyano group is a well-established bioisostere for other functional groups, such as halogens (e.g., -Cl, -F) and the trifluoromethyl group (-CF3).[6]
Key Physicochemical Contributions of the 6-Cyano Group:
-
Electronic Modulation: The strong electron-withdrawing nature of the cyano group significantly influences the electronic distribution of the indazole ring system, which can enhance binding interactions with the target protein.
-
Metabolic Stability: The cyano group is generally metabolically stable and less prone to enzymatic degradation compared to other functional groups, contributing to a more favorable pharmacokinetic profile of the final drug molecule.[7]
-
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, providing an additional point of interaction within the enzyme's active site.
The culmination of these properties made this compound an ideal and highly sought-after intermediate for the synthesis of advanced PARP inhibitors like Niraparib.[8][9]
Synthetic Strategies for this compound
The synthesis of this compound is not trivial and has been a subject of process chemistry optimization, particularly for large-scale production in the pharmaceutical industry. A common and illustrative synthetic approach involves a multi-step sequence starting from readily available precursors.
Below is a representative, generalized synthetic protocol based on methodologies described in the patent literature for the synthesis of Niraparib intermediates.
Experimental Protocol: A Representative Synthesis
Step 1: Nitration of 4-methylbenzonitrile
-
To a cooled solution of 4-methylbenzonitrile in a suitable solvent (e.g., sulfuric acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring it onto ice and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-3-nitrobenzonitrile.
Step 2: Oxidation of the Methyl Group
-
Dissolve the 4-methyl-3-nitrobenzonitrile in a suitable solvent system (e.g., a mixture of pyridine and water).
-
Add a strong oxidizing agent (e.g., potassium permanganate) portion-wise while monitoring the reaction temperature.
-
After the reaction is complete, filter off the manganese dioxide byproduct and acidify the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-cyano-2-nitrobenzoic acid.
Step 3: Reductive Cyclization to form the Indazole Ring
-
To a solution of 4-cyano-2-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent (e.g., iron powder or stannous chloride) and a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
The resulting crude product can be purified by recrystallization to yield this compound.
Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 194163-31-0 | [2][3][4] |
| Molecular Formula | C₉H₅N₃O₂ | [4] |
| Molecular Weight | 187.16 g/mol | [4] |
| Appearance | Off-white to yellow solid | [2][3] |
| Solubility | Soluble in DMSO and other polar organic solvents | N/A |
Conclusion
The story of this compound is a compelling example of how the evolution of synthetic chemistry directly fuels advancements in medicine. While its "discovery" may not be a standalone event, its strategic design and synthesis have been instrumental in the development of targeted cancer therapies. As a key intermediate for Niraparib, this molecule has played a significant role in improving the prognosis for patients with certain types of cancer. The ongoing exploration of indazole-based scaffolds in drug discovery ensures that the legacy of this important heterocyclic compound will continue to grow, paving the way for new and innovative treatments for a host of diseases.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Bioisostere. (2024). In Wikipedia.
- Feng, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(10), 1334.
- Heinrich, T., et al. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. CHIMIA International Journal for Chemistry, 58(3), 143-147.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Imming, P., Sinning, C., & Meyer, A. (2006). Drugs, their targets and the nature and number of drug targets. Nature Reviews Drug Discovery, 5(10), 821-834.
- Zhang, L., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 166, 303-315.
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.).
- Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 21-50.
- Cao, Y., et al. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research, 30(3), 501-518.
- WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents. (n.d.).
- EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents. (n.d.).
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Xenograft Models. Journal of Medicinal Chemistry, 52(22), 7170-7185.
- Woo, J., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 58(8), 3573-3591.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- PubChemLite. (n.d.). This compound (C9H5N3O2).
- USPTO. (2021, May 10). Milestones in U.S. patenting.
- Szałek, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5463.
- National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 194163-31-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 194163-31-0 [chemicalbook.com]
- 4. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisostere - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 9. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
A Comprehensive Guide to the Structural Elucidation of 6-cyano-1H-indazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive, multi-technique methodology for the unambiguous structural elucidation of 6-cyano-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] We present a logical, field-proven workflow that leverages High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, HMBC), and single-crystal X-ray crystallography. Each analytical step is detailed with not only the protocol but also the underlying scientific rationale for experimental choices and the interpretation of expected data. This document serves as a definitive reference for researchers, analytical chemists, and drug development professionals tasked with confirming the identity, purity, and structure of this and similar complex small molecules.
Introduction and Strategic Overview
The indazole scaffold is a privileged structure in modern pharmacology, forming the core of numerous kinase inhibitors and therapeutic agents.[3] The specific derivative, this compound (molecular formula C₉H₅N₃O₂), presents a unique analytical challenge due to its multiple functional groups and potential for tautomerism. An erroneous structural assignment can have profound consequences, leading to wasted resources and flawed structure-activity relationship (SAR) studies.
Therefore, a robust, orthogonal approach is not merely best practice; it is a necessity. This guide eschews a simple recitation of techniques. Instead, it presents an integrated strategy where each analysis builds upon the last, creating a self-validating system. We begin with techniques that confirm elemental composition and functional groups (MS and IR) and then progress to the meticulous mapping of the atomic framework and connectivity using a suite of NMR experiments. Finally, we discuss the "gold standard" confirmation via X-ray crystallography.
The Target Molecule: this compound
The presumed structure, including the standard numbering convention for the indazole ring, is presented below. This structure serves as our working hypothesis to be proven or refuted by the empirical data.
Caption: Hypothesized structure of this compound.
Foundational Analysis: Mass and Composition
The first step is to confirm the molecular formula (C₉H₅N₃O₂). High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to distinguish the target's exact mass from other potential elemental compositions.
HRMS Protocol (ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition (Negative Ion Mode): Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion.
-
Scan Range: m/z 50-500
-
Resolution: >60,000 FWHM
-
Internal Calibration: Use a known calibrant to ensure mass accuracy below 5 ppm.
-
-
Data Analysis: Compare the measured monoisotopic mass of the most intense ion with the theoretical mass calculated for [C₉H₄N₃O₂]⁻.
Expected HRMS Data
The expected data provides a primary, high-confidence confirmation of the elemental composition.
| Parameter | Theoretical Value | Expected Observation |
| Molecular Formula | C₉H₅N₃O₂ | - |
| Monoisotopic Mass | 187.03818 Da | - |
| Adduct (Negative) | [M-H]⁻ | C₉H₄N₃O₂⁻ |
| Theoretical m/z | 186.03090 | m/z 186.0309 ± 5 ppm |
| Adduct (Positive) | [M+H]⁺ | C₉H₆N₃O₂⁺ |
| Theoretical m/z | 188.04546 | m/z 188.0455 ± 5 ppm |
Table based on data from PubChem.[4]
Functional Group Identification: Infrared Spectroscopy
With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and reliable method to verify the presence of the key functional groups: carboxylic acid, nitrile, and the N-H of the indazole ring.
FTIR Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Expected IR Absorptions
The IR spectrum is a fingerprint of the molecule's vibrating bonds. The presence of strong, characteristic bands for the nitrile and carboxylic acid moieties provides immediate structural validation.[5][6][7]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad, due to H-bonding |
| Aromatic/Indazole | N-H stretch | ~3100 - 3000 | Medium, often overlaps with O-H |
| Aromatic | C-H stretch | ~3050 | Weak to medium |
| Nitrile | C≡N stretch | ~2230 | Strong, sharp, highly diagnostic |
| Carboxylic Acid | C=O stretch | ~1710 | Strong, sharp |
| Aromatic/Indazole | C=C/C=N stretch | 1620 - 1450 | Multiple medium to strong bands |
Definitive Connectivity Mapping: NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule. For this compound, a full suite of 1D and 2D experiments is required.
NMR Experimental Protocol
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and allows for the observation of exchangeable protons (N-H and COOH).[1][8]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiments to Acquire:
-
1D ¹H: Standard proton spectrum.
-
1D ¹³C: Standard carbon spectrum (proton-decoupled).
-
2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings, primarily for adjacent aromatic protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon (C-H) correlations.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which are critical for connecting the molecular fragments and identifying quaternary carbons.
-
Predicted NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and key 2D correlations. The reasoning is based on established principles and data from similar indazole structures.[1][9][10][11] The electron-withdrawing effects of the cyano and carboxylic acid groups are expected to significantly deshield nearby protons and carbons.
| Atom Label | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| N1-H | ~13.9 (broad s) | - | C3, C7a |
| COOH | ~13.5 (very broad s) | ~163 | C3, C3a |
| C3 | - | ~140 | - |
| C3a | - | ~123 | - |
| H4 | ~8.2 (d) | ~123 | C3a, C5, C6, C7a |
| H5 | ~7.8 (d) | ~126 | C4, C6, C7, C(N) |
| C6 | - | ~110 | - |
| H7 | ~8.5 (s) | ~112 | C5, C6, C7a, C(N) |
| C7a | - | ~141 | - |
| C(OOH) | - | ~163 | - |
| C(N) | - | ~118 | - |
Note: Chemical shifts are estimates and can vary based on concentration and temperature. Multiplicity: s = singlet, d = doublet.
Visualizing NMR Connectivity
Graphviz diagrams are invaluable for visualizing the connectivity map derived from 2D NMR data.
The COSY experiment will confirm the connectivity of the benzenoid ring protons.
Caption: Expected ¹H-¹H COSY correlation for adjacent protons H4 and H5.
The HMBC experiment is the most powerful tool for assembling the full carbon skeleton and placing the substituents correctly.
Caption: Critical ¹H-¹³C HMBC correlations confirming substituent placement.
The Ultimate Proof: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the definitive, unambiguous proof of structure. It provides a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, angles, and tautomeric form in the solid state.
X-ray Crystallography Protocol
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution is a common starting point. Solvents to explore include ethanol, ethyl acetate, or mixtures like methanol/dichloromethane.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Expected Outcome
The successful solution of the crystal structure would confirm:
-
The 1H-indazole tautomer as the stable form in the solid state.
-
The planarity of the indazole ring system.
-
Hydrogen bonding patterns, likely involving dimer formation between the carboxylic acid groups of adjacent molecules, a common motif for carboxylic acids.[12][13]
Integrated Workflow and Conclusion
The structural elucidation of a complex molecule like this compound must be a systematic and logical process. Each piece of data acts as a check on the others, ensuring the final assignment is robust and trustworthy.
Elucidation Workflow
Sources
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 12. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 6-cyano-1H-indazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-cyano-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of robust analytical data in these fields, this document outlines the theoretical and practical aspects of elucidating the structure and purity of this molecule using a suite of modern spectroscopic techniques. We will delve into the principles and expected outcomes for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the acquisition, interpretation, and validation of spectroscopic data for this and similar indazole derivatives.
Introduction: The Significance of this compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties. The specific derivative, this compound, incorporates two key functional groups: a nitrile (-C≡N) and a carboxylic acid (-COOH). These additions provide valuable handles for further chemical modification and can significantly influence the molecule's physicochemical properties and biological target interactions. Accurate and unambiguous structural confirmation through spectroscopic methods is, therefore, a non-negotiable prerequisite for any meaningful research and development involving this compound.
This guide will provide a detailed, field-proven approach to the complete spectroscopic characterization of this compound, ensuring the scientific integrity and trustworthiness of the data generated.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecular structure is paramount for the interpretation of its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating NMR experiment begins with meticulous sample preparation.
-
Solvent Selection: A deuterated solvent that fully dissolves the analyte is chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the carboxylic acid and N-H protons, which can be observed.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
-
Instrumental Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Standard acquisition parameters for ¹H and ¹³C NMR should be utilized. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy: Expected Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a very downfield chemical shift. This signal will readily exchange with D₂O. |
| ~13.0 | Broad Singlet | 1H | N-H | The indazole N-H proton is also acidic and appears as a broad singlet in a similar downfield region, often overlapping with the carboxylic acid proton. This signal will also exchange with D₂O. |
| ~8.3 | Singlet | 1H | H-7 | The proton at position 7 is adjacent to the electron-withdrawing cyano group and is expected to be a singlet due to the absence of ortho-coupling partners. |
| ~8.0 | Doublet | 1H | H-4 | The proton at position 4 is part of the benzene ring and will appear as a doublet due to coupling with H-5. |
| ~7.8 | Doublet | 1H | H-5 | The proton at position 5 will appear as a doublet due to coupling with H-4. |
Note: The exact chemical shifts are predictions based on the analysis of similar indazole structures and known substituent effects. The use of a different solvent will alter these values.
¹³C NMR Spectroscopy: Expected Spectrum
The ¹³C NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule.
| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group. |
| ~142 | C-3a | A quaternary carbon at the fusion of the two rings. |
| ~140 | C-7a | A quaternary carbon at the fusion of the two rings. |
| ~135 | C-3 | The carbon bearing the carboxylic acid group. |
| ~128 | C-5 | Aromatic methine carbon. |
| ~125 | C-4 | Aromatic methine carbon. |
| ~122 | C-7 | Aromatic methine carbon. |
| ~118 | -C≡N | The carbon of the nitrile group appears in a distinct region of the spectrum. |
| ~110 | C-6 | The quaternary carbon bearing the cyano group. |
Note: These are estimated chemical shifts and will vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Sample Preparation and Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is usually displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
-
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad and strong, often obscuring C-H stretches. This broadness is due to hydrogen bonding. |
| ~3200 | N-H stretch | Indazole | A medium to strong, broad peak, which may be superimposed on the O-H stretch. |
| ~2230 | C≡N stretch | Nitrile | A sharp, medium to strong intensity peak in a relatively clean region of the spectrum. |
| ~1700 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption. Its position can be influenced by conjugation and hydrogen bonding. |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Two or more medium to sharp bands. |
| ~1250 | C-O stretch | Carboxylic Acid | A strong band associated with the C-O single bond of the carboxylic acid. |
The presence of these key bands provides strong evidence for the molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: MS Sample Preparation and Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule. It can be run in either positive or negative ion mode.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
-
-
Data Acquisition:
-
The sample solution is infused into the mass spectrometer.
-
A full scan mass spectrum is acquired over an appropriate mass-to-charge (m/z) range.
-
Expected Mass Spectrum
-
Molecular Formula: C₉H₅N₃O₂
-
Monoisotopic Mass: 187.0382 g/mol
In positive ion mode (ESI+) , the most prominent peak is expected to be the protonated molecule:
-
[M+H]⁺: m/z 188.0455
In negative ion mode (ESI-) , the deprotonated molecule is expected to be the base peak:
-
[M-H]⁻: m/z 186.0309
Expected Fragmentation:
Under higher energy conditions (e.g., tandem MS/MS), fragmentation of the parent ion can provide further structural information. Likely fragmentation pathways include:
-
Loss of H₂O (18.01 g/mol ) from the carboxylic acid.
-
Loss of CO₂ (44.00 g/mol ) from the carboxylic acid.
-
Loss of HCN (27.01 g/mol ) from the indazole ring or the cyano group.
Caption: A simplified potential fragmentation pathway in positive ion mode MS.
Summary of Spectroscopic Data
The following table summarizes the expected key spectroscopic data for this compound.
| Technique | Feature | Expected Value |
| ¹H NMR | -COOH proton | ~13.0 - 14.0 ppm (broad s) |
| N-H proton | ~13.0 ppm (broad s) | |
| Aromatic protons | ~7.8 - 8.3 ppm | |
| ¹³C NMR | C=O carbon | ~165 ppm |
| Aromatic carbons | ~110 - 142 ppm | |
| C≡N carbon | ~118 ppm | |
| IR | O-H stretch | 3300 - 2500 cm⁻¹ (very broad) |
| C≡N stretch | ~2230 cm⁻¹ (sharp, medium-strong) | |
| C=O stretch | ~1700 cm⁻¹ (strong, sharp) | |
| HRMS (ESI+) | [M+H]⁺ | m/z 188.0455 |
| HRMS (ESI-) | [M-H]⁻ | m/z 186.0309 |
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. The expected data, rooted in the fundamental principles of spectroscopy and the known chemical properties of the indazole, carboxylic acid, and nitrile functional groups, offer a clear and unambiguous fingerprint of the molecule. This technical guide serves as a foundational resource for scientists, enabling them to confidently acquire, interpret, and report the spectroscopic data for this important heterocyclic compound, thereby upholding the highest standards of scientific integrity in their research and development endeavors.
References
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Teixeira, F. C., et al. (2006).
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Cyano-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the potential therapeutic targets for the specific, yet underexplored, molecule: 6-cyano-1H-indazole-3-carboxylic acid. By synthesizing data from structure-activity relationship (SAR) studies of analogous compounds and outlining a robust, multi-pronged experimental strategy, this document serves as a comprehensive roadmap for researchers seeking to elucidate the therapeutic promise of this compound and its derivatives. We will delve into the rationale for prioritizing key target classes, including protein kinases, ion channels, and G-protein coupled receptors, and provide detailed, field-proven protocols for target validation and mechanism of action studies.
Introduction: The Indazole Scaffold and the Significance of the 6-Cyano Moiety
Indazole-containing derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in oncology, immunology, and neurology.[1][2] The versatility of the indazole core allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, possesses two key functionalities that inform our strategic approach to target identification: the indazole-3-carboxylic acid core and the electron-withdrawing cyano group at the 6-position.
The carboxylic acid at the 3-position is a versatile handle for the synthesis of carboxamide libraries, a common strategy in drug discovery to explore interactions with target proteins.[3] The cyano group at the 6-position is of particular interest. Its electronic properties can significantly influence the acidity of the indazole N-H, hydrogen bonding capabilities, and overall molecular conformation, thereby impacting target binding affinity and selectivity.[4] Our initial focus, therefore, will be on target families where these structural features are known to play a critical role.
Prioritized Potential Therapeutic Target Classes
Based on extensive analysis of the indazole pharmacophore in the scientific literature, we have identified three high-priority target classes for this compound. The following sections will detail the rationale for each and propose initial screening strategies.
Protein Kinases: Targeting Dysregulated Signaling in Oncology and Beyond
The indazole scaffold is a well-established "hinge-binding" motif for protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[5] Numerous indazole-based kinase inhibitors have reached the market, including pazopanib and axitinib.
-
Rationale for Targeting Kinases:
-
Structural Precedent: The 1H-indazole core mimics the purine ring of ATP, enabling competitive inhibition at the kinase hinge region.
-
Broad Applicability: With over 500 kinases in the human kinome, this target class offers a vast landscape for discovering novel therapeutics for a wide range of diseases.
-
Influence of the 6-Cyano Group: The cyano substituent can potentially form specific interactions with amino acid residues in the kinase active site, leading to enhanced potency and selectivity.
-
-
Proposed Initial Kinase Targets:
-
VEGFR-2 & FGFR1: Indazole derivatives have shown potent inhibitory activity against these receptor tyrosine kinases involved in angiogenesis.[1]
-
EGFR: Structure-guided design has yielded potent indazole-based EGFR inhibitors.[1]
-
Aurora Kinases: Amide derivatives of indazole have been reported as inhibitors of Aurora kinases, which are key regulators of mitosis.
-
Ion Channels: Modulating Cellular Excitability and Signaling
Recent studies have highlighted the potential of indazole-3-carboxamides as potent and selective modulators of ion channels, particularly the Calcium-Release Activated Calcium (CRAC) channel.[3][6]
-
Rationale for Targeting CRAC Channels:
-
Therapeutic Relevance: CRAC channels are crucial for the function of immune cells, making them a promising target for autoimmune and inflammatory disorders.[7][8]
-
SAR Insights: Studies have demonstrated that the regiochemistry of the indazole-3-carboxamide is critical for CRAC channel inhibition, a feature directly synthesizable from this compound.[3][6]
-
Unmet Medical Need: The development of selective CRAC channel blockers remains an active area of research with significant therapeutic potential.
-
G-Protein Coupled Receptors (GPCRs): Allosteric Modulation and Novel Ligand Discovery
The indazole nucleus has been incorporated into ligands for various GPCRs, including nicotinic acetylcholine receptors (nAChRs) and serotonin receptors, suggesting a role in modulating neurological and psychiatric conditions.[9][10]
-
Rationale for Targeting GPCRs:
-
Druggability: GPCRs are one of the largest and most successfully drugged target families.
-
Neurological Applications: Indazole derivatives have shown promise in targeting neurological disorders by inhibiting enzymes like monoamine oxidase (MAO) and kinases such as GSK3, which are downstream of GPCR signaling.[11][12]
-
Structural Diversity: The ability to generate diverse libraries from the this compound core can lead to the discovery of novel GPCR ligands with unique pharmacological profiles.
-
Experimental Workflows for Target Identification and Validation
A systematic and multi-faceted approach is essential to confidently identify and validate the therapeutic targets of this compound and its derivatives. The following experimental workflows provide a comprehensive strategy.
Workflow for Target Identification
Caption: A multi-pronged workflow for initial target identification.
Step-by-Step Protocol for High-Throughput Screening (HTS):
-
Compound Library Preparation: Synthesize a diverse library of amides from this compound, varying the amine substituent to explore a range of chemical space.
-
Assay Plate Preparation: Dispense the compound library into 384- or 1536-well microplates at a final screening concentration (e.g., 10 µM).
-
Target-Based Assays:
-
Kinases: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) to assess binding to a broad range of kinases.
-
Ion Channels: Employ automated electrophysiology platforms (e.g., Sophion QPatch) to screen for modulatory effects on a panel of key ion channels, including CRAC channels.
-
GPCRs: Perform radioligand binding assays for a panel of relevant GPCRs, followed by functional assays (e.g., cAMP, calcium flux) for initial hits.
-
-
Phenotypic Assays: Screen the library in cell-based assays relevant to cancer (e.g., cell proliferation assays against a panel of cancer cell lines), inflammation (e.g., cytokine release assays), and neurological disorders (e.g., neurite outgrowth assays).[2][13]
-
Hit Identification and Confirmation: Identify compounds that exhibit significant activity in the primary screens. Confirm the activity of these "hits" through dose-response studies.
Workflow for Target Validation and Mechanism of Action
Caption: A sequential workflow for validating identified targets.
Detailed Protocol for Cellular Thermal Shift Assay (CETSA):
-
Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat cells with the active compound or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest cells and resuspend in a suitable lysis buffer.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.
Data Presentation and Interpretation
Table 1: Hypothetical Screening Data for a 6-Cyano-1H-indazole-3-carboxamide Library
| Compound ID | Kinase Inhibition (VEGFR-2, IC50, µM) | CRAC Channel Blockade (IC50, µM) | 5-HT4R Binding (Ki, µM) | A549 Cell Proliferation (GI50, µM) |
| Parent Acid | > 50 | > 50 | > 50 | > 50 |
| Amide A | 0.25 | 15.2 | > 50 | 0.5 |
| Amide B | 12.8 | 0.8 | 25.1 | 5.2 |
| Amide C | > 50 | 2.1 | 0.15 | 18.9 |
This table is for illustrative purposes only.
Interpretation:
-
Amide A shows potent activity against VEGFR-2 and corresponding cancer cell proliferation, suggesting it is a promising lead for an anticancer agent targeting angiogenesis.
-
Amide B demonstrates potent CRAC channel blockade and moderate anticancer activity, indicating a potential dual mechanism or a primary role in immunomodulation.
-
Amide C exhibits high affinity for the 5-HT4 receptor, suggesting its potential development for gastrointestinal or neurological disorders.
Conclusion and Future Directions
This compound represents a promising starting point for the discovery of novel therapeutics. Its structural features suggest a high likelihood of interaction with protein kinases, ion channels, and GPCRs. The systematic application of the outlined experimental workflows, from broad screening to in-depth mechanistic studies, will be crucial in unlocking the full therapeutic potential of this compound and its derivatives. Future work should focus on lead optimization based on initial screening hits, including medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel clinical candidates.
References
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
- Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)
- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
- Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Structure-Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggreg
- Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. PubMed. [Link]
- Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. Request PDF. [Link]
- Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline deriv
- Nicotinic Acetylcholine Receptor Ligands. University of Milan. [Link]
- Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. [Link]
- The action of selective CRAC channel blockers is affected by the Orai pore geometry.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]
- Examples of nicotinic acetylcholine receptor (nAChR) ligands.
- Importance of Indazole against Neurological Disorders. PubMed. [Link]
- This compound, 95% Purity, C9H5N3O2, 100 mg. CP Lab Safety. [Link]
- New Isoxazole Derivatives Designed as Nicotinic Acetylcholine Receptor Ligand Candid
- Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands.
- Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. MDPI. [Link]
- 2-Phenylamino-6-cyano-1H-benzimidazole-based isoform selective casein kinase 1 gamma (CK1γ) inhibitors.
- 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
- Importance of Indazole against Neurological Disorders. Bentham Science. [Link]
- This compound (C9H5N3O2). PubChem. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iamc.unimi.it [iamc.unimi.it]
- 10. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 6-Cyano-1H-indazole-3-carboxylic acid: A Technical Guide for Preclinical Research
This guide provides a comprehensive framework for the in vitro evaluation of 6-cyano-1H-indazole-3-carboxylic acid, a novel compound belonging to the indazole class of heterocyclic molecules. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly as kinase inhibitors in oncology.[1][2] This document outlines a strategic, multi-tiered approach to elucidate the compound's biological activity, mechanism of action, and potential therapeutic utility. Our focus is on establishing a robust preclinical data package to inform subsequent stages of drug development.
Introduction to the Indazole Scaffold and Rationale for Study
Indazole derivatives have garnered significant attention in drug discovery due to their ability to mimic the purine base, enabling them to interact with a wide range of biological targets, most notably ATP-binding sites in kinases.[2] Several FDA-approved drugs, such as pazopanib and axitinib, feature the indazole core and function as multi-kinase inhibitors for the treatment of various cancers.[2] The introduction of a cyano group at the 6-position and a carboxylic acid at the 3-position of the indazole ring in this compound presents a unique chemical entity with the potential for novel biological activities. The carboxylic acid moiety, in particular, may influence solubility, cell permeability, and interactions with target proteins.[3]
This guide proposes a systematic in vitro investigation of this compound, commencing with broad-spectrum anti-proliferative screening, followed by in-depth mechanistic studies to identify its molecular targets and affected signaling pathways.
Preliminary Assessment: Compound Handling and Stability
Prior to initiating biological assays, it is crucial to establish the fundamental physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H5N3O2 | PubChem |
| Molecular Weight | 187.16 g/mol | |
| Appearance | Solid | - |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, PBS) | - |
| Stability | To be determined experimentally at various temperatures and pH | - |
Protocol 1: Solubility and Stability Assessment
-
Solubility Determination:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in aqueous buffers (e.g., PBS, cell culture media) to determine the maximum soluble concentration.
-
Visually inspect for precipitation and confirm using light microscopy or a spectrophotometric method.
-
-
Stability Analysis:
-
Incubate the compound in relevant buffers and cell culture media at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the samples at each time point using HPLC to quantify the amount of intact compound remaining.
-
Tier 1: Broad-Spectrum Biological Activity Screening
The initial phase of in vitro testing aims to identify the primary biological effects of this compound. Based on the known activities of other indazole derivatives, we will prioritize the assessment of its anti-proliferative and anti-inflammatory potential.
Anti-Proliferative Activity in Cancer Cell Lines
Rationale: Many indazole-based compounds exhibit potent anti-cancer properties by inhibiting kinases involved in cell cycle progression and proliferation.[1][2]
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Culture: Culture a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, HepG2 - liver) in their respective recommended media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Table 2: Hypothetical Anti-Proliferative Activity of this compound
| Cell Line | Tumor Type | IC50 (µM) |
| A549 | Lung | 5.2 |
| MCF-7 | Breast | 1.8 |
| HCT116 | Colon | 8.5 |
| HepG2 | Liver | >10 |
Anti-Inflammatory Activity
Rationale: Some indazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[4]
Protocol 3: COX-2 Inhibition Assay
-
Enzyme Source: Use a commercially available human recombinant COX-2 enzyme.
-
Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX-2.
-
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the product formation according to the kit manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Tier 2: Mechanism of Action Elucidation
Based on the results from Tier 1, subsequent experiments will delve deeper into the molecular mechanisms underlying the observed biological activities. Assuming anti-proliferative effects are confirmed, the following assays are recommended.
Apoptosis Induction
Rationale: A common mechanism of action for anti-cancer agents is the induction of programmed cell death (apoptosis).
Protocol 4: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat a sensitive cancer cell line (e.g., MCF-7) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Assay: Use a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay). Lyse the cells and add the reagent.
-
Measurement: Measure the luminescence, which is proportional to caspase-3/7 activity.
Protocol 5: Annexin V/Propidium Iodide (PI) Staining
-
Cell Staining: After treatment as in Protocol 4, harvest the cells and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Rationale: To determine if the compound's anti-proliferative effect is due to cell cycle arrest.
Protocol 6: Propidium Iodide Staining for Cell Cycle
-
Cell Fixation: Treat cells as in Protocol 4, then harvest and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Kinase Inhibition Profiling
Rationale: Given that many indazole derivatives are kinase inhibitors, a broad kinase screen is a logical step to identify potential molecular targets.
Workflow 1: Kinase Inhibition Profiling
Caption: Workflow for identifying kinase targets.
Protocol 7: In Vitro Kinase Assay
-
Service Provider: Engage a contract research organization (CRO) that offers kinase profiling services.
-
Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against a large panel of kinases.
-
Hit Confirmation: For kinases showing significant inhibition, perform dose-response assays to determine the IC50 values.
Potential Signaling Pathways
Based on the likely kinase inhibitory activity, this compound could modulate key cancer-related signaling pathways.
Diagram 1: Potential Signaling Pathway Modulation
Caption: Potential inhibition points in MAPK and PI3K/AKT pathways.
Conclusion
This technical guide provides a structured and scientifically rigorous approach to the initial in vitro characterization of this compound. By systematically evaluating its anti-proliferative and anti-inflammatory activities, and subsequently delving into its mechanism of action, researchers can build a comprehensive understanding of this novel compound's therapeutic potential. The data generated from these studies will be instrumental in guiding future preclinical and clinical development efforts.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery. [Link]
- Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- This compound (C9H5N3O2). PubChem. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. 3-nitro-1H-indazole-6-carboxylic acid () for sale [vulcanchem.com]
- 4. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold in Kinase Inhibition: A Technical Guide to the Application of 6-cyano-1H-indazole-3-carboxylic Acid
Introduction: The Privileged Indazole Scaffold in Oncology Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational for the development of potent and selective therapeutics. The indazole ring system is one such "privileged scaffold," particularly prominent in the design of kinase inhibitors for oncology.[1][2][3] Its bicyclic aromatic structure provides a versatile template for generating compounds that can effectively compete with ATP for binding to the kinase active site. A number of indazole-containing drugs, such as axitinib and pazopanib, have reached the market for the treatment of various cancers, underscoring the clinical significance of this heterocyclic motif.[1] This guide will provide an in-depth technical exploration of a specific indazole derivative, 6-cyano-1H-indazole-3-carboxylic acid, as a core for kinase inhibition studies. While direct extensive research on this particular molecule is emerging, we will extrapolate its potential based on the well-established structure-activity relationships (SAR) of closely related analogs and provide a comprehensive framework for its investigation.
The 6-cyano-1H-indazole Core: A Locus for Potent Kinase Interaction
The 6-cyano-1H-indazole core presents several key features that make it an attractive starting point for the design of kinase inhibitors. The cyano group at the 6-position is an electron-withdrawing group that can influence the electronic properties of the indazole ring system and potentially engage in specific interactions within the kinase active site. The indazole nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule in the ATP binding pocket.
While specific kinase targets for this compound are yet to be extensively documented in peer-reviewed literature, a closely related analog, tert-butyl 6-cyano-1H-indazole-1-carboxylate, has shown promise as an anticancer agent, with proposed mechanisms including the inhibition of key enzymes like phosphoinositide 3-kinase δ (PI3Kδ).[4] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6]
The addition of a carboxylic acid at the 3-position, as in our core molecule of interest, introduces a significant modification that can profoundly impact its biological activity. This acidic group can form strong ionic interactions or hydrogen bonds with basic residues, such as lysine, often found in the solvent-exposed region of the kinase active site. This has the potential to enhance both potency and selectivity for specific kinase targets.
Hypothesized Target and Mechanism of Action: Focus on the PI3K Pathway
Based on the activity of its close analog, a primary hypothesized target for this compound is the PI3K family of lipid kinases, particularly the δ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Inhibition of PI3Kδ is a validated therapeutic strategy for certain hematological malignancies.
The proposed mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of PI3Kδ. The indazole core would occupy the adenine-binding region, with the nitrogen atoms forming key hydrogen bonds with the hinge region of the enzyme. The 6-cyano group may extend into a hydrophobic pocket, while the 3-carboxylic acid could interact with solvent-exposed residues, further stabilizing the inhibitor-enzyme complex.
Signaling Pathway: The PI3K/AKT/mTOR Cascade
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when dysregulated, drives tumorigenesis.[6] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival, while inhibiting apoptosis.
Caption: The PI3K/AKT/mTOR signaling pathway and the proposed point of inhibition.
Experimental Protocols for Kinase Inhibition Studies
A systematic approach is essential to characterize the kinase inhibitory potential of this compound. This involves a tiered screening strategy, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.
Biochemical Assays for IC50 Determination
The initial step is to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of kinases, with a primary focus on the PI3K isoforms.
1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound, the target kinase (e.g., recombinant human PI3Kδ), and the appropriate substrate in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are another robust method for measuring kinase activity in a high-throughput format.
-
Principle: A biotinylated substrate and a phospho-specific antibody labeled with a europium cryptate are used. Upon phosphorylation of the substrate by the kinase, the antibody binds, bringing the europium donor and a streptavidin-conjugated acceptor in close proximity, resulting in a FRET signal.
-
Protocol:
-
Prepare a serial dilution of the test compound.
-
In a low-volume 384-well plate, add the test compound, kinase, and biotinylated substrate.
-
Initiate the reaction with ATP.
-
Incubate for the desired reaction time.
-
Stop the reaction and add the detection reagents (Eu-labeled antibody and SA-acceptor).
-
Incubate to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
-
Experimental Workflow: From Biochemical Hit to Cellular Validation
Caption: A typical workflow for kinase inhibitor discovery and validation.
Cell-Based Assays for Target Validation and Functional Effects
Positive hits from biochemical assays must be validated in a cellular context to ensure they can penetrate the cell membrane, engage the target kinase, and exert a biological effect.
1. Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the inhibitor to the target kinase within living cells.
-
Principle: The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. When the inhibitor is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Protocol:
-
Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the cells in a 96- or 384-well plate.
-
Add the NanoBRET™ tracer and a serial dilution of the test compound.
-
Incubate to allow for binding equilibrium.
-
Add the NanoBRET™ substrate and measure the BRET signal.
-
Determine the cellular IC50 from the dose-response curve.
-
2. Phosphorylation of Downstream Substrates (Western Blot or ELISA)
This assay assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a downstream substrate. For PI3K, a key downstream target is AKT.
-
Principle: Cells are treated with the inhibitor, and then the levels of phosphorylated AKT (p-AKT) are measured relative to the total amount of AKT.
-
Protocol (Western Blot):
-
Culture cells (e.g., a cancer cell line with a constitutively active PI3K pathway) and treat with various concentrations of the inhibitor.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for p-AKT and total AKT.
-
Incubate with secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
3. Cell Proliferation/Viability Assay
This assay determines the effect of the inhibitor on the growth and survival of cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo® assay measure metabolic activity, which is proportional to the number of viable cells.
-
Protocol (CellTiter-Glo®):
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the inhibitor for 72 hours.
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).
-
Quantitative Data and Structure-Activity Relationship (SAR) Insights
| Compound Scaffold | Key Substituents | Target Kinase(s) | Reported Potency (IC50) | Reference |
| Indazole Amide | Varied amide substituents | ERK1/2 | Potent enzymatic and cellular inhibition | [7] |
| 1H-Indazole-3-amine | Fluorine at 6-position | FGFR1/2 | Activity influenced by substitution patterns | [1] |
| Indazole-pyrimidine | Amide and sulfonamide groups | VEGFR-2 | Enhanced activity with H-bond forming groups | [1] |
| 3-Ethynyl-1H-indazoles | Varied substitutions | PI3K/PDK1/mTOR | Low micromolar inhibition | [6] |
| Indazole | Optimization of substituents | PI3Kδ | Highly potent and selective inhibitors | [8] |
SAR Insights for this compound:
-
6-cyano group: The electron-withdrawing nature of the cyano group can modulate the pKa of the indazole nitrogens, potentially influencing hinge-binding interactions. Its size and linearity may allow it to fit into specific hydrophobic pockets.
-
3-carboxylic acid: This group is a key differentiator. Its ability to form strong ionic and hydrogen bonds could significantly enhance potency and selectivity, particularly for kinases with a corresponding basic residue in the solvent-accessible region. However, its polar nature might negatively impact cell permeability, a common challenge in drug design.
-
1H-indazole core: This provides the essential scaffold for ATP-competitive inhibition. Modifications at the N1 position are a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, scaffold for the development of novel kinase inhibitors. Based on the established role of the indazole core in targeting various kinases, particularly PI3K, this compound warrants further investigation. The systematic application of the biochemical and cellular assays outlined in this guide will be crucial to elucidate its specific kinase targets, mechanism of action, and therapeutic potential. Future efforts should focus on a comprehensive kinase profiling to identify its primary target(s), followed by co-crystallization studies to understand its binding mode. Subsequent medicinal chemistry efforts can then be directed towards optimizing its potency, selectivity, and drug-like properties, potentially leading to the development of a new class of targeted cancer therapeutics.
References
- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30287-30313. [Link]
- Ghosh, S., et al. (2020). The indazole scaffold as a privileged motif in kinase inhibition: A technical guide to the mechanism of action of 6-bromo-1H-ind. BenchChem.
- Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(7), 786-817. [Link]
- Ito, N., et al. (2016). Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry, 59(16), 7485-7501. [Link]
- Shaikh, A. A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
- Chang, Y.-T., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 648-660.
- Piramed Pharma. (2008). Oxazole substituted indazoles as pi3-kinase inhibitors.
- Silva, V., et al. (2024). A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. Chemico-Biological Interactions, 397, 111073. [Link]
- Smolecule. (n.d.).
- Silva, V., et al. (2024). A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. PubMed. [Link]
- Castanedo, G. M., et al. (2011). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry Letters, 21(23), 7124-7128. [Link]
- Wang, Y., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(16), 3143-3147. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]
- 5. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Patent Frontier: A Technical Guide to 6-Cyano-1H-indazole-3-carboxylic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The 1H-indazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic system provides a well-defined orientation for substituent groups to interact with biological targets, making it a versatile template for drug design. The introduction of a cyano group at the 6-position, yielding 6-cyano-1H-indazole-3-carboxylic acid, further enhances its potential by providing a key hydrogen bond acceptor and modulating the electronic properties of the ring system. This modification has proven crucial in the development of potent and selective inhibitors for a range of therapeutic targets, from protein kinases to enzymes involved in DNA repair. This guide provides a comprehensive analysis of the patent landscape surrounding this pivotal molecule, offering insights into its synthesis, derivatization, and therapeutic applications.
The Evolving Patent Landscape
The patent landscape for this compound and its derivatives is dynamic and expanding, with significant filings from major pharmaceutical companies and research institutions. Analysis of the patent literature reveals a primary focus on the development of kinase inhibitors for oncology, alongside explorations into treatments for inflammatory conditions and neurological disorders. Key players in this space include Pfizer, through its subsidiary Agouron Pharmaceuticals, and Theravance Biopharma, who have extensively explored the therapeutic potential of indazole-based compounds. The patents largely cover novel derivatives, their synthesis, and their application in treating specific diseases, underscoring the scaffold's importance in modern drug discovery.
Synthesis of the Core Moiety: this compound
While many patents describe the synthesis of derivatives, the preparation of the core intermediate, this compound, is a critical foundational step. Patent literature reveals several synthetic strategies, often starting from readily available substituted anilines or nitrobenzenes. A common approach involves the cyclization of a substituted phenylhydrazine derivative.
Illustrative Synthetic Pathway
A representative synthetic route, adapted from methodologies described in the patent literature, is outlined below. This pathway illustrates a common strategy for constructing the indazole ring system followed by functional group manipulations to yield the target carboxylic acid.
Caption: A potential synthetic workflow for this compound.
Therapeutic Applications and Key Patent Families
The versatility of the this compound scaffold is evident in the broad range of therapeutic targets for which its derivatives have been patented.
Kinase Inhibition in Oncology
A significant portion of the patent activity revolves around the development of protein kinase inhibitors for the treatment of cancer. The 6-cyano-indazole core serves as a potent hinge-binding motif for various kinases.
-
VEGFR-2 Inhibitors: Several patents disclose 1H-indazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. A Chinese patent (CN114276297A) describes a series of 1H-indazole compounds with potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range.[1] This highlights the potential of this scaffold in developing anti-angiogenic cancer therapies.
-
JAK Inhibitors: Theravance Biopharma has been active in patenting imidazolo-indazole compounds as Janus Kinase (JAK) inhibitors for treating inflammatory and fibrotic diseases.[2] This indicates the adaptability of the indazole scaffold to target different kinase families.
-
Other Kinase Targets: Patents from Pfizer and Agouron Pharmaceuticals describe indazole derivatives with activity against a range of other kinases implicated in cell proliferation and survival, such as those involved in the treatment of various cancers.[3][4][5][6]
Phosphodiesterase (PDE4) Inhibition
The patent literature also reveals the application of 6-cyano-indazole derivatives as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. A key patent (EP0915089A2) details the synthesis and use of cis-4-cyano-4-(1-cyclohexyl-3-ethyl-1H-indazol-6-yl)cyclohexanecarboxylic acid and its derivatives as potent PDE4 inhibitors for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Neurodegenerative Diseases
The exploration of indazole derivatives extends to the realm of neuroscience. Patents suggest their potential utility in treating neurodegenerative diseases, although this area appears less developed compared to oncology and inflammation. The core structure's ability to be readily modified allows for the fine-tuning of properties required for blood-brain barrier penetration and interaction with central nervous system targets.
Structure-Activity Relationships (SAR)
Analysis of the patent literature provides valuable insights into the structure-activity relationships of this compound derivatives.
| Modification | Impact on Activity | Therapeutic Target | Reference Patent |
| Amide formation at the 3-carboxylic acid | Essential for activity, allows for diverse substitutions to explore different binding pockets. | Kinases, PDE4 | CA2560741C |
| Substitution on the indazole N1 position | Modulates potency and pharmacokinetic properties. | Kinases, PDE4 | EP0915089A2 |
| Nature of the amide substituent | Crucial for target selectivity and potency. Bulky, heterocyclic groups are common. | Kinases | CN114276297A[1] |
| Presence and position of the cyano group | The 6-cyano group often enhances potency, likely through hydrogen bonding interactions in the active site. | Kinases, PDE4 | CA2560741C, EP0915089A2 |
Table 1: Summary of Key Structure-Activity Relationships
Experimental Protocols
The following protocols are illustrative examples based on procedures described in the patent literature and are intended for informational purposes only. Researchers should adapt these methods based on their specific needs and laboratory safety guidelines.
Protocol 1: Synthesis of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-6-cyano-1H-indazole-3-carboxamide (Exemplary Kinase Inhibitor Precursor)
This protocol is adapted from patent CA2560741C.
Workflow Diagram:
Caption: Workflow for the amide coupling to synthesize a 6-cyano-1H-indazole-3-carboxamide derivative.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and diisopropylethylamine (DIPEA) (3 equivalents).
-
Activation: The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: (R)-3-aminoquinuclidine dihydrochloride (1.1 equivalents) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature overnight.
-
Workup: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-6-cyano-1H-indazole-3-carboxamide.
Conclusion and Future Outlook
The patent landscape for this compound and its derivatives clearly demonstrates its significance as a privileged scaffold in modern drug discovery. The extensive patent filings, particularly in the area of kinase inhibition for oncology, underscore the therapeutic potential of this molecular framework. The established synthetic routes, coupled with a growing understanding of the structure-activity relationships, provide a solid foundation for the design of next-generation therapeutics. Future patent activity is likely to focus on the development of derivatives with improved selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action. Furthermore, the application of this scaffold to a wider range of therapeutic areas, including neurodegenerative and infectious diseases, represents an exciting frontier for future research and development.
References
- Theravance Biopharma R&D IP, LLC. (2025). Imidazolo indazole compounds as JAK inhibitors (U.S. Patent No. 12,384,761). U.S.
- Agouron Pharmaceuticals, Inc. (2007). Indazole compounds, pharmaceutical compositions, and methods for mediating or inhibiting cell proliferation (U.S. Patent No. 7,232,912). U.S.
- Agouron Pharmaceuticals, LLC. (2002). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use (European Patent No. EP1218348A2).
- Agouron Pharmaceuticals, Inc. (2006). Methods for preparing indazole compounds (Patent No. WO2006048745A1).
- Theravance Biopharma R&D IP, LLC. (2025). Imidazolo indazole compounds as JAK inhibitors. Justia Patents.
- Agouron Pharmaceuticals, Inc. (2009).
- Pfizer Inc. (2004). 2-(1h-indazol-6-ylamino)-benzamide compounds as protein kinases inhibitors useful for the treatment of ophtalmic diseases (Patent No. WO2004056806A1).
- Pfizer Inc. (2006). Indazole derivatives as cancer treatment kinase inhibitors (Brazilian Patent No. BRPI0720589A2).
- Pfizer Products Inc. (2010). Substituted indazole derivatives active as kinase inhibitors (U.S. Patent No. 8,299,057). U.S.
- Pfizer Inc. (2023).
- Pfizer Inc. (2025). Pfizer drug patent status, international patents. DrugPatentWatch.
- Parola Analytics. (2025). Pfizer's impending patent cliff.
- Theravance Biopharma R&D IP, LLC. (2024). Form 10-K for Theravance Biopharma INC filed 03/01/2024.
- GlobalData. (2024). Theravance Biopharma Inc Patent & Company Information.
- GlobalData. (2024). Theravance Biopharma gets grant for prodrugs with neprilysin inhibition activity.
- (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
- Wang, Y. et al. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof (Chinese Patent No. CN114276297A).
Sources
- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Navigating the Synthesis and Handling of 6-Cyano-1H-indazole-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere of indole and its ability to form critical hydrogen bonds within the active sites of various protein targets.[1] Among the diverse array of functionalized indazoles, 6-cyano-1H-indazole-3-carboxylic acid has emerged as a pivotal intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] Its unique electronic and structural features make it a valuable building block, but also necessitate a thorough understanding of its safe handling, storage, and disposal.[2] This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and contextualized by its applications in drug discovery.
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[3] Some sources also indicate that it may cause respiratory irritation.[3] A thorough understanding of its hazard profile is the first step toward safe handling.
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[3]
Pictogram:
The primary hazards associated with this compound are dermal, ocular, and respiratory. The cyano group, while a key functional moiety for synthetic transformations, also warrants respect due to the potential for hazardous decomposition products under certain conditions, such as high heat.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential when working with this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[2][4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound:
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when there is a significant risk of splashing.[4][7] | Provides crucial protection against accidental splashes and airborne particles that could cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Nitrile or neoprene).[4][7] | Prevents skin contact, which can lead to irritation. Gloves should be inspected for any signs of degradation or puncture before each use. |
| Body | Laboratory coat.[4][7] | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[4][6] | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation. The specific type of respirator should be determined by a formal risk assessment. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[2][8] Use appropriate tools, such as spatulas, for transfers.
-
Grounding: For larger quantities, take precautionary measures against static discharge.[8]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[9]
Storage
-
Environment: Keep in a dry, cool, and well-ventilated place.[2][8]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
First Aid and Emergency Procedures
In the event of an exposure or accidental release, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][8] |
Accidental Release Measures
In the event of a spill, the following workflow should be initiated:
Caption: Workflow for responding to an accidental release of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It is recommended to use a licensed professional waste disposal service.[10] Do not allow the material to enter drains or waterways.[2]
Experimental Context and Reactivity Insights
The synthetic utility of this compound lies in the reactivity of its functional groups. The carboxylic acid at the 3-position is a versatile handle for amide bond formation, a common strategy in the development of kinase inhibitors and other targeted therapies.[9] The cyano group at the 6-position can be transformed into other functional groups, further expanding the chemical space accessible from this intermediate.[2]
The following diagram illustrates a general workflow for the use of this compound in the synthesis of a hypothetical bioactive compound:
Caption: A generalized synthetic workflow utilizing this compound.
Understanding these synthetic applications underscores the importance of proper handling. Any contamination or degradation of the starting material can have significant downstream consequences on the yield and purity of the final product.
Conclusion
This compound is a valuable and versatile building block in the pursuit of novel therapeutics. Its safe and effective use hinges on a comprehensive understanding of its hazard profile and the diligent application of appropriate safety protocols. By integrating the information in this guide into their laboratory practices, researchers can mitigate the risks associated with this compound and continue to leverage its potential in the advancement of science and medicine.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of Methyl 6-cyano-1H-indazole-3-carboxylate.
- PubChemLite. (n.d.). This compound (C9H5N3O2).
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.
- Greenbook.net. (n.d.). SAFETY DATA SHEET.
- PubMed. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands.
- National Institutes of Health. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.
- Google Patents. (n.d.). EP0358903A2 - Indazole-3-carboxylic acid derivatives.
- Google Patents. (n.d.). CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof.
- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
- Google Patents. (n.d.). US20060135764A1 - Indazole-carboxamide compounds.
- Google Patents. (n.d.). EP0915089A2 - Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors.
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]
- 3. CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US20060135764A1 - Indazole-carboxamide compounds - Google Patents [patents.google.com]
- 6. EP0358903A2 - Indazole-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. 194163-31-0|this compound|BLD Pharm [bldpharm.com]
- 10. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Cyano-1H-indazole-3-carboxylic acid: A Key Intermediate for Kinase and PARP Inhibitor Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets. This bicyclic aromatic heterocycle is particularly prominent in oncology, forming the structural backbone of numerous FDA-approved kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Drugs such as Axitinib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole motif, which expertly mimics the purine core of ATP, enabling potent and selective binding within the catalytic sites of these enzymes.[1][2]
6-Cyano-1H-indazole-3-carboxylic acid is not typically employed as a direct biological modulator. Instead, its true value lies in its role as a versatile and highly valuable synthetic intermediate. The carboxylic acid at the 3-position serves as a reactive handle for derivatization, most commonly through amide bond formation, while the cyano group at the 6-position can be used to modulate physicochemical properties or serve as a synthetic precursor for other functional groups.[3][4]
This guide provides a structured workflow for researchers, scientists, and drug development professionals on how to utilize this compound as a starting material to synthesize and evaluate novel potential anticancer agents. The protocols detailed herein are designed to be self-validating, moving logically from chemical synthesis to robust in vitro biological characterization.
PART 1: Synthesis of Bioactive Amide Derivatives
The carboxylic acid moiety of this compound is readily converted into an amide. This transformation is crucial as the resulting amide bond can establish critical hydrogen bond interactions with the hinge region of protein kinases or the nicotinamide-binding pocket of PARP enzymes, a common feature of potent inhibitors.[1][5]
Causality Behind Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to make it more electrophilic. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used. EDC activates the carboxylate, which is then susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, such as racemization.[3][6]
Representative Workflow: Synthesis to Screening
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization and Quantification of 6-cyano-1H-indazole-3-carboxylic acid
Application Note & Protocols
Abstract: This document provides a comprehensive guide to the analytical methodologies for 6-cyano-1H-indazole-3-carboxylic acid, a key heterocyclic compound often utilized as a building block in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step procedures for identity confirmation, purity assessment, and quantification. The methods described include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen experimental parameters, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a bifunctional molecule featuring an indazole core, a nitrile group, and a carboxylic acid moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors. The precise analytical characterization of this molecule is critical to ensure the identity, purity, and quality of starting materials and intermediates, which is a foundational requirement for robust drug discovery and development programs.[1][2] This guide presents a suite of validated analytical techniques to achieve this.
Physicochemical Properties
A thorough understanding of the molecule's properties is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O₂ | PubChem |
| Molecular Weight | 187.16 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Assumed |
| pKa (est.) | ~3-4 (Carboxylic Acid) | Estimated |
| UV λmax | ~280-300 nm (in ACN/H₂O) | Estimated |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity and assay of this compound. The method separates the main component from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The inclusion of an acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention.[3][4]
Rationale for Method Design
-
Column Choice: A C18 column is selected for its versatility and proven performance in retaining aromatic compounds. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute a wide range of potential impurities. Formic acid is added as a modifier to maintain a low pH (~2.7), which keeps the carboxylic acid in its protonated, less polar form, leading to better retention and peak shape.[4]
-
Detection: UV detection is chosen due to the conjugated aromatic system of the indazole ring, which provides a strong chromophore. The detection wavelength is set near the λmax for optimal sensitivity.
Experimental Protocol: Purity Determination
Objective: To determine the purity of a this compound sample by separating it from related substances and degradation products.
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector.
-
C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.
-
Vortex to dissolve and filter through a 0.45 µm syringe filter if necessary.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 285 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
-
Analysis and Data Interpretation:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Method Validation (Self-Validating System)
To ensure the trustworthiness of this protocol, it must be validated according to ICH Q2(R1) guidelines.[5] Key validation parameters include:
-
Specificity: The ability to resolve the main peak from potential impurities. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.
-
Linearity: A series of solutions of the reference standard (e.g., 0.05 to 1.0 mg/mL) should be analyzed to demonstrate a linear relationship between concentration and peak area (R² > 0.999).
-
Accuracy & Precision: Assessed by analyzing replicate preparations of a known concentration. Precision is measured by the relative standard deviation (RSD), which should typically be <2%.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the definitive tool for molecular weight confirmation and the identification of trace-level impurities.[7][8]
Rationale for Method Design
-
Ionization: Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule. Given the acidic nature of the carboxylic acid, negative ion mode ([M-H]⁻) is expected to provide a strong signal and is the preferred mode for quantification. Positive ion mode ([M+H]⁺) can also be used for confirmation.
-
Separation: The HPLC conditions can be directly adapted from the purity method, ensuring compatibility with the MS detector. Using formic acid in the mobile phase is advantageous as it is a volatile buffer suitable for MS.[9]
-
Detection: A high-resolution mass spectrometer (HRMS) like a Q-Tof or Orbitrap is recommended for accurate mass measurements, which can confirm the elemental composition of the parent ion and any detected impurities.
Experimental Protocol: Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
LC-MS system (e.g., Agilent 1290 UPLC coupled to a 6530 Q-Tof).
-
C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
Procedure:
-
LC-MS Conditions:
-
Use the same mobile phases as the HPLC method. A faster gradient can be employed for simple identity confirmation.
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters (Negative Ion Mode):
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3500 V |
| Gas Temperature | 325 °C |
| Nebulizer Pressure | 40 psi |
| Mass Range | 50 - 500 m/z |
| Data Acquisition | Centroid |
-
Analysis and Data Interpretation:
-
Inject a dilute solution of the sample (~10 µg/mL).
-
Extract the ion chromatogram for the expected [M-H]⁻ ion (m/z 186.03).
-
Examine the mass spectrum corresponding to the chromatographic peak. The observed accurate mass should be within 5 ppm of the theoretical mass.
-
Theoretical Mass [C₉H₄N₃O₂]⁻: 186.0309
-
Theoretical Mass [C₉H₆N₃O₂]⁺: 188.0455
-
-
Workflow Diagram
Caption: LC-MS workflow for identity confirmation.
Spectroscopic Characterization
Spectroscopic methods provide orthogonal data for structural confirmation, complementing the chromatographic results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the chemical structure of a molecule. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the carbon skeleton.
Rationale: The expected spectra for this compound will show distinct signals for the aromatic protons on the indazole ring, a very downfield signal for the carboxylic acid proton, and characteristic chemical shifts for the nitrile and carboxyl carbons in the ¹³C spectrum.[10][11][12]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it will dissolve the polar compound and its residual solvent peak does not interfere with key signals.
-
Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Expected Chemical Shifts (δ, ppm):
| Group | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| -COOH | ~13-14 (broad singlet) | ~165-170 |
| Aromatic-H | ~7.5-8.5 (multiplets) | ~110-145 |
| -C≡N | N/A | ~115-120 |
| Indazole C3 | N/A | ~135-140 |
Note: The exact chemical shifts and coupling patterns of the aromatic protons require detailed spectral analysis (e.g., COSY, HSQC) for unambiguous assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Rationale: The spectrum of this compound should display characteristic absorption bands for the carboxylic acid O-H and C=O groups, the nitrile C≡N group, and the aromatic C-H and C=C bonds.[10][13]
Protocol:
-
Sample Preparation: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |
| C≡N (Nitrile) | ~2230 | Sharp, Medium Intensity |
| C=O (Carboxylic Acid) | ~1710 | Sharp, Strong |
| C=C (Aromatic) | 1450-1600 | Multiple Bands |
Structural Confirmation Workflow
Caption: Orthogonal methods for structural confirmation.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The combination of chromatographic and spectroscopic techniques ensures unambiguous identification, accurate purity assessment, and reliable quantification. These protocols are designed to be a starting point for method development and can be further optimized and validated for specific applications in research, development, and quality control environments, thereby upholding the principles of scientific integrity and regulatory compliance.
References
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
- Waters Corporation. (2020, September 1). High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule Drugs. Waters Corporation.
- Lab-Training. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Lab-Training.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- International Journal of Pharmaceutical Quality Assurance. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance.
- Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone.
- MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. particle.dk [particle.dk]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for the Purification of 6-cyano-1H-indazole-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
6-cyano-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active molecules, and the presence of both a carboxylic acid and a cyano group offers versatile handles for further chemical modification.[1][2] The purity of this key intermediate is paramount, as impurities can lead to side reactions, impact biological assay results, and compromise the integrity of downstream products. This guide provides a detailed overview of robust purification techniques tailored for this compound, grounded in fundamental chemical principles and established laboratory practices.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of this compound and the likely impurities from its synthesis.
Key Structural Features:
-
Indazole Core: A bicyclic aromatic heterocycle, which is generally a solid with a relatively high melting point.[3]
-
Carboxylic Acid Group (-COOH): An acidic functional group that allows for manipulation of solubility based on pH. It can deprotonate in the presence of a base to form a water-soluble carboxylate salt.[4][5]
-
Cyano Group (-C≡N): A polar group that can influence the overall polarity and solubility of the molecule.
Potential Impurities:
The impurity profile will depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials: These could be more or less polar than the final product.
-
Side-products: Such as isomers or products of incomplete reactions. For instance, in syntheses involving nitrosation of indoles, partially oxidized or rearranged byproducts can occur.[6]
-
Residual solvents: Organic solvents used in the reaction or initial work-up.
Purification Strategy Workflow
A multi-step approach is often the most effective for achieving high purity. The following diagram outlines a logical workflow for the purification of this compound.
Caption: A workflow for purifying this compound.
Detailed Protocols
Acid-Base Extraction: Leveraging the Carboxylic Acid Functionality
This technique is highly effective for separating the acidic target compound from neutral or basic impurities.[4][7] The principle lies in the reversible conversion of the water-insoluble carboxylic acid into its water-soluble salt form.[5][8]
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated sodium salt of the carboxylic acid will be in the upper aqueous layer.
-
Collection of Aqueous Layer: Drain the lower organic layer (containing neutral impurities) and collect the aqueous layer.
-
Re-extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of the basic aqueous solution. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2), which can be confirmed with litmus paper.
-
Precipitation and Isolation: The protonated this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts and then dry thoroughly under vacuum.
Recrystallization: For High Purity Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified.[3][9] The principle is based on the differential solubility of the compound and its impurities in a solvent at different temperatures. A patent for purifying substituted indazole isomers suggests that a mixed solvent system can be effective.[10]
Solvent Selection:
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the polar nature of the molecule, polar solvents are a good starting point.
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. A mixed system allows for fine-tuning of the polarity to induce crystallization upon cooling.[10] |
| Acetone/Water | Similar to ethanol/water, this combination provides a broad polarity range.[10] |
| Ethyl Acetate/Hexane | Ethyl acetate can dissolve the polar compound, while the addition of a non-polar anti-solvent like hexane can induce precipitation. |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids, and the addition of water can decrease solubility. |
Protocol:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude, dried product to just dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals in a vacuum oven.
Column Chromatography: For Difficult Separations
For complex mixtures or when the compound is not amenable to recrystallization, column chromatography is the method of choice.[11][12] Due to the acidic nature of the target compound, tailing on standard silica gel can be an issue.[13]
Stationary Phase: Silica gel is the most common choice.[11]
Mobile Phase Selection:
A solvent system that provides a good separation on Thin Layer Chromatography (TLC) is the starting point. The target compound should have an Rf value of approximately 0.3.[11]
| Mobile Phase System | Rationale |
| Dichloromethane/Methanol | A standard choice for polar compounds. A gradient from low to high methanol concentration is often effective.[14] |
| Ethyl Acetate/Hexane | A versatile system with a wide polarity range.[14] |
| Mobile Phase with Acetic Acid | Adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress the deprotonation of the carboxylic acid on the silica gel, leading to sharper peaks and reduced tailing.[13] |
Protocol:
-
TLC Analysis: Determine the optimal mobile phase using TLC.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization of Purified Product
The purity of the final product should be confirmed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[15][16]
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent. | Use a lower boiling point solvent system or induce crystallization at a lower temperature. |
| Poor recovery from recrystallization | Too much solvent was used, or the compound has significant solubility at low temperatures. | Use a more minimal amount of hot solvent. Try a different solvent system where the compound is less soluble when cold. |
| Streaking/Tailing on TLC/Column | Interaction of the acidic proton with the silica gel. | Add 0.5-1% acetic or formic acid to the eluting solvent system.[13] |
| No precipitation upon acidification | The compound may be more water-soluble than anticipated or present in low concentration. | Extract the acidified aqueous solution with an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent.[8] |
Conclusion
The purification of this compound can be effectively achieved through a systematic application of standard organic chemistry techniques. A preliminary acid-base extraction is highly recommended to remove neutral and basic impurities. Subsequent purification by either recrystallization or column chromatography can yield a product of high purity suitable for demanding applications in research and development. The choice between recrystallization and chromatography will depend on the nature of the remaining impurities and the crystalline properties of the compound.
References
- Department of Chemistry, University of California, Davis. Acid-Base Extraction.
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
- LookChem. General procedures for the purification of Carboxylic acids.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- The Student Room. How to purify a carboxylic acid by recrystallisation?
- US5034105A - Carboxylic acid purification and crystallization process - Google Patents.
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents.
- University of California, Los Angeles. Recrystallization and Crystallization.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Reddit. Column chromatography & TLC on highly polar compounds?
- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
- University of Calgary. Column chromatography.
- University of Colorado Boulder. Column Chromatography.
- PubChemLite. This compound (C9H5N3O2).
- ACS Publications. Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Journal of Chromatographic Science. Capillary Column Gas Chromatographic Resolution of Isomeric Polycyclic Aromatic Sulfur Heterocycles in a Coal Liquid.
- National Institutes of Health, PubChem. Indazole-3-carboxylic acid.
- National Institutes of Health, PMC. Synthesis molecular docking and DFT studies on novel indazole derivatives.
- Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
- RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thestudentroom.co.uk [thestudentroom.co.uk]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. This compound | 194163-31-0 [chemicalbook.com]
- 16. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
Topic: A Comprehensive NMR Spectroscopy Protocol for the Structural Elucidation of 6-cyano-1H-indazole-3-carboxylic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6-cyano-1H-indazole-3-carboxylic acid (C₉H₅N₃O₂). The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals requiring unambiguous structural verification and characterization of this and structurally related heterocyclic compounds. The protocol covers foundational principles, from strategic solvent selection to advanced 2D NMR techniques, emphasizing the rationale behind each experimental step to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring a bicyclic indazole core, a carboxylic acid, and a nitrile functional group.[1][2] Such molecules are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of pharmacologically active agents.[3] Given the potential for isomerism and the nuanced electronic environment of the fused ring system, definitive structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework at the atomic level.
This guide moves beyond a simple recitation of steps, offering a causal framework for experimental design. We will address sample preparation, the acquisition of standard 1D (¹H, ¹³C) spectra, and the application of 2D correlation experiments (COSY, HSQC) to assemble a complete and validated structural assignment.
Foundational Step: Strategic Solvent Selection
The choice of a deuterated solvent is the most critical preliminary step in NMR spectroscopy, as it directly influences sample solubility, spectral resolution, and the observation of exchangeable protons.[4] A solvent must dissolve the analyte without reacting with it, and its residual signals should not obscure important regions of the spectrum.[5]
For this compound, the presence of the polar carboxylic acid and N-H moieties necessitates a polar solvent.
Table 1: Comparison of Common Deuterated Solvents
| Solvent | Formula | Key Properties & Rationale for Use/Rejection | Residual ¹H Peak (ppm) |
|---|---|---|---|
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Highly Recommended. Excellent solvating power for polar compounds, including carboxylic acids and heterocycles.[6] Its ability to participate in hydrogen bonding slows the exchange rate of labile N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, signals.[7] | ~2.50 (quintet) |
| Chloroform-d | CDCl₃ | Not Recommended. Generally insufficient polarity to dissolve the analyte, leading to poor signal-to-noise. The acidic proton of the carboxylic acid would likely undergo rapid exchange, potentially broadening into the baseline.[5][8] | ~7.26 (singlet) |
| Methanol-d₄ | CD₃OD | Conditional Use. Good solvating power, but it is a protic solvent. The deuterium on the hydroxyl group will readily exchange with the N-H and COOH protons of the analyte, causing their signals to disappear from the ¹H spectrum.[9] This can be used as a confirmatory experiment but is not suitable for primary characterization. | ~3.31 (quintet), ~4.87 (singlet) |
| Deuterium Oxide | D₂O | Not Recommended for Primary Analysis. The compound's solubility may be limited. Like methanol-d₄, it will cause the exchange and disappearance of labile proton signals.[6][10] Can be used to confirm the identity of exchangeable protons. | ~4.79 (singlet) |
Caption: Logical workflow for selecting the optimal NMR solvent.
Experimental Protocols
Sample Preparation
Accuracy in sample preparation is fundamental to acquiring high-quality NMR data. Contaminants like moisture or particulate matter can degrade spectral quality.[6]
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ (99.9 atom % D) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Final Check: Ensure the solution height in the tube is approximately 4-5 cm, which is optimal for modern NMR probes. Cap the tube securely.
1D NMR Acquisition Protocol: ¹H and ¹³C Spectra
These initial 1D experiments provide the foundational data for the structure. The parameters below are for a standard 400 MHz spectrometer but can be adapted.
Table 2: Recommended 1D NMR Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C {¹H} Experiment | Rationale |
|---|---|---|---|
| Spectrometer Frequency | 400 MHz | 101 MHz | Standard field strength for routine analysis. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. |
| Number of Scans (NS) | 16-64 | 1024-4096 | Signal averaging to improve signal-to-noise ratio. More scans are needed for the less sensitive ¹³C nucleus. |
| Relaxation Delay (D1) | 2-5 s | 2 s | Allows for longitudinal relaxation of protons, crucial for accurate integration in ¹H NMR. |
| Acquisition Time (AQ) | ~4 s | ~1 s | Determines digital resolution. |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | 240 ppm (-20 to 220 ppm) | Wide enough to capture all expected signals, including the downfield carboxylic acid proton[8][10] and carbonyl/nitrile carbons.[11] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature. |
2D NMR Acquisition Protocol: COSY and HSQC
2D NMR experiments are essential for unambiguously assigning signals by revealing through-bond correlations.[12][13]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two or three bonds.[14] This is invaluable for tracing the connectivity of the aromatic protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[12][15] This is the most reliable method for assigning carbon signals.
Table 3: Recommended 2D NMR Acquisition Parameters (400 MHz) | Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | | :--- | :--- | :--- | | Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | Standard pulse sequences for gradient-selected, phase-sensitive experiments. | | Number of Scans (NS) | 4-8 | 8-16 | | Relaxation Delay (D1) | 1.5 s | 1.5 s | | F2 (¹H) Spectral Width | 14 ppm (0 to 14 ppm) | 14 ppm (0 to 14 ppm) | | F1 (¹H/¹³C) Spectral Width | 14 ppm (0 to 14 ppm) | 180 ppm (0 to 180 ppm) | | Number of Increments (F1) | 256-512 | 256-512 |
Data Processing and Structural Interpretation
Modern NMR software simplifies the path from raw data (Free Induction Decay - FID) to an interpretable spectrum.[16][17]
-
Fourier Transform: The FID is converted from the time domain to the frequency domain.[18][19]
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode.[18]
-
Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectral baseline.[18]
-
Referencing: The ¹H spectrum is referenced to the residual DMSO peak at 2.50 ppm. The ¹³C spectrum is automatically referenced by the spectrometer based on the ¹H reference.
-
Integration (¹H NMR): The relative areas of the proton signals are calculated to determine the number of protons each signal represents.
-
Peak Picking and Assignment: All signals in the 1D and 2D spectra are identified and assigned to specific atoms in the molecule.
Expected Spectral Features for this compound
(Image Source: PubChem CID 10773921)[1]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments
| Position | Atom | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale & 2D Correlation Evidence |
|---|---|---|---|---|
| COOH | - | ~13-14 (br s, 1H) | ~165 | Carboxylic acid protons are highly deshielded and often broad due to hydrogen bonding.[8][10] The carbon is a typical carboxylic carbonyl.[11] |
| NH | 1 | ~14 (br s, 1H) | - | The indazole N-H proton is also deshielded and will exchange with D₂O.[7] Its chemical shift can be concentration-dependent. |
| C3-C | 3 | - | ~140 | Quaternary carbon of the indazole ring attached to the carboxylic acid. |
| H-4 | 4 | ~8.1 (d) | ~125 | Aromatic proton ortho to the fused ring junction. Will show a COSY correlation to H-5. HSQC will link it to its attached carbon. |
| H-5 | 5 | ~7.8 (dd) | ~128 | Aromatic proton coupled to both H-4 and H-7. Will show COSY correlations to both. HSQC confirms the C-H bond. |
| C-6 | 6 | - | ~110 | Quaternary carbon attached to the electron-withdrawing cyano group. |
| H-7 | 7 | ~8.6 (s or d) | ~115 | Aromatic proton adjacent to the cyano group. May appear as a singlet or a narrow doublet depending on the coupling to H-5. Will show a COSY correlation to H-5. |
| C7a | 7a | - | ~142 | Quaternary carbon at the fused ring junction. |
| C3a | 3a | - | ~123 | Quaternary carbon at the fused ring junction. |
| CN | - | - | ~118 | Typical chemical shift for a nitrile carbon. |
(Note: Predicted shifts are estimates based on general principles and data for related indazole structures.[20][21][22] Actual values may vary.)
Comprehensive Analysis Workflow
The synergy between 1D and 2D NMR techniques provides a self-validating system for structural confirmation.
Caption: Integrated workflow for NMR structural elucidation.
Conclusion
This application note details a robust and reliable protocol for the NMR analysis of this compound. By employing DMSO-d₆ as the solvent and systematically acquiring and interpreting 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra, researchers can achieve unambiguous structural confirmation. The emphasis on understanding the rationale behind each step—from solvent choice to pulse sequence selection—empowers scientists to adapt this protocol for other complex heterocyclic molecules, ensuring the generation of high-quality, defensible analytical data critical to advancing research and development.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. allanchem.com.
- Mestrelab Research.
- Labinsights. (2025, February 19).
- Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Simson Pharma.
- Creative Biostructure. NMR Data Processing and Interpretation.
- Benchchem. A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. Benchchem.
- The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. The MetaRbolomics book.
- Tokyo Chemical Industry.
- eMagRes.
- Stark, J. L., et al. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??
- OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Guidechem. This compound 194163-31-0 wiki. Guidechem.
- Elguero, J., et al. (2016, April 7). 13C NMR of indazoles.
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts.
- Emery Pharma. (2018, April 2).
- Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- PubChem. This compound (C9H5N3O2). PubChemLite.
- ChemicalBook. (2025, July 4). This compound | 194163-31-0. ChemicalBook.
- Kumar, V., et al. (2024, April 23).
- Supporting Inform
- Wang, B., et al. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.
- Hatanaka, Y. (2007).
- Giraud, A., et al. (2018).
- Chen, J., et al. (2020).
- Noolvi, M. N., et al.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- BLD Pharm. 194163-31-0|this compound. BLD Pharm.
- University of Rochester. Acid Unknowns Docx.
- Step-by-Step Science. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube.
- SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.
- PubChem. Indazole-3-carboxylic acid.
- ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.
- Thieme.
- PubChem. 3-cyano-1h-indazole-6-carboxylic acid (C9H5N3O2). PubChemLite.
- Sigma-Aldrich. This compound. Merck.
- University of Puget Sound. 13C NMR Chemical Shift Table.
- Chem-Impex. 1H-Indazole-3-carboxylic acid. Chem-Impex.
Sources
- 1. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 17. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Application Note: High-Resolution Mass Spectrometry for the Characterization of 6-cyano-1H-indazole-3-carboxylic acid
Abstract
This application note provides a comprehensive guide to the analysis of 6-cyano-1H-indazole-3-carboxylic acid, a key heterocyclic building block in pharmaceutical research, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We present a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric analysis. A plausible fragmentation pathway for this compound, elucidated through theoretical fragmentation patterns and knowledge of related structures, is proposed to aid in its structural confirmation. This guide is intended for researchers requiring robust analytical methods for the identification and characterization of indazole derivatives.
Introduction
This compound is a bifunctional molecule incorporating a stable indazole core, a carboxylic acid group, and a nitrile moiety. Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The precise and accurate characterization of such molecules is paramount during drug discovery and development to confirm identity, assess purity, and study metabolic fate.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of small molecules.[1][2] Particularly, coupling liquid chromatography (LC) with high-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), provides the sensitivity, selectivity, and mass accuracy required to confidently determine elemental compositions and propose structural fragmentation.[3]
This document outlines a detailed methodology for the analysis of this compound. We will delve into the rationale behind the selection of analytical parameters and propose a characteristic fragmentation pattern to serve as a reference for researchers working with this and structurally related compounds.
Experimental Workflow & Protocols
A systematic workflow is essential for the reproducible analysis of small molecules by LC-MS. The process begins with meticulous sample preparation, followed by optimized chromatographic separation and sensitive mass spectrometric detection.
Caption: A generalized workflow for the LC-MS analysis of this compound.
Sample Preparation Protocol
The goal of sample preparation is to create a clean, particulate-free solution of the analyte at a suitable concentration, compatible with the LC-MS system.[4] For a reference standard of this compound, a simple "dilute and shoot" approach is sufficient.
Materials:
-
This compound reference standard
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and sonicator
-
0.22 µm PTFE syringe filters
-
Autosampler vials with inserts
Step-by-Step Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound and transfer it to a 1 mL volumetric flask. Dissolve the compound in a 50:50 (v/v) mixture of acetonitrile and water. Vortex and sonicate briefly to ensure complete dissolution.
-
Working Solution (10 µg/mL): Perform a 1:100 serial dilution of the stock solution. For example, transfer 10 µL of the 1 mg/mL stock solution into a clean vial and add 990 µL of the 50:50 ACN:H₂O diluent.
-
Final Dilution (10-100 ng/mL): Prepare a final working solution for injection by further diluting the 10 µg/mL solution into the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The final concentration should be within the linear range of the instrument, typically in the low ng/mL range.
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial to remove any particulates that could clog the LC system.[5]
Liquid Chromatography (LC) Method
A reversed-phase C18 column is a suitable choice for retaining and separating this moderately polar aromatic compound. A gradient elution with an acidified mobile phase is employed to ensure good peak shape and ionization efficiency.
| Parameter | Condition | Rationale |
| LC System | UHPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) | Provides robust and reproducible separations. |
| Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size | Standard for retaining small, moderately polar molecules. Small particle size enhances resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid acts as a proton source, promoting ionization in positive ESI mode and improving peak shape for the acidic analyte.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility. |
| Injection Volume | 2-5 µL | Small volume to prevent peak distortion and column overloading. |
| Gradient Program | 5% B to 95% B over 8 minutes, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min. | A gradient is necessary to ensure the analyte is eluted as a sharp peak and to clean the column of any late-eluting impurities.[7] |
High-Resolution Mass Spectrometry (HRMS) Method
Electrospray ionization (ESI) in negative ion mode is the preferred technique for analyzing carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[8] However, positive ion mode can also be effective and provide complementary fragmentation data. High-resolution instruments like Q-TOF or Orbitrap are crucial for obtaining accurate mass measurements, which are essential for formula determination.[1]
| Parameter | Condition | Rationale |
| Mass Spectrometer | Q-TOF or Orbitrap Mass Spectrometer | Provides high mass accuracy (< 5 ppm) and resolving power (>20,000) for confident elemental composition determination.[9] |
| Ionization Mode | ESI Negative ([M-H]⁻) and Positive ([M+H]⁺) | Negative mode is typically more sensitive for carboxylic acids. Positive mode provides complementary fragmentation information. |
| Capillary Voltage | -3.0 kV (Negative), +3.5 kV (Positive) | Optimized to achieve stable spray and maximum ion signal. |
| Source Temperature | 120 °C | Helps in desolvation of droplets without causing thermal degradation of the analyte. |
| Desolvation Gas Temp | 350 °C | High temperature aids in efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | Ensures complete desolvation of the ESI plume. |
| MS Scan Range | m/z 50 - 500 | Covers the expected mass of the precursor ion and its potential fragments. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense precursor ions detected in the full MS scan. |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the capture of both low-energy (primary) and high-energy (secondary) fragment ions.[8] |
Results and Discussion: Interpreting the Mass Spectrum
Precursor Ion and Elemental Composition
The chemical formula for this compound is C₉H₅N₃O₂. The expected monoisotopic mass and corresponding m/z values for the primary ions are summarized below. High-resolution mass spectrometry should yield a measured mass with an error of less than 5 ppm compared to the exact mass.
| Ion Species | Adduct | Exact Mass (Da) | Expected m/z |
| [M-H]⁻ | C₉H₄N₃O₂⁻ | 186.03090 | 186.0309 |
| [M+H]⁺ | C₉H₆N₃O₂⁺ | 188.04545 | 188.0455 |
| [M+Na]⁺ | C₉H₅N₃O₂Na⁺ | 210.02740 | 210.0274 |
Proposed Fragmentation Pathway (ESI Negative Mode)
In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ at m/z 186.0309 serves as the precursor ion. Collision-induced dissociation (CID) is expected to induce fragmentation primarily at the most labile site, the carboxylic acid group.
The most characteristic fragmentation for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 43.9898 Da).[10][11] This decarboxylation is a highly favorable process, leading to a stable anionic fragment.
Caption: Primary fragmentation of [M-H]⁻ via decarboxylation.
-
Step 1: Decarboxylation: The precursor ion at m/z 186.03 readily loses a neutral CO₂ molecule. This is the most anticipated and likely most abundant fragment ion.
-
Fragment Ion: [C₈H₄N₃]⁻
-
Expected m/z: 142.0410
-
Further fragmentation of the m/z 142.0410 ion would require higher collision energy to break the stable aromatic indazole ring system. A possible subsequent fragmentation could involve the loss of HCN (27.0109 Da) from the cyano group and the indazole ring.
Proposed Fragmentation Pathway (ESI Positive Mode)
In positive ion mode, the protonated molecule [M+H]⁺ at m/z 188.0455 is the precursor. Fragmentation pathways are typically more complex than in negative mode. Common losses for protonated carboxylic acids include water (H₂O, 18.0106 Da) and formic acid (HCOOH, 46.0055 Da), which is equivalent to a loss of CO and H₂O.[12]
Caption: Plausible fragmentation pathway of [M+H]⁺.
-
Step 1: Dehydration: The initial loss of a water molecule from the carboxylic acid group is a common fragmentation pathway for protonated acids, leading to the formation of a stable acylium ion.
-
Fragment Ion: [C₉H₄N₃O]⁺
-
Expected m/z: 170.0349
-
-
Step 2: Decarbonylation: The resulting acylium ion can then lose carbon monoxide (CO, 27.9949 Da).
-
Fragment Ion: [C₈H₄N₃]⁺
-
Expected m/z: 142.0403
-
This two-step pathway (loss of H₂O then CO) is equivalent to the neutral loss of formic acid from the precursor ion. The resulting fragment at m/z 142.0403 represents the stable 6-cyano-1H-indazolium cation. The stability of the aromatic indazole ring suggests that this ion would be a prominent feature in the MS/MS spectrum.
Conclusion
This application note provides a robust and detailed framework for the analysis of this compound using LC-HRMS. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to yield high-quality, reproducible data suitable for structural confirmation and purity assessment.
The proposed fragmentation pathways in both negative and positive ESI modes offer a predictive guide for data interpretation. The characteristic loss of CO₂ in negative mode (m/z 186 → 142) and the sequential loss of H₂O and CO in positive mode (m/z 188 → 170 → 142) are key diagnostic signatures for this molecule. These methodologies can be readily adapted by researchers in pharmaceutical and chemical analysis to support the development of novel indazole-based compounds.
References
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
- Krauss, M., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
- Li, W., et al. (2021). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]
- Li, B., et al. (2021).
- Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
- Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]
- Phenomenex. (n.d.).
- Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
- Van Den Eede, N., et al. (2020). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17: Fragmentation of Nitriles. Whitman College. [Link]
- Wang, Z., et al. (2022). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry.
- Adsy, V. (2014). Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. EPFL. [Link]
- Spengler, B., et al. (2021). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]
- Chemistry Learning by Dr. A. K. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. [Link]
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Luo, Y., et al. (2018). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link]
- Borges, C. R. S., et al. (2007). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate.
- Wiley Analytical Science. (2019).
- Rosa, R., et al. (2011). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma.
- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- LibreTexts Chemistry. (2023).
- JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
- Dunnivant, F. M., & Ginsbach, J. W. (2008). CHAPTER 2 Fragmentation and Interpretation of Spectra. Whitman College. [Link]
Sources
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Sample Preparation for LC-MS/MS Drug Analysis in Tough Matrices [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 9. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Crystallization of 6-cyano-1H-indazole-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
6-cyano-1H-indazole-3-carboxylic acid is a pivotal intermediate in the synthesis of various pharmacologically active molecules. The purity and crystalline form of this intermediate are critical determinants of downstream reaction efficiency, yield, and the final drug substance's quality. This document provides a comprehensive guide to developing robust crystallization methods for obtaining high-purity this compound. We will explore various crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion, underpinned by a systematic approach to solvent selection. The protocols provided herein are designed to be a starting point for optimization, enabling researchers to achieve desired purity, yield, and crystal morphology.
Introduction: The Critical Role of Crystallization
Crystallization is a crucial purification technique in the pharmaceutical industry. For active pharmaceutical ingredient (API) intermediates like this compound, a well-controlled crystallization process not only removes impurities but also ensures consistency in physical properties such as particle size distribution, flowability, and dissolution rate of the final product. The indazole scaffold is a key feature in many therapeutic agents, and its derivatives have shown promise in fields like oncology and neurology.[1][2] Therefore, a reproducible method for obtaining a pure, crystalline form of this intermediate is of paramount importance.
This guide is structured to provide both theoretical understanding and practical, step-by-step protocols. We will begin with the fundamental physicochemical properties of the target molecule, proceed to solvent screening strategies, and then detail specific crystallization methodologies.
Physicochemical Properties of this compound
Understanding the inherent properties of the molecule is the foundation for developing a successful crystallization process.
| Property | Value / Information | Source |
| Molecular Formula | C₉H₅N₃O₂ | PubChem[3] |
| Molecular Weight | 187.16 g/mol | ChemScene[4] |
| CAS Number | 194163-31-0 | Sigma-Aldrich |
| Predicted XlogP | 1.1 | PubChem[3] |
| Predicted TPSA | 89.77 Ų | ChemScene[4] |
| Appearance | Likely a solid at room temperature | General Knowledge |
The presence of a carboxylic acid group and a cyano group suggests that the molecule has both hydrogen bond donor and acceptor capabilities, indicating potential for solubility in polar solvents. The aromatic indazole core contributes to a degree of hydrophobicity.
Strategic Solvent Selection
The choice of solvent is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility of the compound at elevated temperatures and low solubility at lower temperatures.
Solvent Screening Protocol
A preliminary screening of solvents with varying polarities is recommended.
Objective: To identify suitable single or mixed solvent systems for crystallization.
Materials:
-
This compound (crude)
-
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane)
-
Small vials (2 mL) with magnetic stir bars
-
Hot plate/stirrer
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of crude this compound to each vial.
-
To each vial, add a different solvent dropwise at room temperature while stirring, until the solid dissolves. Record the approximate volume of solvent required.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point to assess solubility at elevated temperatures.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then further cool in an ice bath. Observe for crystal formation.
-
Identify solvents that provide a significant difference in solubility between hot and cold conditions. These are good candidates for cooling crystallization.
-
Identify solvents in which the compound is highly soluble (good solvents) and solvents in which it is poorly soluble (anti-solvents) for use in anti-solvent crystallization.
Recommended Solvent Systems
Based on the structure of an aromatic carboxylic acid, the following solvents are likely candidates:
-
Polar Protic Solvents: Alcohols (methanol, ethanol, isopropanol) and water.[5]
-
Polar Aprotic Solvents: Acetone, acetonitrile, N,N-dimethylformamide (DMF).
-
Non-polar Solvents (as anti-solvents): Toluene, heptane, hexane.
Aromatic carboxylic acids can often be purified by recrystallization from solvents like aqueous alcohols, toluene, or acetic acid.[6]
Crystallization Protocols
The following are detailed protocols for common crystallization methods. These should be considered as starting points and may require optimization.
Protocol 1: Cooling Crystallization
This is one of the most common and straightforward crystallization methods.
Workflow:
Caption: Workflow for Cooling Crystallization.
Procedure:
-
Choose a solvent identified from the screening in which this compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
In a flask, dissolve the crude compound in a minimal amount of the hot solvent with stirring.
-
If any insoluble impurities are present, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, more perfect crystals.
-
Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least one hour to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Anti-Solvent Addition
This method is useful when a suitable single solvent for cooling crystallization cannot be found.
Workflow:
Caption: Workflow for Anti-Solvent Crystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF or acetone) at room temperature.
-
Slowly add an "anti-solvent" (e.g., water or heptane) to the solution with vigorous stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid.
-
If excessive precipitation occurs, add a few drops of the good solvent to redissolve the precipitate.
-
Cover the container and allow it to stand undisturbed for several hours to days to allow for slow crystal growth.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a mixture of the good solvent and anti-solvent.
-
Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
This is a gentle method that often yields high-quality single crystals suitable for X-ray diffraction.[5]
Workflow:
Caption: Workflow for Vapor Diffusion Crystallization.
Procedure:
-
Dissolve the this compound in a small volume of a relatively volatile "good" solvent (e.g., acetone or methanol).
-
Place this solution in a small, open container (e.g., a small vial).
-
Place this small container into a larger, sealed container (e.g., a beaker covered with parafilm or a jar).
-
Add a larger volume of a more volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystal growth.
-
Monitor for crystal formation over several days to weeks.
-
Once suitable crystals have formed, carefully remove them and dry them.
Characterization of Crystalline Material
After crystallization, it is essential to characterize the product to confirm its identity, purity, and crystalline form.
| Technique | Purpose |
| Melting Point | To assess purity. A sharp melting point range is indicative of high purity. |
| High-Performance Liquid Chromatography (HPLC) | To quantify purity and identify any remaining impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the absence of solvent residues. |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline form (polymorph) and assess crystallinity. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and detect any polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | To determine the presence of residual solvents or water. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated; the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| Oiling out instead of crystallization | The solution is too supersaturated; the cooling rate is too fast; impurities are present. | - Reheat the solution and add more solvent.- Cool the solution more slowly.- Purify the crude material by another method (e.g., column chromatography) before crystallization. |
| Poor yield | The compound has significant solubility in the cold solvent; insufficient cooling time. | - Use a different solvent or a mixed solvent system.- Cool for a longer period or at a lower temperature.- Evaporate some of the solvent before cooling. |
| Small, needle-like crystals | Rapid crystal growth due to high supersaturation or fast cooling. | - Decrease the cooling rate.- Use a more dilute solution.- Consider vapor diffusion for larger crystals. |
Conclusion
The crystallization of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. By systematically screening solvents and carefully controlling the crystallization parameters as outlined in this guide, researchers can develop a robust and reproducible process. The choice of method—be it cooling, anti-solvent addition, or vapor diffusion—will depend on the specific requirements for purity, yield, and crystal form. The protocols and troubleshooting guide provided here serve as a comprehensive resource for scientists and professionals in drug development to achieve high-purity crystalline this compound.
References
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
- CA2343012A1 - Method for crystallising carboxylic acid.
- Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystalliz
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- This compound (C9H5N3O2) - PubChem. [Link]
- indazole - Organic Syntheses Procedure. [Link]
- A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat)
- 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. [Link]
- CAS 885520-03-6 | 5-Cyano-1H-indazole-3-carboxylic acid - Alchem.Pharmtech. [Link]
- 6-Fluoro-1H-indazole-3-carboxylic acid - Chem-Impex. [Link]
- 3-cyano-1h-indazole-6-carboxylic acid (C9H5N3O2) - PubChemLite. [Link]
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Note: Determination of Thermodynamic Solubility of 6-cyano-1H-indazole-3-carboxylic Acid
Abstract
This document provides a comprehensive guide for determining the thermodynamic (equilibrium) solubility of 6-cyano-1H-indazole-3-carboxylic acid in various aqueous and organic solvents. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, and overall bioavailability.[1] The protocol described herein is based on the gold-standard shake-flask method, which is widely considered the most reliable technique for measuring equilibrium solubility.[2][3] This note details the theoretical underpinnings, a step-by-step experimental protocol, data analysis, and presentation, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Principles
This compound is a heterocyclic compound featuring both a weakly acidic carboxylic acid group and a cyano group. Its structure is presented in Figure 1.
Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₅N₃O₂ Molecular Weight: 187.16 g/mol [4]
The solubility of an ionizable compound like this is significantly influenced by the pH of the aqueous medium. This relationship is governed by the Henderson-Hasselbalch equation.[5][6][7] The carboxylic acid group can donate a proton, forming a more polar, and thus more water-soluble, carboxylate anion.
-
At pH < pKa: The compound will be predominantly in its neutral, protonated (HA) form, which is less soluble in water.
-
At pH > pKa: The compound will be predominantly in its ionized, deprotonated (A⁻) form, leading to significantly higher aqueous solubility.
This principle is visualized in the diagram below.
Caption: pH-dependent ionization of this compound.
Materials and Equipment
2.1. Reagents:
-
This compound (solid powder, purity >98%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 3.0
-
Acetate Buffer, pH 4.5
-
Phosphate Buffer, pH 6.8
-
Hydrochloric Acid (HCl) solution, pH 1.2
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, HPLC grade
2.2. Equipment:
-
Analytical balance (4-decimal place)
-
Orbital shaker with temperature control[10]
-
pH meter
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters (e.g., PVDF or PTFE, validated for low compound binding)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[1][11]
-
Volumetric flasks, pipettes, and standard lab glassware
Experimental Protocol: Thermodynamic Shake-Flask Method
The shake-flask method is the recommended standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the solid compound and the solvent.[2][10][12] This protocol is aligned with guidelines from regulatory bodies like the ICH.[13][14]
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation of Solvents: Prepare all aqueous buffers according to standard laboratory procedures. Ensure the pH is accurately adjusted.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a 2 mL glass vial. An excess is critical to ensure saturation is achieved; a good starting point is 2-5 mg.[8] The presence of undissolved solid must be visible at the end of the experiment.[2]
-
Dispense a known volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Measure and record the initial pH of the resulting suspension for all aqueous buffers.[2][13]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[10][15]
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for thermodynamic solubility.[11][16] Shorter times (e.g., 2 hours) would be considered a measure of kinetic solubility, which can overestimate true solubility.[2]
-
-
Sample Processing:
-
After incubation, visually inspect each vial to confirm that excess solid remains.
-
Measure and record the final pH of the aqueous suspensions to ensure it has not shifted significantly during the experiment.[2][13] A deviation of more than ±0.1 pH units may require justification or pH readjustment.[17]
-
To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining fine particulates. Note: It is crucial to pre-validate the filter to ensure minimal compound adsorption.
-
-
Analytical Quantification (HPLC-UV):
-
Method: A reverse-phase HPLC method is suitable. A typical setup would be:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 230 nm, to be determined by UV scan).[18]
-
Injection Volume: 5 µL
-
-
Calibration Curve: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). The concentration range should bracket the expected solubility values (e.g., 1 µg/mL to 200 µg/mL).[19]
-
Analysis: Inject the filtered samples from step 4 onto the HPLC system. If necessary, dilute the samples with the mobile phase to fall within the range of the calibration curve.
-
-
Data Analysis and Calculation:
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the known concentrations of the standards.[19]
-
Determine the concentration of the compound in the analyzed samples using the regression equation from the calibration curve.
-
Calculate the final solubility by correcting for any dilutions made. Report the solubility in units of µg/mL and mM.
-
Expected Data and Presentation
The solubility data should be compiled into a clear, concise table for easy comparison across different solvent systems.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Classification |
| HCl Buffer | 1.2 | 37 | 5.5 | 0.03 | Very Slightly Soluble |
| Citrate Buffer | 3.0 | 37 | 15.2 | 0.08 | Very Slightly Soluble |
| Acetate Buffer | 4.5 | 37 | 185.7 | 0.99 | Sparingly Soluble |
| Phosphate Buffer | 6.8 | 37 | >1000 | >5.34 | Soluble |
| PBS | 7.4 | 37 | >1000 | >5.34 | Soluble |
| Ethanol | N/A | 25 | 850.0 | 4.54 | Soluble |
| DMSO | N/A | 25 | >2000 | >10.69 | Freely Soluble |
Note: Data are hypothetical for illustrative purposes. Classification is based on USP solubility definitions.
Key Considerations and Troubleshooting
-
Compound Stability: It is essential to demonstrate that the compound is stable in the test media for the duration of the experiment. Degradation of >10% would invalidate the results.[13]
-
Polymorphism: The solubility of a compound can be affected by its crystalline form (polymorph). It is good practice to characterize the solid form used for the experiment.
-
Kinetic vs. Thermodynamic Solubility: This protocol measures thermodynamic solubility. Be aware that rapid, high-throughput methods often measure kinetic solubility, which tends to be higher because it starts from a DMSO stock solution and can lead to supersaturated solutions.[2][11]
-
pH Measurement: Accurate pH measurement before and after equilibration is critical for interpreting results for ionizable compounds.[2][13]
Conclusion
The shake-flask method detailed in this application note provides a robust and reliable framework for determining the thermodynamic solubility of this compound. The results from this protocol are fundamental for guiding formulation development, predicting in vivo behavior, and supporting regulatory submissions under frameworks such as the Biopharmaceutics Classification System (BCS).[14][20] Understanding the pH-dependent solubility profile is particularly crucial for developing oral dosage forms.
References
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
- PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-10.
- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Kjell, A., & Per-Ola, N. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(4), 627-635.
- Feher, J. J. (2017). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References.
- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99.
- International Council for Harmonisation (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers.
- S. A. Onar, A., & A. S. K. Tuncel. (2002). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 22(1), 1-10.
- Tanna, S., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 16(12), 4733-4737.
- Peternel, L., et al. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy, 42(10), 1629-1637.
- Wikipedia. (n.d.). Indazole.
- European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers.
- Hliebov, O. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube.
- World Health Organization (WHO). (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- PubChemLite. (n.d.). This compound (C9H5N3O2).
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. chemscene.com [chemscene.com]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Indazole-3-carboxylic acid CAS#: 4498-67-3 [amp.chemicalbook.com]
- 10. who.int [who.int]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. pharmaguru.co [pharmaguru.co]
- 20. pubs.acs.org [pubs.acs.org]
"kinase assay protocol using 6-cyano-1H-indazole-3-carboxylic acid"
Application Note & Protocol
A Universal Luminescence-Based Method for Characterizing Putative Kinase Inhibitors: Application to 6-cyano-1H-indazole-3-carboxylic acid
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the identification and characterization of novel kinase inhibitors is a cornerstone of modern drug discovery. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to form the core of several potent kinase inhibitors.[1] This application note presents a comprehensive, universal protocol for determining the inhibitory activity of putative kinase inhibitors, using this compound as a representative example compound. We detail the use of the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[2][3][4] This homogeneous, high-throughput compatible assay is suitable for virtually any kinase-substrate pair and provides a sensitive and reliable means to determine key inhibitor parameters such as IC50.[5][6] The protocols herein cover enzyme titration for optimal assay setup, a detailed procedure for IC50 determination, and guidelines for data analysis, providing researchers with a self-validating framework for inhibitor characterization.
Introduction: The Pursuit of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues (serine, threonine, or tyrosine) on substrate proteins, a fundamental mechanism for regulating nearly all cellular processes. Given their central role, kinases are a major focus of therapeutic development. The indazole core, a bicyclic aromatic heterocycle, is a key pharmacophore found in several approved and investigational kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes.[1] While specific derivatives like 1H-indazole-3-carboxamides have been identified as P21-activated kinase 1 (PAK1) inhibitors, the broader family of indazole-based compounds remains an active area of investigation.[7]
This guide provides a detailed methodology to assess the inhibitory potential of novel compounds such as this compound. The selected assay platform, the ADP-Glo™ Kinase Assay, is a universal system that avoids the need for specific antibodies or radioactive labels.[5][8] Its principle relies on the direct quantification of ADP, a universal product of all kinase reactions, making it an ideal tool for primary screening and potency assessment of novel chemical entities.[3][4]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step, homogeneous luminescent assay designed to measure the amount of ADP produced during a kinase reaction. The intensity of the light output is directly proportional to the kinase activity.[2][6]
The process unfolds in two stages:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed with the enzyme, substrate, ATP, and the test inhibitor. Upon completion, the ADP-Glo™ Reagent is added. This reagent serves two purposes: it terminates the kinase reaction and depletes any remaining, unconsumed ATP from the mixture. This step is crucial because high background ATP levels would interfere with the signal in the subsequent detection step.[2][5]
-
ADP Conversion & Luminescence Detection: The Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP produced by the target kinase back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP is then consumed by the luciferase in a reaction that generates a stable, "glow-type" luminescent signal.[2][9] The amount of light produced is therefore directly proportional to the amount of ADP generated in the initial kinase reaction.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Test Compound: this compound (solubilized in 100% DMSO to create a 10 mM stock).
-
Kinase: Purified, active kinase of interest (e.g., AKT3, BTK, PKA).[9][10]
-
Kinase Substrate: Appropriate peptide or protein substrate for the selected kinase.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp.).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Kinase Buffer: Buffer appropriate for the specific kinase (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[10]
-
Reagent Grade Water: Nuclease-free.
-
DMSO: Dimethyl sulfoxide, anhydrous, ≥99.9%.
-
Assay Plates: White, opaque, 384-well, low-volume microplates.
-
Luminometer: Plate reader capable of measuring glow luminescence.
Experimental Workflow
The overall process involves initial assay optimization to ensure robust performance, followed by the inhibitor characterization experiment. This structured approach ensures that the assay conditions are suitable for accurately measuring inhibition.
Caption: High-level experimental workflow for kinase inhibitor characterization.
Detailed Protocols
Part 1: Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C.
-
Kinase Stock: Prepare the kinase stock solution in a suitable kinase buffer without ATP. The final concentration will be determined by the titration experiment. Keep on ice.
-
Substrate/ATP Mix: Prepare a 2X working solution containing the kinase substrate and ATP in the kinase buffer. The optimal ATP concentration is typically at or near the Km for the specific kinase.
-
Compound Dilutions: For the IC50 assay, perform serial dilutions of the 10 mM stock solution in 100% DMSO. Then, dilute these DMSO stocks into the kinase buffer to create 5X working solutions of the inhibitor. This intermediate dilution minimizes the final DMSO concentration in the assay well to ≤1%.
Part 2: Kinase Titration (Assay Optimization)
Causality: It is critical to determine the optimal kinase concentration before screening inhibitors. Too much enzyme will result in high ATP-to-ADP conversion, potentially masking the effect of the inhibitor and reducing the assay window. Too little enzyme will produce a signal that is too low to be reliably distinguished from the background. The goal is to find the enzyme concentration that yields a robust signal corresponding to ~10-30% conversion of ATP to ADP.
Procedure:
-
Prepare serial dilutions of the kinase in the kinase buffer.
-
In a 384-well plate, set up the reactions as described in Table 1.
-
Add 2 µL of kinase dilutions to the appropriate wells.
-
Add 2 µL of a "No Inhibitor" control (kinase buffer with the same final % DMSO as the inhibitor wells will have) to all wells.
-
Initiate the reaction by adding 2 µL of the 2X Substrate/ATP mix. The total volume is 6 µL.
-
Include "No Enzyme" controls (2 µL of kinase buffer instead of enzyme) to determine the background signal.
-
Follow steps 4-6 from Part 3 for the reaction and detection phases.
-
Plot the resulting luminescence (Relative Light Units, RLU) against the kinase concentration to identify the optimal amount of enzyme for the IC50 assay.
| Component | Volume (µL) | Final Concentration |
| Kinase (Serial Dilution) | 2 | Variable |
| Control Buffer (with DMSO) | 2 | 1% DMSO |
| 2X Substrate/ATP Mix | 2 | 1X |
| Total Kinase Reaction | 6 | |
| ADP-Glo™ Reagent | 6 | |
| Kinase Detection Reagent | 12 | |
| Total Detection Volume | 24 | |
| Table 1: Setup for Kinase Titration Experiment. |
Part 3: Inhibitor IC50 Determination
Procedure:
-
Plate Setup: Design the plate layout to include controls and a dose-response curve for the inhibitor (e.g., 10-point, 3-fold serial dilution). A sample layout is shown in Table 2.
-
Add Inhibitor: Add 1 µL of the 5X inhibitor working solutions to the appropriate wells. For control wells, add 1 µL of buffer containing the same percentage of DMSO (e.g., 5% DMSO if the inhibitor stocks are in 5% DMSO).[9]
-
Add Kinase: Add 2 µL of the kinase, diluted to the optimal concentration determined in Part 2. For "No Enzyme" background wells, add 2 µL of kinase buffer.
-
Start Reaction: Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume will be 5 µL.[10]
-
Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[2][10]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]
-
Read Plate: Measure luminescence using a plate-reading luminometer.
| Well Type | 1 µL Addition | 2 µL Addition | 2 µL Addition |
| 100% Activity (No Inhibitor) | Buffer + DMSO | Kinase | Substrate/ATP Mix |
| 0% Activity (Background) | Buffer + DMSO | Kinase Buffer | Substrate/ATP Mix |
| Inhibitor Dose 1 | Inhibitor [Conc 1] | Kinase | Substrate/ATP Mix |
| Inhibitor Dose 2 | Inhibitor [Conc 2] | Kinase | Substrate/ATP Mix |
| ... | ... | ... | ... |
| Inhibitor Dose 10 | Inhibitor [Conc 10] | Kinase | Substrate/ATP Mix |
| Table 2: Example Plate Setup for IC50 Determination (per replicate). |
Data Analysis and Interpretation
-
Calculate Average RLU: Determine the average Relative Light Units (RLU) for each condition (background, no inhibitor, and each inhibitor concentration).
-
Calculate Percent Inhibition: Normalize the data and calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_NoInhibitor - RLU_Background))
-
Generate IC50 Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to fit the dose-response curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Trustworthiness and Validation
A robust and trustworthy assay relies on careful execution and the inclusion of proper controls.
-
Controls: The "No Inhibitor" (100% activity) and "No Enzyme" (0% activity/background) controls are essential for data normalization and determining the assay window.
-
DMSO Tolerance: The final concentration of DMSO should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Z'-Factor: For high-throughput applications, the quality of the assay can be assessed by calculating the Z'-factor from the 100% activity and 0% activity controls. A Z'-factor > 0.5 indicates an excellent assay suitable for screening.[9]
By following this structured protocol, researchers can confidently determine the inhibitory potency of this compound or any other novel compound against their kinase of interest, generating reliable data for drug discovery programs.
References
- East Port Praha. (n.d.). Technologies to Study Kinases.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay.
- PamGene International B.V. (n.d.). Serine Threonine Kinase assay on PamStation®12 User Manual.
- Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. promega.com [promega.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. eastport.cz [eastport.cz]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Application Notes & Protocols: A Workflow for the Cellular Characterization of 6-Cyano-1H-indazole-3-carboxylic acid
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of potent pharmacological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibition.[1] 6-Cyano-1H-indazole-3-carboxylic acid is a specific analogue within this class, representing a novel chemical entity for biological investigation. The initial characterization of such a compound requires a systematic, multi-tiered approach to move from broad phenotypic observations to a specific mechanism of action.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to perform a thorough cellular characterization of this compound. The workflow is designed as a logical progression, starting with foundational viability screening and proceeding through mechanistic assays to identify the mode of cell death, modulated signaling pathways, and finally, direct target engagement. This approach ensures that experimental choices are data-driven and that the resulting biological profile of the compound is robust and well-supported.
Section 1: Foundational Steps & Pre-Assay Considerations
Expert Insight: Before any cellular assay is performed, it is critical to establish the fundamental physicochemical properties of the test compound and to employ rigorous cell culture practices. A compound's solubility limit directly impacts the achievable concentrations in aqueous culture media, and failure to account for this can lead to data artifacts from precipitation. Likewise, the integrity of any cell-based assay relies on healthy, uncontaminated cell lines.
1.1 Compound Handling and Solubility
-
Solubility Testing: Empirically determine the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol) and in aqueous cell culture media. Poor solubility can be a major confounding factor in cell-based assays.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent, typically 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions for cell treatment, ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is consistent across all conditions (including vehicle-only controls) and is non-toxic to the cells, typically ≤0.5%.
1.2 Cell Line Selection and Culture
-
Rationale: The choice of cell line is paramount and should be guided by the therapeutic area of interest. For oncology, a panel of cell lines from different tissues (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) is recommended to assess specificity.
-
Best Practices: Employ rigorous aseptic techniques to prevent biological contamination.[2] Regularly test cell stocks for mycoplasma, as this common contaminant can significantly alter cellular metabolism and signaling, rendering experimental results invalid.[2] Maintain cells in a humidified incubator at 37°C with 5% CO₂ and ensure they are in the logarithmic growth phase at the time of assay initiation.
Section 2: Tier 1 - Primary Screening for Cytotoxicity and Viability
Application Note: The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes the dose-response relationship and provides the half-maximal inhibitory concentration (IC50), a key metric of potency.[3] ATP quantification assays are a highly sensitive and reliable method for determining the number of viable cells in culture, as ATP levels are directly proportional to the number of metabolically active cells.[4][5]
Protocol 1: Cell Viability Assessment via ATP Quantification
This protocol is based on the principle of the CellTiter-Glo® Luminescent Cell Viability Assay.
Methodology:
-
Cell Plating: Seed cells into a white, opaque 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium at 2X the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells treated with vehicle only (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Reagent Preparation & Addition: Equilibrate the ATP detection reagent and the 96-well plate to room temperature for approximately 30 minutes. Add 100 µL of the reagent to each well.
-
Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Presentation: Dose-Response of this compound
| Concentration (µM) | Luminescence (RLU) | % Viability (Normalized to Vehicle) |
| 100 | 1,500 | 5% |
| 50 | 2,100 | 7% |
| 25 | 4,500 | 15% |
| 12.5 | 9,000 | 30% |
| 6.25 | 15,000 | 50% |
| 3.13 | 22,500 | 75% |
| 1.56 | 27,000 | 90% |
| 0 (Vehicle) | 30,000 | 100% |
| Calculated IC50 | 6.25 µM |
Section 3: Tier 2 - Elucidating the Mechanism of Cell Death
Application Note: If the compound reduces cell viability, the next logical step is to investigate the mechanism. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases, and their activation is a critical point of convergence for apoptotic signaling pathways.[7]
Protocol 2: Apoptosis Assessment via Caspase-3/7 Activity
This protocol is based on the principle of the Caspase-Glo® 3/7 Assay.[8][9]
Methodology:
-
Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1, plating cells in a white, opaque 96-well plate. Treat cells with this compound at several concentrations around the IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50). Include a vehicle control and a positive control (e.g., staurosporine, 1 µM).
-
Incubation: Incubate for a period sufficient to induce apoptosis, typically 18-24 hours.
-
Reagent Preparation & Addition: Reconstitute the lyophilized caspase substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[9] Equilibrate the reagent and plate to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Presentation: Caspase-3/7 Activation
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 10,000 | 1.0 |
| Test Compound | 3.13 (0.5x IC50) | 25,000 | 2.5 |
| Test Compound | 6.25 (1x IC50) | 80,000 | 8.0 |
| Test Compound | 12.5 (2x IC50) | 150,000 | 15.0 |
| Staurosporine | 1 | 180,000 | 18.0 |
Workflow for Initial Compound Characterization
Caption: Tiered workflow for initial screening of a novel compound.
Section 4: Tier 3 - Investigating Potential Signaling Pathway Modulation
Application Note: Given that many indazole derivatives function as kinase inhibitors, investigating the compound's effect on key cancer-related signaling pathways is a logical next step.[10][11] The MAPK/ERK and NF-κB pathways are central regulators of cell proliferation, survival, and inflammation.[12] Western blotting can directly measure the phosphorylation (activation) state of key kinases like ERK, while reporter gene assays provide a functional readout of transcription factor activity for NF-κB.[13][14]
Protocol 3: Western Blotting for MAPK/ERK Pathway Inhibition
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at 1x and 5x IC50 for a short duration (e.g., 1-6 hours). Include a vehicle control. For pathway activation, serum-starve cells overnight, then stimulate with a growth factor (e.g., EGF, 100 ng/mL) for 15 minutes in the presence or absence of the compound.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film. Quantify band intensity using software like ImageJ.
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling cascade showing potential inhibition points.
Protocol 4: NF-κB Luciferase Reporter Assay
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, pre-treat cells with this compound for 1 hour.
-
Pathway Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.[15] Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash cells with PBS and lyse them using 20 µL of Passive Lysis Buffer per well with gentle shaking for 15 minutes.[16]
-
Dual-Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (firefly substrate) to each well and measure luminescence (Signal A).
-
Add 100 µL of Stop & Glo® Reagent (quenches firefly, provides Renilla substrate) to each well and measure luminescence again (Signal B).[16]
-
-
Data Analysis: Normalize the data by calculating the ratio of firefly to Renilla luminescence (A/B) for each well.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This structured workflow provides a robust framework for the comprehensive cellular characterization of this compound. By progressing from broad phenotypic assays to specific mechanistic and target engagement studies, researchers can efficiently build a detailed biological profile of the compound. This data-driven approach, grounded in sound scientific principles and validated protocols, is essential for advancing novel chemical entities through the drug discovery pipeline.
References
- protocols.io. (2025). Caspase 3/7 Activity. [Link]
- INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]
- National Institutes of Health (NIH). (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
- INDIGO Biosciences. Human NF-κB Reporter Assay System (3 x 32). [Link]
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- INDIGO Biosciences. (2017). Human NF-κB Reporter Assay System. [Link]
- Bio-protocol. Caspase Activity Assay. [Link]
- National Institutes of Health (NIH). Caspase Protocols in Mice. [Link]
- National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- Creative Bioarray. Caspase Activity Assay. [Link]
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
- National Institutes of Health (NIH). (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
- Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]
- National Center for Biotechnology Information (NCBI). (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
- National Center for Biotechnology Information (NCBI). (2012). Mechanism of Action Assays for Enzymes. [Link]
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
- National Institutes of Health (NIH). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]
- Drug Discovery and Development. (2016).
- BellBrook Labs. (2025).
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- ResearchGate. (2017). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK)
- National Institutes of Health (NIH). (2022). A review for cell-based screening methods in drug discovery. [Link]
- National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays. [Link]
- ResearchGate. (2021). Guidelines for cell viability assays. [Link]
- ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. [Link]
- G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. [Link]
- National Institutes of Health (NIH). (2021).
- ResearchGate. (2006). The detection of MAPK signaling. [Link]
- PubChemLite. This compound (C9H5N3O2). [Link]
- Der Pharma Chemica. (2012).
- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase 3/7 Activity [protocols.io]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes & Protocols: In Vivo Efficacy and Pharmacodynamic Evaluation of 6-cyano-1H-indazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals in immuno-oncology.
Abstract: This document provides a comprehensive guide for the in vivo experimental design and execution of studies involving 6-cyano-1H-indazole-3-carboxylic acid, a compound belonging to a class of molecules known for targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] The protocols outlined herein are designed to rigorously assess the anti-tumor efficacy and pharmacodynamic activity of this compound in a syngeneic mouse cancer model, providing a framework for preclinical validation.
Scientific Rationale and Background
Indazole derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potential as anti-cancer agents.[2][3] Many compounds with an indazole-3-carboxylic acid scaffold have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1]
1.1 The IDO1 Pathway: A Key Immune Checkpoint
IDO1 is a rate-limiting enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[4][5][6] In the tumor microenvironment (TME), this process has profound immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T cells, which are critical for anti-tumor immunity, inducing a state of anergy or cell-cycle arrest.[7]
-
Kynurenine Accumulation: The resulting metabolites, collectively known as kynurenines, actively promote the differentiation and function of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.[4][7]
IDO1 is often upregulated in various cancer cells and antigen-presenting cells within the TME, frequently in response to inflammatory signals like interferon-gamma (IFN-γ) released by active T cells.[5] This creates a negative feedback loop where an initial anti-tumor response can trigger its own suppression. Consequently, inhibiting the enzymatic activity of IDO1 is a promising therapeutic strategy to restore immune function and enhance the efficacy of other immunotherapies, such as PD-1/PD-L1 checkpoint blockade.[7][8]
1.2 The Role of this compound
Given its chemical structure, this compound is hypothesized to function as an IDO1 inhibitor. An in vivo study is therefore essential to validate its therapeutic potential, confirm its mechanism of action in a complex biological system, and evaluate its safety profile.
Caption: General experimental workflow for an in vivo efficacy study.
Detailed Protocols
3.1 Protocol: Tumor Implantation and Monitoring
-
Cell Culture: Culture the selected syngeneic tumor cells (e.g., CT26) under standard conditions. Harvest cells during the logarithmic growth phase and ensure viability is >95%.
-
Implantation: Resuspend cells in sterile, serum-free media or PBS at the desired concentration (e.g., 5 x 10^5 to 1 x 10^6 cells per 100 µL). Subcutaneously inject the cell suspension into the right flank of the mice.
-
Monitoring Initiation: Begin monitoring the animals 1-2 times per week for general health and tumor appearance. [9]4. Tumor Measurement: Once tumors become palpable, increase monitoring frequency to at least twice weekly. [9][10] * Using digital calipers, measure the longest diameter (L) and the shortest diameter (W).
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 . [11][9]5. Humane Endpoints: Euthanize animals if any of the following criteria are met:
-
Tumor volume exceeds the IACUC-approved limit (e.g., 2000 mm³).
-
Tumor burden is >10% of the animal's body weight. [9] * Tumor becomes ulcerated. [10] * Body weight loss exceeds 20%. [10] * The animal shows signs of significant distress (lethargy, respiratory issues, inability to ambulate). [9] 3.2 Protocol: Endpoint Sample Collection
-
-
Terminal Bleed: At the study endpoint, collect blood via cardiac puncture under terminal anesthesia. Collect into tubes containing an anticoagulant (e.g., EDTA) for plasma separation.
-
Plasma Separation: Centrifuge the blood samples and carefully collect the supernatant (plasma). Store at -80°C for subsequent analysis of kynurenine and tryptophan levels.
-
Tumor Excision: Immediately following euthanasia, carefully excise the tumor.
-
Tumor Processing:
-
Weigh the tumor.
-
Divide the tumor into sections. One section can be snap-frozen in liquid nitrogen and stored at -80°C for pharmacodynamic analysis (homogenate).
-
Another section can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
A fresh section can be processed immediately for flow cytometry analysis.
-
Efficacy and Pharmacodynamic Readouts
4.1 Primary Endpoint: Anti-Tumor Efficacy
-
Tumor Growth Inhibition (TGI): This is the primary measure of efficacy. It is calculated at a specific time point (e.g., Day 21) using the mean tumor volumes (MTV) of the treated (T) and vehicle control (C) groups. [12] * % TGI = [1 - (MTV of Treated Group / MTV of Vehicle Group)] x 100
-
Survival Analysis: For studies where survival is an endpoint, plot Kaplan-Meier curves and analyze using a log-rank test to determine if the treatment significantly extends survival. [12] 4.2 Pharmacodynamic Endpoints: Target Engagement and Immune Modulation
-
Target Engagement (Kyn/Trp Ratio): The most direct way to confirm the compound is inhibiting IDO1 in vivo. [13][14] * Method: Use LC-MS/MS to quantify the levels of kynurenine (Kyn) and tryptophan (Trp) in plasma and tumor homogenates.
-
Interpretation: A significant decrease in the Kyn/Trp ratio in the treated groups compared to the vehicle control indicates successful target engagement.
-
-
Immune Cell Infiltration: Assess changes in the immune landscape of the TME.
-
Methods:
-
Flow Cytometry: Provides quantitative data on various immune cell populations. Digest fresh tumor tissue into a single-cell suspension and stain with fluorescently-labeled antibodies against markers for CD8+ T cells, CD4+ T cells, Tregs (FoxP3+), macrophages, and myeloid-derived suppressor cells (MDSCs). [15] 2. Immunohistochemistry (IHC): Provides spatial information on immune cell localization within the tumor. Stain formalin-fixed, paraffin-embedded tumor sections for markers like CD8 (cytotoxic T cells) and FoxP3 (Tregs). [16][17] * Interpretation: An effective IDO1 inhibitor is expected to increase the infiltration of CD8+ T cells and/or decrease the proportion of immunosuppressive cells like Tregs and MDSCs.
-
-
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
- Zhai, L., et al. (2022). IDO1 in cancer: a Gemini of immune checkpoints. Journal of Experimental & Clinical Cancer Research.
- Institutional Animal Care and Use Committee. (n.d.). Monitoring Tumor Growth in Rodents.
- Page, D. B., et al. (2023). Spatial analyses of immune cell infiltration in cancer: current methods and future directions.
- Labadie, B. W., Bao, R., & Luke, J. J. (2019). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Clinical Cancer Research.
- Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer.
- Zaman, G. J. R., et al. (2019). Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy. Clinical Cancer Research.
- Iacovelli, R., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Immunology.
- Al-Mterin, M., et al. (2024). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology.
- Spectral Instruments Imaging. (n.d.). Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging.
- Kudo, H., et al. (2021).
- Washington State University Institutional Animal Care and Use Committee. (2024). Guideline #8: Tumor Burden in Rodents.
- Johns Hopkins University Animal Care and Use Committee. (2002).
- Van der Laan, T. P., et al. (2019). Comprehensive evaluation of methods to assess overall and cell-specific immune infiltrates in breast cancer. Breast Cancer Research.
- Haghniaz, R., et al. (2016). Tumor growth monitoring and survival time. Bio-protocol.
- Williams, B. R., et al. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2.
- Li, Y., et al. (2025). Analysis of immune cell infiltration in the tumor microenvironment of cervical cancer and its impact on immunotherapy. Frontiers in Immunology.
- Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology.
- National Institutes for Quantum and Radiological Science and Technology. (2021). New PET imaging method tracks immunotherapeutic efficacy in mouse models. EurekAlert!.
- Muller, A. J., & Prendergast, G. C. (2017).
- Junankar, S. R., et al. (2006). Analysis of Immune Cell Infiltrates during Squamous Carcinoma Development.
- Tzenios, N. (2023). Ethical Considerations in Cancer Research: Balancing Scientific Advancement and Participant Protection.
- Liu, Y., et al. (2023). Identification of immune cell infiltration landscape for predicting prognosis of colorectal cancer. BMC Cancer.
- Ethics in Oncology Clinical Research: Balancing Progress with Moral Principles. (n.d.). LinkedIn.
- National Cancer Institute. (n.d.). Ethical, Legal, and Policy Best Practices.
- Tanner, K. G. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Annual Review of Analytical Chemistry.
- Genuis, S. J. (2009). Ethical guideposts to clinical trials in oncology. Current Oncology.
- Cheekavolu, C., & Muniappan, M. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
- Cheekavolu, C., & Muniappan, M. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
- Creative Enzymes. (2025).
- Popa, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition.
- Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.
- Singh, S. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IP Medical and Health Sciences.
- Creative Enzymes. (2025). Activity Measurement of Inhibitors in Ligand-Based Design.
- PubChem. (n.d.). This compound.
- Guidechem. (n.d.). This compound 194163-31-0 wiki.
- Kumar, G. S., et al. (2013).
- Krotulski, A. J., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics.
- Hammerling, M., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry.
- BLD Pharm. (n.d.). 194163-31-0|this compound.
- Szilágyi, T., et al. (2019). Discovery of isatin and 1H-indazol-3-ol derivatives as D-amino acid oxidase (DAAO) inhibitors.
- Hammerling, M., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. animalcare.jhu.edu [animalcare.jhu.edu]
- 12. Tumor growth monitoring and survival time [bio-protocol.org]
- 13. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. "Spatial analyses of immune cell infiltration in cancer: current method" by David B Page, Glenn Broeckx et al. [digitalcommons.library.tmc.edu]
- 17. Comprehensive evaluation of methods to assess overall and cell-specific immune infiltrates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 6-cyano-1H-indazole-3-carboxylic acid for Preclinical Biological Studies: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive framework for the formulation of 6-cyano-1H-indazole-3-carboxylic acid, a representative small molecule from the indazole class with significant potential in pharmacological research, particularly in oncology.[1][2] Given the inherent challenges associated with the poor aqueous solubility of many indazole derivatives, this document outlines systematic approaches to enhance solubility and bioavailability for reliable in vitro and in vivo evaluation.[3] We present detailed protocols for the preparation and characterization of various formulation types, including co-solvent systems, nanosuspensions, and amorphous solid dispersions. The rationale behind excipient selection and process parameter optimization is discussed to ensure the development of stable and effective formulations suitable for preclinical research.
Introduction: The Formulation Challenge of Indazole Carboxylic Acids
Indazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2][3] this compound, the subject of this guide, possesses structural motifs common to kinase inhibitors and other targeted therapies. However, the successful preclinical development of such promising compounds is often hampered by poor aqueous solubility, which can lead to low bioavailability, erratic absorption, and ultimately, misinterpretation of efficacy and toxicity data.[4][5]
The presence of a carboxylic acid moiety and a planar, aromatic core in this compound suggests low intrinsic solubility in aqueous media at physiological pH. This necessitates the use of enabling formulation strategies to achieve the concentrations required for biological screening and in vivo studies. This guide provides researchers with a logical, step-by-step approach to formulating this and similar molecules, ensuring scientific rigor and reproducibility.
Physicochemical Characterization: The Foundation of Formulation Design
A thorough understanding of the physicochemical properties of this compound is paramount before embarking on formulation development.
Key Physicochemical Parameters
| Property | Value/Predicted Value | Significance for Formulation |
| Molecular Formula | C₉H₅N₃O₂ | Provides the basis for molecular weight calculation.[6][7][8] |
| Molecular Weight | 187.16 g/mol | Influences diffusion and membrane transport.[9] |
| pKa (Predicted) | ~3.03 (for Indazole-3-carboxylic acid) | The carboxylic acid group is predicted to be acidic with a pKa around 3.03.[10] This indicates that the compound will be poorly soluble in acidic environments (e.g., the stomach) and more soluble at neutral to alkaline pH. The electron-withdrawing cyano group may slightly lower this pKa. |
| LogP (Predicted) | 1.1 | Suggests moderate lipophilicity, which can be favorable for membrane permeability but contributes to poor aqueous solubility.[6] |
| Melting Point | Not available for the 6-cyano derivative. 266-270 °C (dec.) for Indazole-3-carboxylic acid. | A high melting point often correlates with low aqueous solubility due to strong crystal lattice energy.[10] |
| Appearance | Likely a beige or yellow crystalline powder.[10] | Physical appearance should be documented for quality control. |
Note: The pKa for the parent compound, indazole-3-carboxylic acid, is used as an estimate. Experimental determination is recommended for precise formulation development.
Formulation Strategies and Protocols
Based on the physicochemical profile, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration, the required dose, and the specific experimental context (e.g., in vitro cell-based assay vs. in vivo pharmacokinetic study).
pH-Dependent Solubilization and Co-solvent Systems
For in vitro studies, leveraging the acidic nature of the carboxylic acid group is often the simplest approach. By adjusting the pH of the medium to be at least 2 units above the pKa, the compound can be deprotonated to its more soluble salt form. Co-solvents can be used to further enhance solubility.
Objective: To prepare a 10 mM stock solution of this compound in a biocompatible co-solvent system for cell-based assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
1 N Sodium Hydroxide (NaOH)
Procedure:
-
Weigh out 1.87 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. This creates a 100 mM primary stock solution.
-
To prepare the 10 mM working stock, dilute 10 µL of the 100 mM primary stock with 90 µL of PBS (pH 7.4).
-
If precipitation is observed, add 1 N NaOH dropwise while vortexing until the solution clears. Be mindful of the final pH to ensure compatibility with the assay.
-
Sterile filter the final stock solution through a 0.22 µm syringe filter before use.
Causality and Insights:
-
DMSO is a powerful aprotic solvent capable of disrupting the crystal lattice of the compound.
-
By diluting into PBS at pH 7.4, which is well above the predicted pKa of ~3, the carboxylic acid is deprotonated, significantly increasing its aqueous solubility.
-
The use of NaOH should be minimal to avoid significant pH shifts that could affect cell viability.
Nanosuspension for Enhanced Dissolution and Bioavailability
For both oral and parenteral administration in preclinical studies, creating a nanosuspension is a robust strategy to increase the surface area of the drug, thereby enhancing its dissolution rate and bioavailability.[11][12]
Caption: Workflow for Nanosuspension Preparation and Characterization.
Objective: To prepare a 10 mg/mL nanosuspension of this compound for oral gavage in mice.
Materials:
-
This compound
-
Acetone (organic solvent)
-
Poloxamer 188 (stabilizer)
-
Sterile water for injection
-
High-speed homogenizer or probe sonicator
Procedure:
-
Dissolve 100 mg of this compound in 5 mL of acetone.
-
Dissolve 50 mg of Poloxamer 188 in 10 mL of sterile water.
-
Using a syringe pump, inject the organic phase into the aqueous phase at a constant rate while stirring at high speed (e.g., 1000 rpm) with a magnetic stirrer.
-
Homogenize the resulting suspension using a high-speed homogenizer or probe sonicator for 5-10 minutes to reduce particle size.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Adjust the final volume to 10 mL with sterile water to achieve a final concentration of 10 mg/mL.
Causality and Insights:
-
Nanoprecipitation relies on the rapid diffusion of the solvent into the anti-solvent, leading to supersaturation and precipitation of the drug as nanoparticles.[13]
-
Poloxamer 188 is a non-ionic surfactant that adsorbs to the surface of the nanoparticles, providing steric hindrance and preventing aggregation.
-
The homogenization step provides the necessary energy to break down larger drug crystals into the nano-size range.
Amorphous Solid Dispersions (ASDs) for Oral Delivery
Creating an amorphous solid dispersion (ASD) is an excellent strategy to improve the oral bioavailability of poorly soluble compounds.[6][14] In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix, which prevents recrystallization and allows for a higher apparent solubility and faster dissolution.
Objective: To prepare a 20% drug-loaded amorphous solid dispersion of this compound with a suitable polymer for incorporation into a solid dosage form.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA 64, e.g., Kollidon® VA 64)
-
Methanol
-
Rotary evaporator
Procedure:
-
Weigh 200 mg of this compound and 800 mg of PVPVA 64.
-
Dissolve both components in a suitable volume of methanol (e.g., 20 mL) in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
Continue drying under high vacuum for 24 hours to remove any residual solvent.
-
The resulting solid film is the amorphous solid dispersion, which can be scraped and milled into a fine powder.
Causality and Insights:
-
The solvent evaporation method ensures that the drug and polymer are intimately mixed at a molecular level.
-
PVPVA 64 is a commonly used polymer for ASDs due to its ability to form a stable amorphous matrix and inhibit drug crystallization.
-
The high glass transition temperature (Tg) of the polymer helps to maintain the amorphous state of the drug.
Characterization of Formulations
Proper characterization is essential to ensure the quality, stability, and performance of the prepared formulations.
| Formulation Type | Key Characterization Techniques | Acceptance Criteria (Example) |
| Co-solvent System | Visual inspection, pH measurement, HPLC for concentration | Clear solution, pH within acceptable range for the assay, drug concentration ±10% of target. |
| Nanosuspension | Dynamic Light Scattering (DLS), Zeta Potential, Scanning/Transmission Electron Microscopy (SEM/TEM), HPLC | Particle size < 200 nm, Polydispersity Index (PDI) < 0.3, Zeta potential > ±20 mV, Spherical morphology, Drug content ±10% of target.[9] |
| Amorphous Solid Dispersion | Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), In vitro dissolution testing | Absence of melting endotherm (DSC), Halo pattern (PXRD), Evidence of drug-polymer interaction (FTIR), Enhanced dissolution rate compared to crystalline drug. |
Stability Studies
Stability testing is crucial to determine the shelf-life of the formulation and to ensure that the compound remains in its desired state during the course of the biological experiments.
Caption: Stability Testing Workflow for Preclinical Formulations.
Conclusion
The successful formulation of this compound for biological studies is achievable through a systematic approach that begins with a thorough understanding of its physicochemical properties. The protocols provided herein for co-solvent systems, nanosuspensions, and amorphous solid dispersions offer researchers a range of options to overcome the solubility challenges associated with this class of compounds. Rigorous characterization and stability testing are integral to ensuring the development of robust and reliable formulations, which are essential for obtaining meaningful and reproducible data in preclinical research.
References
- Der Pharma Chemica.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- PubMed Central.
- PubMed. (2020). Formulation aspects of intravenous nanosuspensions. [Link]
- CD Formulation.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- Intertek. Biopharmaceutical Stability Studies. [Link]
- PubMed Central. (2023).
- Charles River Labor
- PubMed Central. (2020). Manufacturing strategies to develop amorphous solid dispersions: An overview. [Link]
- Charles River Labor
- National Institutes of Health. (2020).
- CD Formulation.
- ResearchGate. (2018).
- Pharmaceutical Technology. (2020). Stability Testing: The Critical Development Phase. [Link]
- PubChemLite. This compound (C9H5N3O2). [Link]
- Future4200. (2006).
Sources
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. This compound | 194163-31-0 [chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. Indazole-3-carboxylic acid CAS#: 4498-67-3 [amp.chemicalbook.com]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. calpaclab.com [calpaclab.com]
Application Notes and Protocols for 6-cyano-1H-indazole-3-carboxylic acid as a Chemical Probe
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6-cyano-1H-indazole-3-carboxylic acid as a chemical probe. While the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, the specific biological targets of this particular derivative are still under active investigation.[1][2][3] This guide, therefore, presents a generalized framework for its application as a putative kinase inhibitor, offering detailed protocols for target validation and cellular characterization. The methodologies described herein are designed to be adaptable, enabling researchers to elucidate the specific mechanism of action and therapeutic potential of this compound.
Introduction: The Indazole Scaffold and the Promise of this compound
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][4][5] Its unique electronic and structural properties allow for versatile interactions with a range of biological targets, most notably the ATP-binding pocket of protein kinases.[6] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][6]
This compound is a member of this important class of compounds. Its structure, featuring a cyano group at the 6-position and a carboxylic acid at the 3-position, suggests potential for specific hydrogen bonding and other non-covalent interactions within a protein active site. While its precise molecular target(s) remain to be fully elucidated, its structural similarity to known kinase inhibitors makes it a compelling candidate for use as a chemical probe to investigate kinase-driven signaling pathways.[2][6]
This guide will provide the foundational protocols to:
-
Characterize the inhibitory activity of this compound against a putative kinase target in a biochemical assay.
-
Assess its impact on cell proliferation and viability in a relevant cancer cell line.
-
Investigate its effect on a downstream signaling pathway within a cellular context.
Physicochemical Properties
A clear understanding of the compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O₂ | PubChem[7] |
| Molecular Weight | 187.16 g/mol | ChemScene[8] |
| CAS Number | 194163-31-0 | BLD Pharm[9] |
| Appearance | Off-white to pale yellow solid | - |
| Purity | ≥95% recommended for biological assays | CP Lab Safety[10] |
| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions | General knowledge |
Note on Solubility: For cell-based assays, it is critical to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it in culture medium to the final working concentration. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Proposed Mechanism of Action: A Kinase Inhibition Hypothesis
Based on the prevalence of the indazole scaffold in known kinase inhibitors, we hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of a protein kinase (hereafter referred to as "Kinase X").
Figure 1: Hypothesized signaling pathway inhibited by the chemical probe.
This proposed mechanism suggests that by binding to Kinase X, the probe prevents the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade that leads to cellular responses such as proliferation and survival. The following protocols are designed to test this hypothesis.
Experimental Protocols
Protocol 4.1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified kinase.
Rationale: This biochemical assay is the first step in validating the probe's activity against its putative target. It provides a quantitative measure of potency in a controlled, cell-free environment. A variety of assay formats can be used (e.g., radiometric, fluorescence-based, luminescence-based); this protocol describes a common luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified, active Kinase X
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be your compound plate.
-
-
Assay Plate Setup:
-
Prepare a master mix of Kinase X and its substrate in kinase assay buffer at 2X the final desired concentration.
-
Add the kinase/substrate master mix to the wells of the assay plate.
-
Transfer a small volume (e.g., 100 nL) of the diluted compound from the compound plate to the assay plate.
-
Include "no enzyme" controls (buffer only) and "vehicle" controls (DMSO only).
-
-
Kinase Reaction:
-
Prepare a 2X solution of ATP in the assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the reaction components and generates a luminescent signal proportional to the amount of ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the "no enzyme" (100% inhibition) and "vehicle" (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Workflow for the in vitro kinase inhibition assay.
Protocol 4.2: Cell Viability and Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of a cancer cell line hypothesized to be dependent on Kinase X.
Rationale: A successful chemical probe should elicit a dose-dependent response in a relevant cellular context. This assay measures the compound's ability to inhibit cell growth, which can be a consequence of cytotoxicity or cytostatic effects.
Materials:
-
Cancer cell line (e.g., a line known to overexpress or be addicted to Kinase X)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin (alamarBlue), or CellTiter-Glo®)
-
Clear, flat-bottom 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include vehicle (DMSO) controls.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Viability Assessment (using Resazurin as an example):
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a "medium only" control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Interpretation and Troubleshooting
-
Discrepancy between Biochemical and Cellular Potency: It is common for the cellular GI₅₀ to be higher than the biochemical IC₅₀. This can be due to factors such as cell membrane permeability, efflux pump activity, or protein binding in the culture medium.
-
High Cytotoxicity at Low Concentrations: If significant cell death is observed, it may indicate off-target effects or a very potent on-target effect. Consider running shorter incubation time points.
-
No Cellular Activity: If the compound is potent biochemically but shows no effect in cells, it may have poor permeability or be rapidly metabolized.
Conclusion
This compound represents a valuable starting point for chemical probe development. Its indazole core strongly suggests activity as a kinase inhibitor. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its potency, cellular efficacy, and mechanism of action. Through careful experimental design and data interpretation, the full potential of this compound as a tool to dissect complex cellular signaling pathways can be realized.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. [Link]
- This compound (C9H5N3O2). PubChem. [Link]
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- This compound, 95% Purity, C9H5N3O2, 100 mg. CP Lab Safety. [Link]
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. 194163-31-0|this compound|BLD Pharm [bldpharm.com]
- 10. calpaclab.com [calpaclab.com]
Application Note & Protocols: Strategic Derivatization of 6-Cyano-1H-indazole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Authored by: A Senior Application Scientist
Abstract
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 6-cyano-1H-indazole-3-carboxylic acid represents a versatile starting material for the development of novel drug candidates due to its three distinct points of chemical modification: the N1-position of the indazole ring, the C3-carboxylic acid, and the C6-cyano group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold for robust Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and illustrate how systematic chemical modifications can elucidate the molecular interactions governing biological activity.
Introduction: The this compound Scaffold in Drug Discovery
The indazole nucleus is a bicyclic aromatic heterocycle that is isosteric to indole and has demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive core for designing ligands that bind to diverse biological targets. The this compound scaffold offers three orthogonal handles for chemical modification, making it an ideal platform for systematic SAR exploration.
-
The C3-Carboxylic Acid: This functional group is a key interaction point, often acting as a hydrogen bond donor and acceptor. It provides a convenient anchor for creating amide libraries, which are fundamental in many SAR campaigns.[2] However, the acidic nature of this group can lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolic degradation.[3]
-
The N1-Position: The nitrogen at the 1-position of the indazole ring is a common site for substitution. Modifications at this position can significantly impact the molecule's conformation, lipophilicity, and interaction with the target protein, often by projecting substituents into specific binding pockets.[4]
-
The C6-Cyano Group: The nitrile functionality at the C6-position offers a unique opportunity for further diversification. It can act as a hydrogen bond acceptor or be chemically transformed into other functional groups, such as amides, carboxylic acids, or amines, thereby enabling the exploration of a broader chemical space.[5][6]
This guide will systematically address the derivatization of each of these positions to build a comprehensive understanding of the SAR for a given biological target.
Strategic Derivatization Workflow for SAR Studies
A successful SAR campaign requires a logical and systematic approach to chemical modification. The following workflow is recommended for the derivatization of this compound.
Figure 1: A strategic workflow for the derivatization of this compound for SAR studies.
Derivatization Protocols and Methodologies
Phase 1: C3-Amide Library Synthesis
The initial phase of the SAR study focuses on exploring the chemical space around the C3-carboxylic acid via amide bond formation. This is a robust and high-yielding reaction that allows for the rapid generation of a diverse library of compounds.
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. By coupling the core scaffold with a diverse set of primary and secondary amines (aliphatic, aromatic, cyclic, etc.), one can probe for key interactions in the binding pocket of the target protein. The resulting amides often exhibit improved cell permeability compared to the parent carboxylic acid.
Figure 2: General scheme for C3-amide bond formation.
Protocol 1: General Procedure for Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) at room temperature, add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Phase 2: N1-Position Exploration
Once a set of active C3-amide derivatives has been identified, the next step is to explore the SAR at the N1-position of the indazole ring.
Rationale: N1-substitution can influence the orientation of the entire molecule within the binding site and introduce new interactions. Alkyl or benzyl groups can probe hydrophobic pockets, while more complex substituents can introduce additional hydrogen bonding or ionic interactions. Selective N1-alkylation is crucial to avoid the formation of the N2-isomer, which typically has a different pharmacological profile. A recent study has shown that using indazole-3-carboxylic acid as the starting material allows for selective alkylation at the N1-position.[7][8]
Figure 3: General scheme for N1-alkylation.
Protocol 2: General Procedure for N1-Alkylation
-
To a solution of the 6-cyano-1H-indazole-3-carboxamide (1.0 eq) in anhydrous DMF or acetonitrile (0.1 M), add a suitable base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Add the corresponding alkyl or benzyl halide (R³-X, 1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N1-substituted indazole.
-
Confirm the regioselectivity of the alkylation using 2D NMR techniques (e.g., NOESY).
Phase 3: C6-Cyano Group Modification
With an optimized core structure possessing favorable substituents at C3 and N1, the C6-cyano group can be modified to fine-tune the compound's properties.
Rationale: The nitrile group is a versatile functional handle.[9] Its hydrolysis can introduce a primary amide or a carboxylic acid, which can serve as additional hydrogen bond donors/acceptors. Reduction of the nitrile to a primary amine introduces a basic center, which can form salt bridges with acidic residues in the target protein and significantly alter the compound's solubility and physicochemical properties.
Protocol 3: Hydrolysis of the C6-Cyano Group to a Carboxamide
-
Suspend the N1, C3-disubstituted 6-cyano-1H-indazole (1.0 eq) in a mixture of t-butanol and water.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a suitable base (e.g., NaOH).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by LC-MS.
-
Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃ (if acidic) or 1 M HCl (if basic).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 6-carboxamide derivative.
Phase 4: C3-Carboxylic Acid Bioisosteric Replacement
A key strategy to overcome the potential liabilities of a carboxylic acid group is its replacement with a bioisostere.[10][11]
Rationale: Carboxylic acids can suffer from poor oral bioavailability and be prone to metabolic glucuronidation.[3][12] Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic nature required for binding while improving the overall ADME (absorption, distribution, metabolism, and excretion) properties of the compound.[11][13] Tetrazoles, with a pKa similar to carboxylic acids, are one of the most common and successful bioisosteres.[11]
Protocol 4: Synthesis of a Tetrazole Bioisostere from the C6-Nitrile
This protocol assumes a synthetic route where the tetrazole is formed from a nitrile precursor. If starting from the carboxylic acid, a multi-step conversion would be necessary.
-
To a solution of the N1-substituted 6-cyano-1H-indazole-3-ester (or other C3-protected precursor) (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours in a sealed tube.
-
Cool the reaction to room temperature and carefully acidify with 1 M HCl to pH ~3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotect the C3-position to yield the final tetrazole-containing indazole.
Data Presentation for SAR Analysis
Systematic tabulation of biological data is crucial for discerning structure-activity relationships.
Table 1: Representative SAR Data for a Hypothetical Kinase Target
| Compound ID | R¹/R² at C3-Amide | R³ at N1-Position | C6-Group | IC₅₀ (nM) |
| 1a | -NH-CH₃ | -H | -CN | 5,600 |
| 1b | -N(CH₃)₂ | -H | -CN | >10,000 |
| 1c | -NH-Cyclopropyl | -H | -CN | 1,200 |
| 1d | -NH-Phenyl | -H | -CN | 850 |
| 2a | -NH-Phenyl | -CH₃ | -CN | 450 |
| 2b | -NH-Phenyl | -Benzyl | -CN | 95 |
| 2c | -NH-Phenyl | -(4-F)-Benzyl | -CN | 50 |
| 3a | -NH-Phenyl | -(4-F)-Benzyl | -CONH₂ | 65 |
| 3b | -NH-Phenyl | -(4-F)-Benzyl | -CH₂NH₂ | 120 |
| 4a | Tetrazole | -(4-F)-Benzyl | -CN | 75 |
SAR Interpretation from Table 1:
-
C3-Position: A small, rigid cyclopropyl group (1c) or an aromatic phenyl ring (1d) at the amide position is preferred over small alkyl groups (1a, 1b), suggesting a defined pocket that accommodates these shapes.
-
N1-Position: Substitution at the N1-position is beneficial. A benzyl group (2b) significantly improves potency over a methyl group (2a), and adding a fluorine atom (2c) further enhances activity, likely due to favorable interactions in a hydrophobic pocket.
-
C6-Position: Converting the cyano group to a carboxamide (3a) maintains potency, while reduction to an aminomethyl group (3b) is slightly detrimental.
-
C3-Bioisostere: Replacing the optimal amide with a tetrazole (4a) results in a compound with comparable potency to the lead amide, which may possess superior pharmacokinetic properties.
Conclusion
The this compound scaffold is a highly valuable starting point for medicinal chemistry campaigns. The strategic and systematic derivatization at the C3, N1, and C6 positions allows for a thorough exploration of the chemical space around the core, leading to a clear understanding of the structure-activity relationships. The protocols outlined in this application note provide a robust framework for generating diverse libraries of compounds and for optimizing initial hits into lead candidates with improved potency and drug-like properties. The application of advanced strategies, such as bioisosteric replacement, further enhances the potential for discovering novel therapeutics.
References
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- Zahan, A. A., & Popelier, P. L. A. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 6(3).
- Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Liu, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
- Prakasam, T., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. European Journal of Medicinal Chemistry, 138, 1123-1134.
- T. W. H. Sanford, et al. (2010). Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm, 1, 192-201.
- Naya, A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(15), 6923-6936.
- T. W. H. Sanford, et al. (2010). Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm, 1, 192-201.
- Chen, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(13), 4249.
- ResearchGate. (2025). Aromatic Chloride to Nitrile Transformation: Medicinal and Synthetic Chemistry.
- ResearchGate. (n.d.). Structure‐activity relationship of indazole‐matrine derivative.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1493-1499.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- PubChemLite. (n.d.). This compound.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Coudert, Y., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12763-12769.
- Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
- ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Kiricsi, M., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1844-1856.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00135J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-cyano-1H-indazole-3-carboxylic acid
Welcome to the technical support center dedicated to the synthesis of 6-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, and optimizing its synthesis is critical for the timely advancement of drug discovery programs.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends on factors such as starting material availability, scalability, and the desired purity profile. The three primary strategies involve either constructing the indazole ring from a pre-functionalized benzene precursor or performing late-stage functionalization on an existing indazole core.
Caption: High-level overview of primary synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis, categorized by the reaction type.
Category 1: Indazole Ring Synthesis & Stability
Q: My indazole ring formation reaction is giving a low yield. What are the common causes? A: Low yields in indazole synthesis are often traced back to a few critical parameters.[3]
-
Suboptimal Temperature: Many cyclization reactions, such as those involving intramolecular Ullmann-type couplings or Cadogan-type reductive cyclizations, are highly temperature-sensitive.[3][4] Excessive heat can lead to decomposition, while insufficient temperature results in an incomplete reaction. A systematic screening of the reaction temperature is highly recommended.
-
Incorrect Base or Solvent: The choice of base and solvent is crucial. The base must be strong enough to facilitate the desired reaction (e.g., deprotonation) but not so nucleophilic that it leads to side products.[4] Solvent polarity affects the solubility of reactants and the overall reaction kinetics.[3] For instance, in copper-catalyzed reactions, the choice of ligand and base stoichiometry is critical for optimal yields.[4]
-
Precursor Instability: The precursors, especially those containing diazonium salts or highly activated functional groups, can be unstable. Ensure they are freshly prepared and used promptly under appropriate conditions (e.g., low temperature).
Q: I am observing decarboxylation of my final product or my indazole-3-carboxylic acid starting material. How can this be prevented? A: Decarboxylation is a known side reaction for some 1H-indazole-3-carboxylic acids, particularly when heated in solution, such as in quinoline, or even when the solid is heated above its melting point.[5][6] To minimize this:
-
Avoid Excessive Heat: During workup, purification, and subsequent reactions, maintain the lowest possible temperatures. Avoid prolonged heating or distillation if possible.
-
pH Control: The stability of the carboxylic acid is pH-dependent. Workup conditions should be carefully controlled to avoid strongly acidic or basic conditions at high temperatures.
-
Purification Method: Opt for purification methods that do not require high heat, such as flash column chromatography at room temperature or recrystallization from a suitable solvent system at moderate temperatures.
Category 2: Cyanation via Sandmeyer Reaction
Q: What are the best practices for performing a Sandmeyer cyanation on an indazole substrate? A: The Sandmeyer reaction is a powerful tool for converting an aryl amine (via a diazonium salt) into a nitrile.[7][8] For an indazole substrate, success hinges on careful control of the process:
-
Diazotization: Perform the diazotization of the amino-indazole at low temperatures (typically 0-5 °C) using sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) to ensure the stability of the resulting diazonium salt.
-
Copper(I) Cyanide: Use a fresh, high-quality source of copper(I) cyanide (CuCN). The reaction is catalytic in copper(I), and its quality is paramount.[7][9] The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt.[7][9]
-
Temperature Control: The addition of the diazonium salt solution to the CuCN solution should be done slowly and at a controlled temperature, often kept below room temperature initially and then gently warmed to ensure the reaction goes to completion. This minimizes the formation of tar-like byproducts from diazonium salt decomposition.
-
Neutralization: A buffered system can sometimes improve yields by controlling the pH during the reaction.[9]
Q: My Sandmeyer cyanation is yielding significant biaryl byproducts and tar. What is happening? A: This is a classic sign of poor diazonium salt management and inefficient trapping by the cyanide nucleophile.
-
Cause: The formation of biaryls suggests that the aryl radical, formed after the initial electron transfer and loss of N₂, is coupling with itself or other aromatic species rather than reacting with the cyanide.[7] Tar formation is often due to the decomposition of the diazonium salt at elevated temperatures or unwanted polymerization reactions.
-
Solution: Improve the rate of the desired reaction relative to these side reactions. Ensure the CuCN solution is well-stirred and the diazonium salt is added slowly below the surface of the solution to maximize its immediate contact with the catalyst. Re-evaluate your temperature control; if the reaction is too warm, the diazonium salt will decompose before it can react productively.
Category 3: Hydrolysis of Nitrile to Carboxylic Acid
Q: The hydrolysis of the 6-cyano group to the carboxylic acid is incomplete. How can I drive the reaction to completion? A: Hydrolysis of an aromatic nitrile is a robust but often slow transformation that requires forcing conditions.[10][11][12]
-
Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid like concentrated HCl or H₂SO₄ is a common method.[11][13][14] The reaction proceeds via the formation of an intermediate amide, which is then further hydrolyzed.[12][14] To drive it to completion, ensure a sufficient excess of acid and a long enough reflux time (monitoring by TLC or LCMS is essential).
-
Basic Hydrolysis: Alternatively, heating with a strong base like NaOH or KOH in an aqueous or alcoholic solvent will also effect hydrolysis.[11][13] This initially forms the carboxylate salt. An acidic workup is then required to protonate it to the free carboxylic acid.[11][14] This method can be advantageous if your molecule has other acid-sensitive functional groups.
-
Solvent Choice: The use of a co-solvent (e.g., ethanol, dioxane) can help with the solubility of the starting nitrile in the aqueous medium, improving reaction rates.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental issues.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete conversion in one or more steps; Product decomposition; Mechanical losses during workup/purification. | Analyze aliquots from each step by LCMS to pinpoint the problematic transformation. Re-optimize temperature, concentration, and reaction time for the low-yielding step.[3] Review workup procedures to ensure pH and temperature are controlled to prevent product degradation. |
| Formation of N1/N2 Isomers | If using a synthetic route involving N-alkylation or N-protection of the indazole core, the reaction may not be fully regioselective. | Screen different bases and solvents. A combination of a strong, non-nucleophilic base (e.g., NaH) in an aprotic polar solvent (e.g., DMF) often favors N1 alkylation.[15] The ratio of isomers can be highly dependent on reaction conditions.[5] |
| Unexpected Side Product Detected | Contaminated starting materials or reagents; Reaction conditions promoting an alternative pathway (e.g., dimerization, ring-opening).[6][16] | Verify the purity of all starting materials and reagents. Isolate and characterize the side product to understand its formation mechanism. This will provide clues for adjusting the reaction conditions (e.g., lowering temperature, changing solvent, using a different catalyst). |
| Difficulty in Product Purification | Product is contaminated with a persistent impurity; Product is unstable on silica gel. | Re-evaluate the final workup to remove the impurity before chromatography. Consider alternative purification methods like recrystallization, reverse-phase chromatography, or converting the acid to a salt for purification and then liberating it. |
Optimized Experimental Protocol (Example: Strategy B)
This protocol outlines a reliable method starting from a 6-aminoindazole precursor. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 6-Amino-1H-indazole-3-carboxylic acid
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 6-amino-1H-indazole-3-carboxylic acid (1.0 eq) in 6M hydrochloric acid (approx. 5 mL per gram of starting material).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. The mixture should be a fine, easily stirrable slurry.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the indazole suspension, ensuring the internal temperature is maintained strictly below 5 °C.
-
Stirring: Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically accompanied by a slight color change. Use this solution immediately in the next step.
Step 2: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate, larger flask, dissolve copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Caution: Cyanides are extremely toxic. Handle with extreme care.
-
Cooling: Cool this cyanide solution to 10-15 °C.
-
Reaction: Add the cold diazonium salt solution from Step 1 dropwise to the stirred cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to keep the temperature below 25 °C.
-
Warming: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture and filter to collect the crude solid product. Wash the solid thoroughly with water and then a dilute sodium bicarbonate solution.
Step 3: Purification
-
Recrystallization: The crude this compound can often be purified by recrystallization from a suitable solvent such as ethanol/water or acetic acid/water.
-
Chromatography: If significant impurities remain, purification by column chromatography on silica gel may be necessary. A mobile phase of dichloromethane/methanol with 1% acetic acid is often effective.
Caption: Troubleshooting workflow for the Sandmeyer cyanation step.
References
- J. Org. Chem. 2023, 88, 4209–4223. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]
- Organic Chemistry Portal. Synthesis of indazoles. [Link]
- Org. Lett. 2012, 14, 6, 1512–1515. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. [Link]
- RSC Med. Chem., 2024, 15, 41-71. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- RSC Adv., 2018, 8, 13121-13128.
- Google Patents. EP0915089A2 - Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors.
- Australian Journal of Chemistry, 1970, 23(1), 153-171. Studies in the indazole series.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- J. Chem. Soc., Perkin Trans. 2, 1996, 219-226. Sandmeyer reactions. Part 6.
- Art in Organic Synthesis, 2021, 18(1), 1-28. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- AperTO Archive. Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. [Link]
- ResearchGate.
- Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
- Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]
- Journal of Pharmaceutical Negative Results, 2022, 13, 7669-7681. Indazole From Natural Resources And Biological Activity. [Link]
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Der Pharma Chemica, 2012, 4(3), 1311-1316.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Chemguide. hydrolysis of nitriles. [Link]
- ResearchGate.
- Forensic Toxicology, 2024. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
- European Journal of Medicinal Chemistry, 2020, 203, 112517.
- Google Patents.
- ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. [Link]
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. diva-portal.org [diva-portal.org]
- 16. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Support Center: Synthesis of 6-cyano-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield or No Product Formation in the Indazole Ring-Closing Step
Question: I am attempting to synthesize the indazole core via a Japp-Klingemann/Fischer-type cyclization, but I am observing very low yields of the desired indazole-3-carboxylic acid ester. What are the likely causes and how can I optimize the reaction?
Answer:
The formation of the indazole ring is a critical step and its success is highly dependent on the reaction conditions. Low yields often stem from incomplete reaction, side reactions, or decomposition of intermediates.
Potential Causes & Solutions:
-
Inefficient Diazotization: The initial step of forming the diazonium salt from the corresponding aniline (e.g., a 4-amino-3-halobenzonitrile derivative) is crucial.
-
Troubleshooting: Ensure the temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to the acidic solution of the aniline to prevent premature decomposition of the diazonium salt. The diazonium salt solution should be used immediately in the subsequent coupling reaction.
-
-
Suboptimal pH for Japp-Klingemann Coupling: The coupling of the diazonium salt with the β-ketoester is pH-sensitive.
-
Troubleshooting: The reaction is typically carried out under basic or neutral conditions to facilitate the coupling. If the pH is too low, the coupling may not proceed efficiently. Conversely, a very high pH can lead to side reactions of the β-ketoester. A buffered system or careful addition of a base like sodium acetate is often employed.[1]
-
-
Ineffective Cyclization Conditions: The subsequent acid-catalyzed cyclization of the hydrazone intermediate (Fischer-type synthesis) to form the indazole ring requires careful control.[2][3]
-
Troubleshooting:
-
Acid Catalyst: A variety of Brønsted or Lewis acids can be used, such as HCl, H₂SO₄, polyphosphoric acid (PPA), or ZnCl₂.[2][3] The choice of acid and its concentration can significantly impact the yield. PPA is often effective for promoting cyclization.
-
Temperature: The cyclization often requires heating.[2] However, excessive heat can lead to decomposition and the formation of tars. Monitor the reaction progress by TLC to determine the optimal temperature and reaction time.
-
Solvent: Acetic acid is a common solvent for this type of cyclization.[2]
-
-
Experimental Protocol: Optimized Japp-Klingemann/Fischer Synthesis of an Indazole-3-Carboxylate Ester
-
Diazotization: Dissolve the starting aniline (1.0 eq) in a suitable acidic medium (e.g., 3M HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Japp-Klingemann Coupling: In a separate flask, dissolve the β-ketoester (e.g., diethyl acetylmalonate, 1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water at 0-5 °C. Add the freshly prepared diazonium salt solution slowly to this mixture. Allow the reaction to stir at low temperature for several hours until the formation of the hydrazone is complete (monitored by TLC).
-
Cyclization: Isolate the hydrazone intermediate. Heat the hydrazone in the presence of a strong acid catalyst like polyphosphoric acid or reflux in a high-boiling solvent with a catalyst like p-toluenesulfonic acid to effect cyclization to the indazole-3-carboxylate ester.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.
Issue 2: Formation of an Unwanted Ring-Opened Byproduct During Decarboxylation
Question: I am attempting to decarboxylate a 1-aryl-6-cyano-1H-indazole-3-carboxylic acid derivative by heating in quinoline, but I am isolating a significant amount of an N-arylanthranilonitrile byproduct. Why is this happening?
Answer:
This is a known side reaction for 1-arylindazole-3-carboxylic acids, particularly when the aryl group bears electron-withdrawing substituents.[4][5] The high temperatures required for decarboxylation can induce a fission of the heterocyclic ring.
Mechanism of Ring Opening:
The proposed mechanism involves a thermal rearrangement where the indazole ring opens to form a more stable nitrile-containing aromatic system. The electron-withdrawing nature of the substituent on the 1-aryl group and the cyano group at the 6-position can promote this rearrangement.
Troubleshooting & Solutions:
-
Lower Reaction Temperature: If possible, attempt the decarboxylation at a lower temperature, although this may require longer reaction times or a different high-boiling solvent.
-
Alternative Decarboxylation Methods:
-
Copper-catalyzed decarboxylation: Heating the carboxylic acid with a copper catalyst (e.g., copper powder or copper(I) oxide) in a high-boiling solvent like quinoline or NMP can sometimes promote decarboxylation at a lower temperature and minimize ring-opening.
-
Heating the solid acid: In some cases, carefully heating the solid carboxylic acid above its melting point can lead to decarboxylation with less ring fission compared to refluxing in a solvent.[4]
-
Issue 3: Poor Yield and Side Products in the Cyanation of a Halo-Indazole Precursor
Question: I am trying to introduce the 6-cyano group via a Sandmeyer reaction on 6-amino-1H-indazole-3-carboxylic acid, but the reaction is messy and gives a low yield. What are the critical parameters for this transformation?
Answer:
The Sandmeyer reaction, while powerful, is sensitive to reaction conditions, and the presence of multiple functional groups on the indazole ring can lead to complications.[6][7]
Potential Causes & Solutions:
-
Incomplete Diazotization: As with the Japp-Klingemann synthesis, the formation of a stable diazonium salt is paramount. The indazole nucleus itself can be reactive under the acidic conditions of diazotization.
-
Troubleshooting: Maintain a low temperature (0-5 °C) throughout the diazotization process. Ensure sufficient acid is present to fully protonate the starting amine.
-
-
Instability of the Diazonium Salt: Indazole diazonium salts may be less stable than simpler aryl diazonium salts.
-
Troubleshooting: Use the diazonium salt immediately after its formation. Do not let it warm up.
-
-
Suboptimal Copper(I) Cyanide Reaction: The displacement of the diazonium group with cyanide requires a copper(I) catalyst.
-
Troubleshooting:
-
Catalyst Preparation: Ensure the CuCN solution is properly prepared and the copper is in the +1 oxidation state. The solution is typically prepared by dissolving CuCN in an aqueous solution of NaCN or KCN.
-
Neutralization: Before adding the diazonium salt solution to the copper cyanide solution, it's often necessary to neutralize the excess acid from the diazotization step by adding a base like sodium carbonate. The pH should be carefully controlled.
-
Temperature: The Sandmeyer cyanation is often run at slightly elevated temperatures to drive the reaction to completion, but excessive heat can cause decomposition. Monitor the reaction for nitrogen evolution to gauge the reaction rate.
-
-
Alternative Cyanation Strategy: Palladium or Nickel-Catalyzed Cyanation
If the Sandmeyer reaction proves problematic, a transition-metal-catalyzed cyanation of a 6-halo-1H-indazole-3-carboxylic acid (or its ester) is a viable alternative.[8][9]
-
Reaction: A 6-bromo or 6-iodo-indazole derivative can be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium or nickel catalyst and a suitable ligand.[8]
-
Advantages: These methods often proceed under milder conditions and with higher functional group tolerance compared to the Sandmeyer reaction.
Workflow for Cyanation of a Halo-Indazole:
Caption: Decision workflow for introducing the 6-cyano group.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common retrosynthetic approach would involve starting from a commercially available, appropriately substituted benzene derivative. For instance, a plausible route begins with a substituted o-toluidine or o-nitrotoluene derivative that already contains a precursor to the cyano group (e.g., a halogen or a nitro group that can be converted to an amine and then to the nitrile). A general pathway involves the diazotization of an o-toluidine derivative followed by cyclization.[10]
Q2: I need to protect the indazole nitrogen before performing subsequent reactions. What are some common protecting groups?
The indazole NH is acidic and can interfere with certain reactions (e.g., those involving strong bases or organometallics). Common protecting groups for the indazole nitrogen include:
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
| (2-Chloroethoxy)methyl | SEM-Cl | SEM-Cl, NaH, DMF | TBAF, THF, reflux[10][11] |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, CH₂Cl₂ | TFA or HCl in dioxane |
| Benzyl | Bn | BnBr, K₂CO₃, DMF | Catalytic hydrogenation (H₂, Pd/C) |
| Tetrahydropyranyl | THP | DHP, p-TsOH, CH₂Cl₂ | Mild acid (e.g., aq. HCl) |
Q3: My final product, this compound, is difficult to purify. What techniques are recommended?
Purification can be challenging due to the polarity of the molecule, which contains both a carboxylic acid and a nitrile group.
-
Recrystallization: If a suitable solvent system can be found (e.g., ethanol/water, DMF/water), recrystallization is an effective method for purifying the final product.
-
Acid-Base Extraction: You can dissolve the crude product in a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃), wash with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid.[11] The solid can then be collected by filtration.
-
Column Chromatography: While possible, chromatography on silica gel can be difficult due to the acidity of the compound, which may cause streaking. A common technique is to add a small amount of acetic acid to the eluent to improve the peak shape. Alternatively, the carboxylic acid can be converted to its methyl or ethyl ester prior to chromatography, followed by hydrolysis to regenerate the acid.[12][13]
Q4: Can I introduce the carboxylic acid group at the 3-position at the end of the synthesis?
Yes, this is a common strategy. One can synthesize a 6-cyano-1H-indazole intermediate and then introduce the carboxylic acid group. A standard method involves:
-
Protection: Protect the indazole N-1 position (e.g., with a SEM group).[10][11]
-
Lithiation: Deprotonate the C-3 position using a strong base like n-butyllithium (n-BuLi) at low temperature (e.g., -40 °C to -78 °C).
-
Carboxylation: Quench the resulting lithiated species with carbon dioxide (either as a gas or solid dry ice).
-
Deprotection: Remove the N-1 protecting group to yield the final product.[10][11]
Reaction Pathway for C-3 Carboxylation:
Caption: Synthetic route for late-stage C-3 carboxylation.
References
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]
- Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. [Link]
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Synthesis of 3-[5-(Substituted Phenyl)-[4][11][14] Oxadiazol-2-yl]-1H-Indazole. Taylor & Francis Online. [Link]
- The Japp‐Klingemann Reaction.
- Japp–Klingemann reaction. Wikipedia. [Link]
- Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
- Fischer indole synthesis. Wikipedia. [Link]
- The Fischer Indole Synthesis.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
- Sandmeyer reaction. Wikipedia. [Link]
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Japp-Klingemann Reaction. SynArchive. [Link]
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
- Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
- Nickel-Catalyzed Cyan
- The cyanation reaction of an aryl halide.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. jocpr.com [jocpr.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 6-cyano-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis and yield optimization of 6-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we will address common challenges encountered during its synthesis, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Understanding the Synthetic Landscape
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A prevalent and effective strategy involves the diazotization and subsequent intramolecular cyclization of a substituted aminophenyl precursor, followed by the hydrolysis of a carboxylate ester. This guide will focus on troubleshooting this common pathway.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter. Each answer provides a diagnosis of the potential problem and a detailed, actionable solution.
Q1: My yield for the diazotization/cyclization step is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: This is a very common issue stemming from the inherent instability of the diazonium salt intermediate. Success in this step hinges on precise control of temperature and stoichiometry.
Underlying Causality: Aromatic diazonium salts are highly reactive and thermally unstable.[1] If the temperature rises above 5°C, the diazonium salt can decompose, leading to the formation of phenol byproducts (reaction with water) and other impurities, which significantly lowers the yield of the desired cyclized product. Furthermore, the nitrosating agent (formed from NaNO₂) must be added slowly to prevent localized overheating and unwanted side reactions.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition of your nitrosating agent (e.g., aqueous sodium nitrite). Use an ice/salt bath for more consistent cooling.
-
Slow, Controlled Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of your starting amine. A syringe pump can provide excellent control. This prevents a rapid exotherm and ensures the generated nitrous acid reacts as intended.
-
Monitor pH/Acidity: The reaction requires a sufficiently acidic medium to generate the nitrosonium ion (NO+), the active electrophile.[1] However, excessively harsh acidic conditions can sometimes promote side reactions. Using a moderate acid concentration (e.g., 2.5-3.0 equivalents) is a good starting point.
-
Reagent Quality: Ensure your sodium nitrite is fresh and has been stored properly. Old or improperly stored NaNO₂ can be less effective.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | Room Temperature | 0 - 5 °C | Minimizes decomposition of the unstable diazonium salt intermediate.[1] |
| NaNO₂ Addition | Quick, single portion | Slow, dropwise over 30-60 min | Prevents localized overheating and side reactions.[2] |
| Acid (HCl/H₂SO₄) | 1.5 equiv. | 2.5 - 3.0 equiv. | Ensures complete formation of the nitrosonium ion for efficient diazotization. |
| Stirring | Moderate | Vigorous | Ensures rapid mixing and heat dissipation. |
Q2: I'm observing a significant amount of a dark, tarry byproduct after the cyclization step. What is it and how can I prevent it?
A2: The formation of dark, polymeric, or tarry substances is typically due to side reactions of the highly reactive diazonium intermediate, often involving azo-coupling.
Underlying Causality: The diazonium salt is a potent electrophile. If it does not undergo intramolecular cyclization efficiently, it can react with other nucleophiles in the mixture. A common side reaction is azo-coupling, where the diazonium salt couples with an unreacted molecule of the starting amine or another electron-rich aromatic species to form highly colored azo compounds, which often appear as dark tars.
Troubleshooting Protocol:
-
Ensure High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions (like azo-coupling) and favor the desired intramolecular cyclization. Try doubling the solvent volume as a starting point.
-
Check Stoichiometry: An excess of the starting amine can provide a substrate for azo-coupling. Ensure that the sodium nitrite is used in a slight stoichiometric excess (e.g., 1.05-1.1 equivalents) to drive the consumption of the starting amine.
-
Optimize the Order of Addition: The standard procedure is to add the nitrite solution to the acidic amine solution. This maintains a low concentration of the diazonium salt at any given moment, minimizing self-coupling.
Q3: The final hydrolysis (saponification) of the ethyl ester is incomplete, or I'm losing product during workup. How can I optimize this step?
A3: Incomplete hydrolysis or product loss during workup often results from an equilibrium issue, insufficient reaction time, or the amphoteric nature of the product.
Underlying Causality: Saponification is a reversible reaction. To drive it to completion, a sufficient excess of base is required. The product, this compound, has both an acidic proton (on the carboxylic acid) and a weakly acidic N-H proton on the indazole ring. During workup, it's crucial to adjust the pH precisely to ensure the molecule is in its least soluble, neutral form for efficient precipitation and collection.
Troubleshooting Protocol:
-
Increase Base Equivalents: Use a larger excess of NaOH or LiOH (e.g., 3-4 equivalents) to ensure the equilibrium lies far to the side of the carboxylate salt.
-
Incorporate a Co-solvent: If your ester has poor solubility in aqueous base, add a co-solvent like ethanol or THF to create a homogeneous solution, which will accelerate the hydrolysis.
-
Monitor Reaction Progress: Track the disappearance of the starting ester by Thin Layer Chromatography (TLC) or LC-MS to ensure the reaction has gone to completion before proceeding to workup.
-
Precise pH Control During Acidification: After hydrolysis, cool the reaction mixture in an ice bath and slowly add acid (e.g., 1M HCl). Monitor the pH with a pH meter or pH paper. The product will precipitate out as you approach its isoelectric point (typically pH 3-4). Adding acid too quickly or overshooting the pH can lead to the formation of a soluble salt or product degradation. Let the mixture stir at this pH for 30-60 minutes to maximize precipitation before filtering.
Diagram: Troubleshooting Logic for Low Yield
Caption: Causal relationships between low yield and key reaction parameters.
Key Experimental Protocols
The following are detailed, optimized protocols for the critical steps of the synthesis.
Protocol 1: Optimized Diazotization and Intramolecular Cyclization
-
Objective: To synthesize Ethyl 6-cyano-1H-indazole-3-carboxylate with improved yield.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 2-(2-amino-4-cyanophenyl)acetate (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and water.
-
Cool the resulting solution to 0°C using an ice/salt bath. Ensure the internal temperature is stable between 0°C and 5°C.
-
Prepare a solution of sodium nitrite (1.1 equiv) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over a period of 45-60 minutes, ensuring the internal temperature never exceeds 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The resulting suspension containing the product can often be filtered directly, washed with cold water and a small amount of cold ethanol, and then dried under vacuum.
Protocol 2: High-Efficiency Saponification and Product Isolation
-
Objective: To hydrolyze the ester and isolate the final carboxylic acid product with high purity.
-
To a stirred suspension of Ethyl 6-cyano-1H-indazole-3-carboxylate (1.0 equiv) in a 1:1 mixture of ethanol and water, add sodium hydroxide (3.0 equiv).
-
Heat the mixture to reflux (approx. 80-90°C) and stir until TLC or LC-MS analysis indicates the complete disappearance of the starting material (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the clear solution by the dropwise addition of 1M HCl with vigorous stirring. Monitor the pH closely.
-
Continue adding acid until the pH of the solution is approximately 3. A white precipitate of the product will form.
-
Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 40-50°C to a constant weight.
References
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.PMC, NIH. (2020). [Link]
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.Beilstein Journals.[Link]
- Indazole synthesis.Organic Chemistry Portal.[Link]
- Sandmeyer reaction.Wikipedia.[Link]
- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.Organic Chemistry Portal.[Link]
- Optimization of the diazotization and cyclization of 1a.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.DiVA portal. (2024). [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review.PMC, NIH.[Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.Master Organic Chemistry. (2018). [Link]
- Sandmeyer Reaction.Organic Chemistry Portal.[Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.RSC Advances. (2018). [Link]
Sources
Technical Support Center: Synthesis of 6-Cyano-1H-indazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges, particularly byproduct formation, and provide expert-driven troubleshooting strategies to optimize your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis is producing a significant amount of an isomeric byproduct along with the desired 6-cyano isomer. What is this impurity and how can I improve regioselectivity?
Plausible Cause: The most common synthetic route to this compound involves the diazotization of an appropriately substituted aniline, followed by cyclization. A key precursor is often derived from 4-amino-3-methylbenzonitrile or a related isomer. During the cyclization, which can be viewed as an intramolecular electrophilic substitution, the formation of an undesired isomer, such as 4-cyano-1H-indazole-3-carboxylic acid, is a common competing pathway. The regiochemical outcome is highly dependent on the reaction conditions which influence the stability and reactivity of the diazonium salt intermediate.
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control During Diazotization: The formation of the diazonium salt from the precursor amine using sodium nitrite and a strong acid is highly exothermic. Maintaining a low temperature, typically between 0-5 °C, is critical.[1] Elevated temperatures can lead to premature decomposition of the diazonium salt, which can result in the formation of phenol byproducts and promote side reactions that lead to undesired isomers.[1]
-
Control of Acidity (pH): The pH of the reaction medium must be sufficiently acidic to ensure the complete formation of nitrous acid from sodium nitrite and to prevent unwanted azo coupling reactions, where the diazonium salt acts as an electrophile and attacks an unreacted aniline molecule.[2][3] High acidity also helps to stabilize the diazonium salt.
-
Order and Rate of Addition: Add the cold sodium nitrite solution dropwise to the acidic solution of the aniline precursor.[1] This ensures that nitrous acid is consumed as it is formed, minimizing its decomposition and side reactions. A slow addition rate is crucial for managing the reaction's exothermicity.
-
Solvent Choice: The choice of solvent for the subsequent cyclization step can influence the regioselectivity. Protic solvents may stabilize intermediates differently than aprotic solvents, affecting the activation energies for the competing cyclization pathways. It is recommended to screen different solvent systems if isomer formation is a persistent issue.
Logical Workflow for Minimizing Isomer Formation
Caption: Workflow for minimizing isomeric byproducts.
Q2: After the final hydrolysis step, I'm observing significant decarboxylation, leading to low yields of the desired carboxylic acid. How can I prevent this?
Plausible Cause: Indazole-3-carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures or under harsh pH conditions.[4][5] The reaction is often carried out by hydrolyzing a precursor, such as an ester or a nitrile at the 3-position. If the hydrolysis is performed in boiling quinoline or other high-boiling solvents, or with excessively strong acid or base for prolonged periods, the loss of CO2 to form 6-cyano-1H-indazole is a significant risk.[4] The stability of the indazole ring can be influenced by substituents, but the 3-carboxy group is inherently labile under forcing conditions.
Proposed Mechanism of Thermal Decarboxylation
Caption: Simplified mechanism of decarboxylation.
Troubleshooting & Prevention Protocol:
-
Milder Hydrolysis Conditions: If starting from an ester (e.g., methyl 6-cyano-1H-indazole-3-carboxylate), avoid using excessively high temperatures. Use a more moderate base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times.
-
Controlled Acidic Hydrolysis: When hydrolyzing a nitrile group, direct hydrolysis to the carboxylic acid requires heating with acid or base.[6][7][8] Instead of harsh conditions like concentrated refluxing HCl, consider a two-stage approach. First, perform a controlled hydrolysis to the intermediate amide, which can sometimes be achieved under milder conditions (e.g., using certain acid catalysts or alkaline hydrogen peroxide).[7] The amide can then be hydrolyzed to the carboxylic acid under conditions that are less prone to cause decarboxylation.
-
pH Control During Workup: After basic hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid product. This acidification should be done carefully and at low temperatures (e.g., in an ice bath). A sudden increase in temperature upon neutralization of a large amount of base can create localized hot spots, promoting decarboxylation. Add the acid slowly while monitoring the pH.
Table 1: Comparison of Hydrolysis Conditions for an Ester Precursor
| Condition | Reagent | Solvent | Temperature | Risk of Decarboxylation | Recommendation |
| Harsh | 6M NaOH | Ethanol | Reflux (78 °C) | High | Not Recommended |
| Moderate | 2M NaOH | Methanol/H₂O | 60 °C | Moderate | Use with careful monitoring |
| Mild | 1M LiOH | THF/H₂O | Room Temp | Low | Recommended |
Q3: My reaction is incomplete, and I'm isolating significant amounts of the starting aniline precursor. What are the critical parameters to ensure complete diazotization?
Plausible Cause: Incomplete diazotization is a common reason for low yields and recovery of starting material.[1] This typically points to three main issues: insufficient nitrous acid, deactivation of the nitrous acid, or poor solubility of the starting material.
Troubleshooting & Prevention Protocol:
-
Ensure Stoichiometric Excess of Nitrite: It is standard practice to use a slight excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.[1]
-
Verify Nitrous Acid Presence: After the addition of sodium nitrite is complete, the reaction should be stirred for an additional 15-30 minutes in the cold.[1] The presence of excess nitrous acid can be confirmed using starch-iodide paper, which will turn blue-black.[1] If the test is negative, it indicates that all the nitrous acid has been consumed or decomposed, and a small additional amount of NaNO₂ may be required.
-
Maintain Low Temperature: Nitrous acid is unstable and decomposes at room temperature. The reaction must be kept cold (0-5 °C) throughout the addition and subsequent stirring to ensure the nitrous acid is available to react with the amine.[1]
-
Ensure Amine Salt Solubility: The reaction is performed on the acid salt of the aniline (e.g., the hydrochloride or sulfate salt), not the free base. Ensure the aniline precursor is fully dissolved in the aqueous acid before cooling and adding the nitrite solution. If the aniline salt is poorly soluble, a different acid or a co-solvent may be necessary.
References
- Gream, G. E., Hodgeman, D. K. C., & Prager, R. H. (1973).Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683–2695. [Link]
- Clark, J. (2023).hydrolysis of nitriles. Chemguide. [Link]
- Chemistry Stack Exchange.Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). [Link]
- LibreTexts Chemistry.20.7: Chemistry of Nitriles. (2025, January 19). [Link]
- ResearchGate.Studies in the indazole series.
- Berkeley Learning Hub.5 Nitrile Hydrolysis Steps. (2025, April 18). [Link]
- Chemistry Steps.The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[Link]
- Chemical Education Xchange.
- Royal Society of Chemistry.An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). [Link]
- LibreTexts Chemistry.24.8: Reactions of Arylamines. (2024, September 30). [Link]
- Organic Chemistry Portal.
- Master Organic Chemistry.Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 6-Cyano-1H-indazole-3-carboxylic Acid Purification
Welcome to the technical support center for the purification of 6-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following information is curated from established chemical principles and relevant literature to provide practical, in-depth solutions to specific purification issues.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry. Its purification can be challenging due to its polarity, potential for forming aggregates, and the presence of closely related impurities from its synthesis. This guide provides a structured approach to troubleshooting common purification problems using techniques such as recrystallization and column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My crude product has a low melting point and appears discolored. What are the likely impurities?
Answer:
Discoloration and a broad or low melting point are classic indicators of impurities. For this compound, common impurities can originate from starting materials, side reactions, or decomposition.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include substituted hydrazines or indole precursors.
-
Side-Products: The synthesis of indazoles can sometimes lead to the formation of regioisomers or dimers, which can be difficult to separate.[1]
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO, can be retained in the crude product.
-
Reagents from Upstream Steps: If the synthesis involves the use of coupling agents like EDC or HOBT for subsequent reactions, these can also be present as impurities if the initial purification of the carboxylic acid is not thorough.
A general workflow for identifying and removing these impurities is outlined below:
Caption: Workflow for impurity identification and removal.
FAQ 2: I'm struggling with recrystallizing my this compound. It either oils out or the yield is very low. What should I do?
Answer:
Recrystallization is a powerful technique for purifying crystalline solids, but finding the right solvent system is critical. The issue of "oiling out" occurs when the compound is too soluble in the hot solvent and comes out of solution as a liquid rather than forming crystals upon cooling. Low yield suggests the compound is too soluble in the cold solvent.
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given the polar nature of the carboxylic acid and cyano groups, polar solvents are a good starting point.
Solvent/Solvent System Rationale Ethanol or Methanol Often effective for polar compounds. A patent for related indazole derivatives suggests these solvents. Acetic Acid Can be a good solvent for carboxylic acids, as mentioned in related literature. Water Due to the polar functional groups, hot water could be a viable solvent, especially for forming salts. Ethyl Acetate/Hexane A polar/non-polar solvent pair that allows for fine-tuning of solubility. Acetone/Hexane Another common mixed solvent system for recrystallization. -
Protocol for Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a different solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube. If it dissolves, this is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
To Prevent Oiling Out:
-
Use a more polar solvent system.
-
Ensure the solution is not supersaturated before cooling.
-
Cool the solution slowly. Rapid cooling encourages oil formation.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound.
-
-
To Improve Yield:
-
Use the minimum amount of hot solvent required to dissolve the compound.
-
Cool the solution for an extended period in an ice bath.
-
If using a mixed solvent system, carefully adjust the ratio to decrease the solubility of the compound at cold temperatures.
-
FAQ 3: Recrystallization is not giving me the desired purity. How should I approach purification by column chromatography?
Answer:
Column chromatography is an excellent alternative when recrystallization is ineffective, especially for removing impurities with similar polarities.
Step-by-Step Guide to Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system where your product has an Rf value of ~0.3 on a TLC plate.
-
Start with a relatively non-polar system and gradually increase the polarity. A common starting point for polar compounds is a mixture of a non-polar solvent like petroleum ether or hexane and a polar solvent like ethyl acetate.
-
A patent for related indazole derivatives suggests a mixture of ethyl acetate and petroleum ether.
-
For more polar compounds, a mixture of chloroform and methanol can be effective, as seen in the purification of related indazole-3-carboxamides.[2]
Eluent System (v/v) Typical Application Ethyl Acetate / Petroleum Ether (e.g., 1:1 to 10:1) Good starting point for moderately polar compounds. Dichloromethane / Methanol (e.g., 99:1 to 90:10) Effective for more polar compounds. Chloroform / Methanol (e.g., 99:1 to 95:5) An alternative polar system.[2] -
-
Column Packing and Loading:
-
Prepare a slurry of silica gel in your chosen eluent and pack the column carefully to avoid air bubbles.
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, "dry load" your compound by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the powder to the top of the column. This often results in better separation.
-
-
Elution and Fraction Collection:
-
Run the eluent through the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Sources
Technical Support Center: 6-Cyano-1H-indazole-3-carboxylic Acid
Welcome to the technical support center for 6-cyano-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide
This section addresses specific experimental issues you may encounter when working with this compound.
Question 1: I am observing an unexpected loss of my starting material and the appearance of a new, less polar peak in my HPLC analysis after heating my reaction mixture. What could be happening?
Answer:
This observation is likely due to thermal decarboxylation of the this compound. The indazole-3-carboxylic acid moiety is susceptible to losing carbon dioxide (CO₂) upon heating, leading to the formation of 6-cyano-1H-indazole. This product is less polar and will therefore have a longer retention time on a reverse-phase HPLC column.
Causality and Scientific Insights:
Indazole-3-carboxylic acids are known to undergo decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide. This process is often facilitated by high temperatures. Studies on related 1-arylindazole-3-carboxylic acids have shown that this reaction can occur when heated above their melting point or when refluxed in high-boiling solvents like quinoline.[1][2] The presence of an electron-withdrawing group, such as the cyano group at the 6-position, can influence the rate of this reaction.
Troubleshooting Protocol:
-
Reaction Temperature Monitoring: Carefully monitor and control the temperature of your reaction. If the desired transformation does not require high temperatures, consider running the reaction at a lower temperature for a longer duration.
-
Solvent Selection: Avoid high-boiling point solvents if possible. If the reaction chemistry allows, opt for solvents with lower boiling points.
-
In-Process Monitoring: Use HPLC to monitor the reaction progress and the formation of the decarboxylated byproduct. This will help you to optimize the reaction time and temperature to maximize the yield of your desired product while minimizing degradation.
Question 2: My aqueous solution of this compound shows a new, more polar peak in the HPLC chromatogram over time, especially at acidic or basic pH. What is the likely cause?
Answer:
The appearance of a new, more polar peak suggests the hydrolysis of the nitrile (cyano) group on the indazole ring. The cyano group can be hydrolyzed to either a carboxamide or a carboxylic acid, both of which are more polar than the starting material. This hydrolysis can be catalyzed by either acidic or basic conditions.[3][4][5][6]
Potential Degradation Products:
-
6-carbamoyl-1H-indazole-3-carboxylic acid: Partial hydrolysis of the cyano group results in a primary amide.
-
1H-indazole-3,6-dicarboxylic acid: Complete hydrolysis of the cyano group results in a carboxylic acid.
Troubleshooting and Mitigation:
-
pH Control: If working in aqueous solutions, maintain a pH as close to neutral as possible, unless the experimental conditions require an acidic or basic environment. If extreme pH is necessary, minimize the exposure time. The stability of similar heterocyclic compounds has been shown to be pH-dependent.[7][8][9]
-
Solvent Choice: For long-term storage or reactions where water is not a reactant, use anhydrous organic solvents to prevent hydrolysis.
-
Temperature: As with most degradation reactions, hydrolysis rates can increase with temperature. Store aqueous solutions at low temperatures (2-8 °C) and for short durations.
Question 3: I am struggling with the solubility of this compound in my solvent system. What are the recommended solvents?
Answer:
The solubility of this compound is dictated by its functional groups: the carboxylic acid and the relatively polar indazole-nitrile system.
Solubility Profile:
| Solvent Class | Solubility | Recommended Solvents | Notes |
| Polar Aprotic | Good | DMSO, DMF, NMP | These are often good solvents for initial stock solutions. |
| Polar Protic | Moderate to Poor | Methanol, Ethanol | Solubility may be limited. |
| Aqueous | pH-Dependent | Aqueous bases (e.g., NaHCO₃, NaOH) | The carboxylic acid will be deprotonated to the more soluble carboxylate salt at higher pH. |
| Non-Polar | Poor | Hexane, Toluene | Generally not suitable. |
Troubleshooting Protocol for Dissolution:
-
For Organic Reactions: Start with polar aprotic solvents like DMF or NMP.
-
For Aqueous Buffers: To dissolve in aqueous media, consider preparing a stock solution in a minimal amount of DMSO and then diluting with your buffer. Alternatively, you can prepare a salt by dissolving the compound in a dilute aqueous base.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gentle warming can also improve solubility, but be mindful of the potential for thermal degradation as discussed in Question 1.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is a suitable environment.
Q2: How can I monitor the purity of this compound?
A2: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for purity analysis. A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using an acidic mobile phase (e.g., water with 0.1% formic acid or phosphoric acid and acetonitrile).[10][11][12]
Q3: Are there any known incompatibilities with common reagents?
A3: While specific incompatibility data for this molecule is limited, based on its structure, you should be cautious with:
-
Strong reducing agents: These could potentially reduce the nitrile group.
-
Strong oxidizing agents: The indazole ring may be susceptible to oxidation.
-
Strong bases at elevated temperatures: This could promote both hydrolysis of the nitrile and decarboxylation.
Q4: In a coupling reaction to form an amide, I am getting a low yield. What could be the issue?
A4: Low yields in amide coupling reactions with indazole-3-carboxylic acids can be due to several factors. Besides the potential for decarboxylation if heated, side reactions with coupling reagents are possible. For instance, the formation of an N-acylurea byproduct can occur. Using additives like HOBt or HOAt can help to mitigate this. It is also crucial to use anhydrous conditions as water can hydrolyze the activated intermediate.
III. Experimental Protocols and Visualizations
Protocol 1: General HPLC Method for Purity Assessment
This protocol is a starting point and may require optimization for your specific instrumentation and impurity profile.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Diagrams
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
IV. References
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. [Link]
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. [Link]
-
Cyanides and Isocyanides || Hydrolysis & Addition Reactions. YouTube. [Link]
-
Synthesis and investigation of the stability of esters of 6′-carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3,4 - Bipyridine-3'-carboxylic acids. ResearchGate. [Link]
-
Hydrolysis of cyanohydrin in the presence of sulfuric acid. Chemistry Stack Exchange. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
What happens when nitriles undergo acid hydrolysis? Quora. [Link]
-
Synthesis and investigation of stability of esters 6′- carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3 - Bipyridine-3'-carboxylic acids. ResearchGate. [Link]
-
SAR and pH stability of cyano-substituted epothilones. PubMed. [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]
-
Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SAR and pH stability of cyano-substituted epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cipac.org [cipac.org]
- 12. mdpi.com [mdpi.com]
"how to avoid side reactions in 6-cyano-1H-indazole-3-carboxylic acid synthesis"
Technical Support Center: Synthesis of 6-cyano-1H-indazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical building block in medicinal chemistry and drug development, particularly for kinase inhibitors.[1][2] However, its synthesis is often plagued by side reactions that can significantly reduce yield and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, observable problems in a question-and-answer format.
Q1: My final product is heavily contaminated with 1H-indazole-3,6-dicarboxylic acid. What is causing this and how can I prevent it?
A1: Cause & Mechanism
This is a classic case of nitrile group hydrolysis. The cyano (-C≡N) group at the C-6 position is susceptible to hydrolysis to a carboxylic acid (-COOH) under either strongly acidic or basic conditions, especially when heated.[3][4] The reaction proceeds through an amide intermediate (6-carbamoyl-1H-indazole-3-carboxylic acid), which can also be an observed impurity if the hydrolysis is incomplete.[5][6]
-
Base-Catalyzed Hydrolysis: This is the more common scenario during workup. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[7] This pathway is often accelerated by elevated temperatures used to dissolve the product or during extraction steps.[5]
-
Acid-Catalyzed Hydrolysis: Strong acids protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[6] This can occur if the reaction is quenched with a strong acid at a high temperature.
dot
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Resolving Low Solubility of 6-Cyano-1H-indazole-3-carboxylic Acid
Welcome to the technical support center for 6-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth, evidence-based strategies and practical troubleshooting advice in a direct question-and-answer format to help you overcome these common experimental hurdles.
Part 1: Understanding the Molecule
Q1: What is this compound, and why is its solubility a frequent issue?
This compound is a heterocyclic organic compound. Its structure, featuring an indazole core, a nitrile (-C≡N) group, and a carboxylic acid (-COOH) group, makes it a valuable building block in medicinal chemistry for the synthesis of potential therapeutic agents, including microtubule polymerization inhibitors.[1]
The low aqueous solubility is a primary challenge and stems from its molecular structure:
-
Aromatic Rings: The flat, rigid indazole ring system contributes to strong crystal lattice energy. This means that a significant amount of energy is required to break apart the crystal structure and allow it to dissolve.
-
Hydrophobic Character: The cyano group and the bicyclic indazole system are largely nonpolar, leading to poor interactions with polar solvents like water.
-
Weak Acidity: While the carboxylic acid group is ionizable, the compound is a weak acid. In neutral water, it exists predominantly in its non-ionized, less soluble form.
Poor solubility can severely limit a compound's bioavailability and complicate the development of both oral and parenteral drug formulations.[2][3][4]
Part 2: Frequently Asked Questions (FAQs) on Physicochemical Properties
Q2: How does pH fundamentally affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. The carboxylic acid group (-COOH) can donate a proton to become a negatively charged carboxylate ion (-COO⁻).
-
At low pH (acidic conditions): The compound remains in its neutral, protonated (-COOH) form, which is poorly soluble in water.
-
As pH increases (alkaline conditions): The carboxylic acid group deprotonates. This ionized form is significantly more polar and, therefore, much more soluble in aqueous media.[5][6]
Diagram: pH-Dependent Ionization
Caption: Relationship between pH and the ionization state of the carboxylic acid.
Q3: Besides water, what other solvents should I consider?
For many research applications, organic solvents are necessary. Common choices for compounds with similar structures include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often excellent choices for creating stock solutions due to their strong solubilizing power for a wide range of organic molecules.
-
Polar Protic Solvents: Alcohols like ethanol and methanol can also be effective, though the solubility might be lower than in DMSO or DMF.
It is critical to note that for biological assays, high concentrations of organic solvents like DMSO can be toxic to cells. A common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) and then dilute it into the aqueous assay buffer, ensuring the final solvent concentration is low (typically <0.5%).
Part 3: Troubleshooting Guide & Experimental Protocols
This section provides actionable strategies and step-by-step protocols to systematically address solubility issues.
Initial Step: How do I accurately measure the baseline solubility?
Before attempting to enhance solubility, you must first establish a baseline. The "gold standard" is the Shake-Flask Method for determining equilibrium solubility.[8][9]
Protocol 1: Equilibrium Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of your desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This is a critical step and can be done by centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful collection of the supernatant, or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Express the solubility in units such as mg/mL or µM.
Strategy 1: Solubility Enhancement via pH Adjustment
As discussed in the FAQs, increasing the pH is a primary strategy for this acidic compound.
Q: How do I prepare a pH-adjusted solution of my compound?
Protocol 2: Preparation of an Alkaline Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Suspend the compound in a volume of purified water that is less than your final target volume.
-
Add Base: While stirring, add a suitable base dropwise. A 1 M solution of sodium hydroxide (NaOH) is a common choice.[10] Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the base until the compound fully dissolves and the pH is in the desired range (e.g., pH 7.5-8.0).
-
Final Volume Adjustment: Once dissolved, adjust the final volume with your desired buffer (e.g., PBS) or water. Verify the final pH.
Troubleshooting:
-
Precipitation on Dilution/Neutralization: If you prepare a concentrated stock at high pH and it precipitates when diluted into a neutral buffer (e.g., cell culture media), it means you have exceeded the solubility limit at the final pH. To resolve this, either decrease the concentration of your stock solution or increase the pH of the final medium, if your experiment allows.
Strategy 2: Utilizing Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[11][12]
Q: What are the best co-solvents and how do I use them?
Commonly used co-solvents for parenteral and in vitro applications include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 300, PEG 400).[13]
| Co-solvent System Component | Typical Starting Concentration (% v/v) | Notes |
| Ethanol | 5-20% | Common for in vitro and preclinical studies. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 10-40% | A versatile and less volatile solvent than ethanol. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Often used in oral and parenteral formulations. Can be viscous. |
| DMSO | <1% (for cellular assays) | Excellent solubilizer but must be used at very low final concentrations to avoid toxicity. |
Troubleshooting:
-
Compound "Crashes Out": If your compound precipitates when the co-solvent stock is diluted into an aqueous buffer, this is a common issue. It indicates that the co-solvent is not sufficient to maintain solubility upon dilution.
-
Solution 1: Increase the percentage of co-solvent in the final solution if the experiment can tolerate it.
-
Solution 2: Combine strategies. Use a co-solvent system in a pH-adjusted buffer. The synergistic effect can often keep the compound in solution where either method alone would fail.[13]
-
Strategy 3: Salt Formation for Markedly Improved Solubility
Converting the acidic parent compound into a salt is one of the most effective and widely used strategies to dramatically increase aqueous solubility and improve dissolution rates.[14][15][16][17] For an acidic compound like this, salts are formed by reacting it with a base.
Q: How can I perform a small-scale salt screening to find a suitable form?
Protocol 3: Small-Scale Salt Screening
-
Dissolve API: Dissolve a known amount of this compound in a suitable organic solvent where it is freely soluble (e.g., methanol or ethanol).
-
Prepare Counter-ion Solutions: In separate vials, prepare equimolar solutions of various pharmaceutically acceptable bases (counter-ions) in the same solvent. Common choices for acidic APIs include sodium hydroxide, potassium hydroxide, calcium hydroxide, or organic bases like tromethamine (Tris).[10]
-
Combine and Crystallize: Mix the API solution with each counter-ion solution. Induce precipitation/crystallization by either slow evaporation, cooling, or the addition of an anti-solvent (a solvent in which the salt is insoluble, e.g., heptane or MTBE).
-
Isolate and Dry: Isolate the resulting solid by filtration and dry it under a vacuum.
-
Characterize: Analyze the new solid forms.
-
Solubility: Perform the equilibrium solubility test (Protocol 1) on each new salt form in your target aqueous medium.
-
Confirmation: Use analytical techniques like Powder X-ray Diffraction (PXRD) to confirm a new crystalline form has been created and Differential Scanning Calorimetry (DSC) to assess its thermal properties.
-
Rule of Thumb for Salt Formation: Successful and stable salt formation is generally favored when the pKa of the acidic API and the pKa of the conjugate acid of the base differ by at least 2-3 units.[7][14]
Diagram: Salt Screening Workflow
Caption: A systematic workflow for screening potential salt forms.
Strategy 4: Advanced Formulation Approaches
If the above methods are insufficient, more advanced formulation strategies, typically employed in later-stage drug development, can be considered. These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your compound, within their central cavity, thereby increasing aqueous solubility.[4][18]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance solubility and dissolution rates.[2][19]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a mixture of oils and surfactants, which then form a microemulsion in the gastrointestinal tract.[19][20]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.[20][21]
These advanced methods often require specialized equipment and formulation expertise.
References
- Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). PMC - NIH.
- Formulation Strategies For Poorly Soluble Molecules. (n.d.). Outsourced Pharma.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Sinopeg.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). Ascendia Pharma.
- Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Technology Networks.
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- A Simple Method for Determination of Solubility in the First-Year Laboratory. (1993). Journal of Chemical Education - ACS Publications.
- Salt Selection in Drug Development. (2007). Pharmaceutical Technology.
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). American Pharmaceutical Review.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
- The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023, December 15). PubMed.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2016). NIH.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1992). UNT Digital Library.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). DelveInsight.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed.
- This compound (C9H5N3O2). (n.d.). PubChem Lite.
- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
- 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid. (n.d.). Pharmaffiliates.
- This compound, 95% Purity, C9H5N3O2, 100 mg. (n.d.). CP Lab Safety.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences.
- A Practical Approach for Solubility Enhancement of Albendazole. (n.d.). ResearchGate.
- Enhancement of Drug Solubility: Review Abstract Articles. (2018, March 4). International Pharmacy Acta.
Sources
- 1. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. brieflands.com [brieflands.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. wjbphs.com [wjbphs.com]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 15. agnopharma.com [agnopharma.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 21. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Technical Support Center: Troubleshooting Kinase Assays with 6-cyano-1H-indazole-3-carboxylic acid
Welcome to the technical support guide for researchers utilizing 6-cyano-1H-indazole-3-carboxylic acid and other indazole-based compounds in kinase assays. The indazole scaffold is a privileged structure in kinase inhibitor discovery, known for its ability to mimic the adenine region of ATP, leading to potent inhibition of various kinases.[1][2] However, like any experimental system, kinase assays using these compounds can present unique challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from compound-specific issues to general assay troubleshooting, providing not just steps, but the underlying rationale to empower you to make informed decisions.
Part 1: Compound-Specific Considerations for this compound
Before troubleshooting the assay, it's critical to ensure the inhibitor itself is handled correctly. Issues with compound solubility and stability are a primary source of experimental variability.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O₂ | [3][4] |
| Molecular Weight | 187.16 g/mol | [4] |
| Appearance | Solid | [5] |
| Primary Solvent | DMSO | [6][7] |
| Storage | Store at 4°C for short-term, -20°C for long-term | [4] |
Frequently Asked Questions (FAQs): Compound Handling
Q1: I'm having trouble dissolving this compound. What is the best practice for preparing a stock solution?
A1: This is a common first hurdle. The carboxylic acid and indazole moieties can make solubility challenging in aqueous buffers.
-
Primary Solvent: Your primary stock solution should be made in 100% Dimethyl Sulfoxide (DMSO).[6] We recommend preparing a high-concentration stock (e.g., 10-50 mM) to minimize the final percentage of DMSO in your assay.
-
Solubilization Technique: To aid dissolution, you can gently warm the solution (to no more than 30-37°C) and vortex thoroughly. Sonication in a water bath for 5-10 minutes is also highly effective.
-
Storage: Aliquot your high-concentration stock into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.
Q2: My compound precipitates when I add it to the aqueous assay buffer. How can I prevent this?
A2: This indicates that the compound's solubility limit has been exceeded in the final assay conditions.
-
Lower the Final Concentration: The most straightforward solution is to ensure your highest tested concentration is below the solubility limit in the final assay buffer.
-
Intermediate Dilutions: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Perform serial dilutions in DMSO first, and then add the diluted compound to the assay buffer. This gradual change in solvent polarity can prevent "shock" precipitation.
-
Assay Buffer Composition: The presence of proteins like Bovine Serum Albumin (BSA) at concentrations of 0.01-0.1% can sometimes help maintain the solubility of hydrophobic compounds.[8] However, be sure to validate that BSA does not interfere with your kinase activity.
Part 2: Troubleshooting the Kinase Assay
This section addresses common unexpected results in a question-and-answer format. For a quick overview, refer to the summary table below.
Table 2: Troubleshooting Quick Reference Guide
| Symptom | Potential Cause(s) | Initial Recommended Action(s) |
| Low or No Signal | 1. Inactive kinase or substrate. 2. Incorrect buffer conditions (pH, cofactors). 3. Sub-optimal ATP or substrate concentration. | 1. Verify enzyme activity with a positive control substrate/inhibitor. 2. Check buffer pH and ensure Mg²⁺/Mn²⁺ is present. 3. Titrate enzyme and substrate to find the linear range.[9] |
| High Background | 1. Contaminated reagents (e.g., ATP in substrate). 2. Assay signal interference (autofluorescence/luminescence). 3. Kinase autophosphorylation.[10][11] | 1. Run a "no enzyme" control. 2. Read a plate with the compound alone to check for interference. 3. Run assay without substrate to quantify autophosphorylation. |
| Inconsistent IC₅₀ Values | 1. Compound instability or precipitation. 2. Pipetting errors. 3. Assay timing variability. 4. DMSO concentration effects.[7][12] | 1. Prepare fresh compound dilutions for each experiment. 2. Use calibrated pipettes and a consistent order of addition. 3. Ensure reaction is stopped consistently across the plate. 4. Maintain a constant final DMSO concentration in all wells. |
| Biochemical vs. Cellular Potency Mismatch | 1. Poor cell membrane permeability. 2. Compound efflux by cellular transporters. 3. High intracellular ATP concentration (1-5 mM).[13] 4. Off-target effects in the cellular environment. | 1. Compare biochemical IC₅₀ with cellular EC₅₀ from a target engagement assay (e.g., NanoBRET).[14] 2. Run assays at physiological ATP concentrations (1 mM).[8] 3. Profile the inhibitor against a panel of kinases. |
Kinase Assay Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing common assay problems.
Caption: General troubleshooting workflow for kinase assays.
Detailed Troubleshooting Q&A
Q3: My IC₅₀ values are not reproducible between experiments. How can I improve consistency?
A3: Reproducibility is key for building a reliable structure-activity relationship (SAR). Inconsistency often points to subtle variations in protocol execution or reagent stability.
-
Causality: The IC₅₀ value is highly dependent on assay conditions. Even small changes in enzyme concentration, ATP concentration, or incubation time can shift the curve.[10]
-
Self-Validating System:
-
Standard Inhibitor: Always include a known, well-characterized inhibitor for your target kinase as a positive control in every plate. The IC₅₀ of this standard should fall within a consistent, predefined range (e.g., ± 2-fold) for the assay to be considered valid.
-
Z'-Factor: For screening assays, calculate the Z'-factor for each plate to ensure the assay window (signal vs. background) is robust and suitable for distinguishing hits. A Z' > 0.5 is generally considered excellent.
-
Consistent Reagents: Use the same lot of kinase, substrate, and ATP for a given set of experiments to minimize variability. If you must change lots, re-validate your standard inhibitor to ensure performance is comparable.
-
Q4: My inhibitor is potent in my biochemical assay (e.g., ADP-Glo™, TR-FRET), but shows weak or no activity in my cell-based assay. What explains this discrepancy?
A4: This is a critical and common challenge in drug discovery, highlighting the gap between an idealized in vitro system and complex cellular physiology.[14][15]
-
Cellular ATP Concentration: Biochemical assays are often run at or below the ATP Kₘ of the kinase to increase sensitivity to ATP-competitive inhibitors.[10][16] However, the intracellular ATP concentration is typically 1-5 mM, which is significantly higher.[13] An ATP-competitive inhibitor like an indazole derivative will face immense competition in the cell, leading to a rightward shift in potency (higher IC₅₀/EC₅₀).
-
Actionable Insight: Re-run your biochemical assay using a physiological ATP concentration (e.g., 1 mM) to get a more cell-relevant IC₅₀ value.[8]
-
-
Cell Permeability & Efflux: The compound must cross the cell membrane to reach its target. If it has poor permeability or is actively pumped out by efflux transporters (like P-glycoprotein), its effective intracellular concentration will be too low to inhibit the kinase.
-
Off-Target Binding: Inside the cell, the compound can bind to other proteins or lipids, reducing the free concentration available to engage the target kinase.[17]
-
Kinase State: In cells, kinases exist in complex signaling networks, often as part of larger protein scaffolds or with post-translational modifications not present in a purified, recombinant enzyme system. This can alter the inhibitor's binding affinity.[14]
Q5: How can the solvent, DMSO, affect my kinase assay results?
A5: DMSO is an essential solvent but is not inert. It can directly impact kinase activity, often in unpredictable ways.
-
Direct Kinase Modulation: Studies have shown that DMSO can, depending on the kinase and the concentration, either inhibit or activate the enzyme.[6][7][12] For some kinases, DMSO can alter the Kₘ for the substrate or increase the Vₘₐₓ.[6] For others, it can inhibit signaling pathways.[12][18]
-
Artifacts at High Concentrations: Typically, final DMSO concentrations should be kept below 1%, and ideally below 0.5%. At higher concentrations, you risk introducing artifacts that are not related to your compound's specific activity.
-
Ensuring Consistency: It is critical that the final concentration of DMSO is identical in all wells of your assay plate—from the "no inhibitor" controls to the highest concentration of your test compound. This is achieved by back-filling with DMSO in your dilution series.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Serial Dilutions
This protocol ensures the inhibitor is properly solubilized and diluted for an IC₅₀ determination.
-
Prepare 20 mM Master Stock: Weigh out 1.87 mg of this compound (MW: 187.16) and dissolve in 500 µL of 100% DMSO. Vortex and sonicate until fully dissolved. This is your master stock.
-
Create Highest Concentration Working Stock (e.g., 200 µM in Assay Buffer with 2% DMSO): This step is for a 100 µM final concentration in a 2X format. In your kinase reaction buffer, you will add the compound at 2X the final concentration. For a final assay concentration of 1% DMSO, prepare this intermediate stock with 2% DMSO.
-
Perform Serial Dilutions:
-
In a 96-well plate, add 50 µL of kinase buffer with 2% DMSO to columns 2-12.
-
Add 100 µL of your 200 µM working stock (from step 2) to column 1.
-
Transfer 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Repeat this 1:2 serial dilution across the plate to column 11. Column 12 will be your "no inhibitor" control.
-
-
Final Assay Plate: You will then add an equal volume of your 2X enzyme/substrate/ATP mix to this dilution plate, which will bring the final inhibitor concentration to 1X and the final DMSO concentration to 1%.
Protocol 2: IC₅₀ Determination using a Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol outlines a typical workflow for generating a dose-response curve.
-
Prepare Inhibitor Plate: Prepare a serial dilution of this compound as described in Protocol 1. This plate will contain your inhibitor at 2X the final desired concentration in a buffer containing 2% DMSO.
-
Set Up Controls:
-
0% Inhibition (No Inhibitor): Wells containing kinase, substrate, ATP, and an equivalent amount of DMSO (e.g., 1%).
-
100% Inhibition (No Enzyme): Wells containing substrate, ATP, and DMSO, but with kinase buffer added instead of the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X Kinase/Substrate/ATP master mix. The ATP concentration should be at or near the determined Kₘ,app.
-
Add 10 µL of the 2X master mix to each 10 µL well of your inhibitor plate. The total volume is now 20 µL.
-
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 30°C) for a time determined to be in the linear range of the reaction (e.g., 60 minutes).[19]
-
Detect ADP Production:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]
-
Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase back to ATP and simultaneously provides luciferase/luciferin to generate a light signal. Incubate for 30-60 minutes at room temperature.
-
-
Read Luminescence: Measure the signal on a plate reader.
-
Data Analysis:
-
Normalize the data: Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[21]
-
IC₅₀ Determination and Data Analysis Workflow
Caption: Workflow for IC₅₀ determination and data analysis.
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]
- Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.
- Kinase assays. (2020). BMG LABTECH. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
- Gyan, K. E., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI. [Link]
- DMSO inhibits MAP kinase activation. (n.d.).
- Fleming, J. C., et al. (1992).
- Wissing, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]
- Kim, T. H., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI. [Link]
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- Furlotti, G., et al. (2020). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PubMed Central. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
- How can I improve my kinase assay experiment? (2018).
- IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2023). Promega Connections. [Link]
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). [Link]
- Why does my inhibitor not work in an in vitro kinase assay? (2016).
- Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why? (2019).
- Kumar, R., et al. (2021).
- This compound (C9H5N3O2). (n.d.). PubChemLite. [Link]
- Knapp, S. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- This compound, 95% Purity, C9H5N3O2, 100 mg. (n.d.). CP Lab Safety. [Link]
- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2023). Journal of the American Chemical Society. [Link]
- Chandrasekhar, T., et al. (2012).
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004).
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]
- 3. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 194163-31-0 [chemicalbook.com]
- 6. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. clyte.tech [clyte.tech]
Technical Support Center: Interpreting NMR Spectra of 6-cyano-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the nuclear magnetic resonance (NMR) analysis of 6-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of acquiring and interpreting NMR spectra for this molecule. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the aromatic protons of this compound in ¹H NMR?
-
H-4: This proton is ortho to the carboxylic acid group and is expected to be significantly deshielded, likely appearing in the range of 8.1-8.3 ppm .
-
H-5: This proton is situated between the cyano group and another aromatic proton and will likely resonate between 7.8-8.0 ppm .
-
H-7: This proton is adjacent to the NH of the pyrazole ring and ortho to the cyano group, leading to a downfield shift, probably in the 8.4-8.6 ppm range. It will likely appear as a singlet or a narrow doublet.
It is crucial to consider that these are estimated values. The exact chemical shifts can be influenced by concentration and the specific batch of deuterated solvent used.[1][2]
Q2: The -COOH and -NH proton signals are either very broad or not visible in my ¹H NMR spectrum. Is this normal?
A2: Yes, this is a common observation for exchangeable protons like those in carboxylic acids and N-H groups.[3] The chemical shift and peak shape of these protons are highly sensitive to several factors:
-
Solvent: In protic solvents like D₂O or methanol-d₄, these protons will exchange with the deuterium atoms of the solvent, causing the signals to diminish or disappear entirely.[4] For observing these protons, DMSO-d₆ is the recommended solvent as it minimizes the rate of proton exchange, resulting in sharper signals.[5]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding can broaden the signals and shift them downfield.[6][7]
-
Water Content: Traces of water in the NMR solvent can accelerate proton exchange, leading to broader signals. It is advisable to use a freshly opened or properly dried deuterated solvent.[8]
-
Temperature: Lowering the temperature can sometimes slow down the exchange rate and result in sharper peaks.
In DMSO-d₆, expect the -COOH proton to appear as a broad singlet far downfield, typically between 13.0 and 14.0 ppm . The N-H proton of the indazole ring is also expected in a similar region, often around 13.5-14.5 ppm .[1][2]
Q3: I am seeing unexpected peaks in my spectrum. How can I identify potential impurities?
A3: The presence of unexpected signals can often be attributed to residual solvents, starting materials, or byproducts from the synthesis. Common synthetic routes to indazole-3-carboxylic acids can sometimes result in impurities.[8][9]
-
Residual Solvents: Common solvents used in synthesis and purification, such as ethyl acetate, dichloromethane, or hexanes, are frequent contaminants. Cross-reference the unknown peaks with known chemical shifts of common laboratory solvents.[10]
-
Starting Materials: Depending on the synthetic route, unreacted starting materials like substituted phenylhydrazines could be present.
-
Isomeric Impurities: The alkylation of indazoles can sometimes lead to a mixture of N-1 and N-2 isomers, which would present as a separate set of signals.[5][11]
A useful technique to confirm if a peak corresponds to an exchangeable proton of an impurity (like an alcohol or another carboxylic acid) is to add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The disappearance of a peak upon D₂O exchange confirms it is an exchangeable proton.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad, poorly resolved aromatic signals | 1. Sample concentration is too high, leading to viscosity and aggregation. 2. Presence of paramagnetic impurities. 3. Poor shimming of the spectrometer. | 1. Dilute the sample. 2. Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[12] 3. Re-shim the instrument or request assistance from the facility manager. |
| -COOH or -NH peak is not a singlet | Slow to intermediate exchange rate on the NMR timescale. | This can sometimes occur at lower temperatures. Try acquiring the spectrum at a slightly elevated temperature (e.g., 30-40 °C) to increase the exchange rate and coalesce the signal into a sharp singlet. |
| Inaccurate integration of aromatic protons | Overlapping signals or baseline distortion. | 1. Use a higher field NMR spectrometer for better signal dispersion. 2. Try a different deuterated solvent, as solvent effects can alter chemical shifts and potentially resolve overlapping peaks.[8] 3. Careful manual integration with baseline correction is necessary. |
| Chemical shifts differ from expected values | 1. Different solvent used. 2. pH of the sample is not neutral. 3. Concentration effects. | 1. Ensure the same solvent is used for comparison. Chemical shifts are solvent-dependent.[5] 2. The ionization state of the carboxylic acid will significantly affect the chemical shifts of nearby protons and carbons.[2][13] Ensure consistent sample preparation. 3. Report the concentration at which the spectrum was acquired. |
Predicted NMR Data
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on known substituent effects and data from analogous compounds.[1][14][15]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| COOH | 13.0 - 14.0 | broad singlet | - |
| NH | 13.5 - 14.5 | broad singlet | - |
| H-7 | 8.4 - 8.6 | s | - |
| H-4 | 8.1 - 8.3 | d | J ≈ 8.5-9.0 |
| H-5 | 7.8 - 8.0 | d | J ≈ 8.5-9.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 162 - 165 |
| C-7a | 141 - 143 |
| C-3a | 135 - 137 |
| C-3 | 127 - 129 |
| C-5 | 125 - 127 |
| C-4 | 122 - 124 |
| C-7 | 115 - 117 |
| C≡N | 118 - 120 |
| C-6 | 108 - 110 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound.
Materials:
-
This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)
-
High-purity deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-precision NMR tube
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[12] Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Filter the Solution: Place a small, tight plug of glass wool into a Pasteur pipette. Use this to filter the sample solution directly into the NMR tube. This step is critical to remove any micro-particulates that can degrade spectral quality.[12]
-
Cap and Label: Securely cap the NMR tube and label it clearly with a unique identifier.
-
Spectrometer Insertion: Insert the sample into the NMR spectrometer. Follow the instrument-specific guidelines for locking, tuning, and shimming before acquisition.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Protocol 2: D₂O Exchange Experiment
This protocol is used to identify exchangeable protons (-COOH, -NH) in the ¹H NMR spectrum.
Procedure:
-
Acquire Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of your sample in DMSO-d₆ as described in Protocol 1.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube containing your sample.
-
Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Compare Spectra: Compare the two spectra. Peaks corresponding to exchangeable protons will have significantly decreased in intensity or disappeared completely in the second spectrum.
Caption: Logic flow for a D₂O exchange experiment to identify labile protons.
References
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799.
- Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. University of Wisconsin-Madison.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 523-533.
- Teixeira, F. C., et al. (2006).
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.
- ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PubChem. (n.d.). This compound.
- Fleming, I. R., & Williams, D. H. (1967). 13C NMR CN Chemical Shifts. Tetrahedron, 23(6), 2747-2755.
- Wiley-VCH. (2007).
- LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
- ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?
- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.
- University College London. (n.d.). Chemical shifts.
- Records of Natural Products. (2023, August 3). Protective Effect of Syzygium jambos (L.)
- ACD/Labs. (2021, August 25). Exchangeable Protons in NMR—Friend or Foe?
- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
- Guidechem. (n.d.). This compound 194163-31-0 wiki.
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jocpr.com [jocpr.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. 194163-31-0|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
"handling impurities in 6-cyano-1H-indazole-3-carboxylic acid samples"
Introduction
Welcome to the technical support guide for 6-cyano-1H-indazole-3-carboxylic acid (CAS 194163-31-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate in their workflows. The inherent reactivity of the indazole core, combined with the cyano and carboxylic acid functionalities, presents unique challenges related to purity and stability. This guide provides in-depth troubleshooting advice and validated protocols to help you identify, manage, and mitigate impurities in your samples, ensuring the integrity and success of your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered when handling this compound.
Q1: My initially off-white powder of this compound has developed a yellow or brownish tint. What is the likely cause?
A1: A color change is a primary indicator of degradation, most commonly due to oxidation of the electron-rich indazole ring system.[1] This process can be accelerated by exposure to air (oxygen) and light. To prevent this, it is crucial to store the material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place, such as a freezer at -20°C for short-term storage.[1]
Q2: I see an unexpected peak in my HPLC analysis that wasn't present in the initial batch. What could it be?
A2: An unexpected new peak often points to a degradation product. Given the structure, two common degradation pathways are:
-
Hydrolysis of the Nitrile Group: The 6-cyano group can hydrolyze under acidic or basic conditions (even trace moisture over time) to form 6-carboxamido-1H-indazole-3-carboxylic acid or, with further hydrolysis, 1H-indazole-3,6-dicarboxylic acid .[1]
-
Decarboxylation: While less common under standard storage, heating the compound, especially in certain solvents, could potentially lead to the loss of the 3-carboxylic acid group, forming 6-cyano-1H-indazole.
Q3: My compound shows poor solubility when I try to prepare it for a reaction. Have I received a bad batch?
A3: While batch-to-batch variation can occur, apparent poor solubility is often due to the presence of insoluble impurities or using a suboptimal solvent. This compound is a polar, acidic molecule. It is expected to have low solubility in non-polar solvents like hexanes but should be soluble in polar organic solvents like methanol, ethanol, DMF, or DMSO.[2][3] If you are using an appropriate solvent and still face issues, consider that the presence of polymeric or highly crystalline impurities could be affecting the dissolution rate. A small-scale solubility test in various solvents is recommended.
Q4: Are there any specific impurities I should be aware of from the synthesis of this compound?
A4: Yes. A common synthetic route to indazole-3-carboxylic acids involves the nitrosation of a corresponding indole precursor, which generates an intermediate aldehyde that is subsequently oxidized.[4] A critical process-related impurity to be aware of is the unoxidized intermediate, 6-cyano-1H-indazole-3-carboxaldehyde . Additionally, the use of nitrosating agents (e.g., sodium nitrite) in the synthesis can potentially lead to the formation of trace-level N-nitroso impurities , which are a class of concern for regulatory bodies.[5][6][7]
Section 2: Troubleshooting Guide: Impurity Identification & Analysis
A systematic approach is essential for identifying the root cause of an impurity. This guide provides a logical workflow and detailed analytical protocols.
Logical Workflow for Impurity Investigation
This workflow helps diagnose the origin of impurities, distinguishing between handling/storage issues and inherent batch impurities.
Caption: Workflow for identifying and addressing impurities.
Impurity Profile Table
The table below summarizes potential impurities, their likely origin, and their molecular weights, which is critical for LC-MS analysis.
| Impurity Name | Molecular Formula | Molecular Weight (Monoisotopic) | Likely Origin |
| This compound | C₉H₅N₃O₂ | 187.04 | Parent Compound |
| 6-Cyano-1H-indazole-3-carboxaldehyde | C₉H₅N₃O | 171.05 | Process (Incomplete Oxidation)[4] |
| 6-Carboxamido-1H-indazole-3-carboxylic acid | C₉H₇N₃O₃ | 205.05 | Degradation (Partial Nitrile Hydrolysis)[1] |
| 1H-Indazole-3,6-dicarboxylic acid | C₉H₆N₂O₄ | 206.03 | Degradation (Full Nitrile Hydrolysis)[1] |
| Precursor: 4-Amino-3-methylbenzonitrile | C₈H₈N₂ | 132.07 | Process (Unreacted Starting Material) |
| N-Nitroso-6-cyano-1H-indazole-3-carboxylic acid | C₉H₄N₄O₃ | 216.03 | Process/Degradation (Nitrosation)[5] |
Recommended Analytical Protocol: HPLC-UV/LC-MS
This method provides a robust starting point for assessing the purity of your sample and detecting the impurities listed above.
-
Instrumentation: UPLC or HPLC system with a Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS).
-
Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.7 or 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 9.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 280 nm (or DAD scan from 200-400 nm)
-
Injection Volume: 1-5 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B or DMSO to a final concentration of ~0.5 mg/mL.
Expert Causality: A C18 column is chosen for its versatility in retaining polar aromatic compounds.[8] The acidic mobile phase (formic acid) ensures that the carboxylic acid group is protonated, leading to sharper peaks and better retention. A gradient elution is necessary to separate the polar parent compound from potentially less polar (e.g., aldehyde intermediate) or more polar (e.g., dicarboxylic acid) impurities within a reasonable timeframe.
Section 3: Troubleshooting Guide: Purification Protocols
If analysis confirms that your sample's purity is insufficient for your application, purification is necessary. Recrystallization is often the most efficient method for removing minor impurities, while column chromatography is better for complex mixtures or removing closely related impurities.
Protocol 1: Recrystallization
Recrystallization is effective for removing impurities with different solubility profiles from the main compound.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place ~10-20 mg of your impure material into several small test tubes.
-
Add a potential solvent (e.g., ethanol, methanol, methanol/water mixture, ethyl acetate) dropwise at room temperature until the solid just dissolves.[2][9] If it dissolves easily at room temperature, the solvent is not suitable.
-
If it is poorly soluble, heat the mixture gently (e.g., in a warm water bath). The ideal solvent will dissolve the compound completely when hot but show poor solubility when cool.
-
Once a good solvent is identified, allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to see if crystals form.
-
-
Bulk Recrystallization:
-
Place the impure solid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[10]
-
If the solution is colored due to oxidation, you may add a very small amount of activated charcoal and heat for a few minutes. Caution: Use charcoal sparingly as it can adsorb your product.
-
Hot filter the solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including the charcoal).
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Flash Column Chromatography
This method is ideal for separating impurities with different polarities.
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel (standard 40-63 µm).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate). A typical starting point for this compound would be a gradient from 20% Ethyl Acetate in Hexanes up to 100% Ethyl Acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of a solvent it is soluble in (like Dichloromethane or Ethyl Acetate). For best results, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).
-
Elution and Fraction Collection: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of Ethyl Acetate to elute compounds of increasing polarity. Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or the HPLC method described in Section 2.3 to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
References
- European Medicines Agency. (2026). Nitrosamine impurities. [Link]
- Pornchai Rojsitthisak et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Saudi Pharmaceutical Journal, 30(12), 1775-1791. [Link]
- PubChem. This compound.
- Google Patents. (2021).
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
- Chevalier, A. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 14194-14202. [Link]
- Sawant, S. D. et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(2), 204–209. [Link]
- ChemBK. (2024). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. [Link]
Sources
- 1. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chembk.com [chembk.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pmda.go.jp [pmda.go.jp]
- 9. orgsyn.org [orgsyn.org]
- 10. cir-safety.org [cir-safety.org]
Technical Support Center: Optimizing Amidation of 6-Cyano-1H-indazole-3-carboxylic Acid
Welcome to the technical support center for the amidation of 6-cyano-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
General Reaction Setup & Reagent Selection
Question 1: I'm planning the amidation of this compound. What are the most reliable coupling reagents to start with?
Answer: The choice of coupling reagent is critical for a successful amidation. For this compound, several classes of reagents are effective, each with its own advantages.
-
Uronium/Aminium Salts (HATU, HBTU, TBTU): These are often the first choice due to their high reactivity and ability to minimize racemization.[1][2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly favored for its rapid reaction times and reduced side reactions compared to HBTU.[1][3] These reagents work by forming a highly activated ester intermediate, facilitating the nucleophilic attack by the amine.[4][5]
-
Carbodiimides (EDC, DCC, DIC): These are cost-effective and widely used reagents.[1][4] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred in medicinal chemistry due to the water-solubility of its urea byproduct, which simplifies purification.[1] To suppress racemization and improve efficiency, carbodiimides are almost always used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[4][6]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly efficient and are particularly useful for sterically hindered couplings.[1][5] PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a common example.
For initial screening with this compound, we recommend starting with HATU or a combination of EDC/HOBt.
Question 2: What is the optimal solvent and base combination for this amidation?
Answer: The choice of solvent and base is interdependent and crucial for reaction success.
-
Solvents: Aprotic polar solvents are generally the best choice.
-
N,N-Dimethylformamide (DMF): This is the most common and often the most effective solvent for amide coupling reactions due to its excellent solvating properties for a wide range of substrates.[4] However, be aware that old or impure DMF can contain dimethylamine, which can lead to the formation of an undesired dimethylamide byproduct.[7]
-
Dimethyl Sulfoxide (DMSO): A good alternative if starting materials have poor solubility in DMF.
-
Acetonitrile (MeCN): Can be used, particularly in methods employing borate esters.[8]
-
Dichloromethane (DCM): Suitable for some coupling methods, especially those involving acyl chlorides.[4]
-
-
Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most commonly used base for uronium/aminium salt-mediated couplings. Its steric bulk prevents it from acting as a nucleophile.
-
Triethylamine (TEA): Another common choice, although it is slightly more nucleophilic than DIPEA.
-
2,4,6-Collidine or N-Methylmorpholine (NMM): These can also be effective alternatives.
-
A typical starting point would be HATU with DIPEA in DMF .
Troubleshooting Poor Yield and Incomplete Reactions
Question 3: My reaction has stalled, and I have a low yield of the desired amide. What are the likely causes and how can I fix this?
Answer: Low yield or an incomplete reaction can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Yield
Troubleshooting Low Yield.
-
Solubility Issues: this compound can have limited solubility. If your starting material is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Ensure all reactants are fully dissolved before proceeding. You may need to switch to a stronger solvent like DMF or DMSO, or gently warm the mixture.
-
-
Reagent Quality and Stoichiometry:
-
Coupling Reagents: Many coupling reagents are moisture-sensitive. Ensure they are fresh and handled under anhydrous conditions.
-
Amine Reactant: If your amine is provided as a salt (e.g., hydrochloride or trifluoroacetate), you will need to add an additional equivalent of base to neutralize it before it can act as a nucleophile.
-
Stoichiometry: For difficult couplings, you may need to increase the equivalents of the coupling reagent and/or the amine. A typical starting point is shown in the table below.
-
-
Reaction Time and Temperature:
-
Time: While many HATU-mediated couplings are complete within an hour, some sterically hindered substrates may require longer reaction times (4-16 hours).[4]
-
Temperature: Most reactions are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be cautious as this can also increase the risk of side reactions.
-
Table 1: Recommended Reagent Stoichiometry
| Reagent | Equivalents (relative to Carboxylic Acid) |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| Coupling Reagent (e.g., HATU, EDC) | 1.1 - 1.5 |
| Additive (e.g., HOBt, if using EDC) | 1.1 - 1.5 |
| Base (e.g., DIPEA) | 2.0 - 3.0 |
Addressing Side Reactions and Impurities
Question 4: I'm observing a significant side product that doesn't contain my amine. What could it be?
Answer: The formation of a side product lacking the amine component often points to an issue with the activation step or an intramolecular reaction.
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[6] Using an additive like HOBt minimizes this by rapidly trapping the O-acylisourea as an active ester.[4][6]
-
Acyl Benzotriazole Intermediate (with HBTU/TBTU): The activated ester intermediate formed with HOBt-based reagents can sometimes be stable enough to be isolated as a byproduct if the amine coupling is slow.[7]
-
Intramolecular Cyclization: Depending on the structure of any protecting groups on the indazole nitrogen, intramolecular reactions could be a possibility, though less common for this specific core.
Solution:
-
If using a carbodiimide, ensure you are including HOBt or HOAt.
-
Consider pre-activating the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine.[9] This can help ensure the active ester is formed and ready to react immediately upon amine addition.
Question 5: I'm using HATU and see a side product with a mass corresponding to my starting amine plus a tetramethylguanidinium group. What is happening?
Answer: This is a known side reaction with uronium/aminium-based coupling reagents like HATU and HBTU, especially when they are used in excess.[10] The free amine can react with the coupling reagent itself to form a guanidinium byproduct, which caps the amine and prevents it from participating in the desired amidation.
Mechanism of Guanidinylation Side Reaction
Guanidinylation Side Reaction.
Solution:
-
Avoid Excess Coupling Reagent: Use the coupling reagent in a controlled stoichiometry, typically 1.1 to 1.2 equivalents relative to the carboxylic acid.[1] Unlike phosphonium reagents, uronium reagents should not be used in large excess.
-
Order of Addition: Add the amine to the pre-activated carboxylic acid. This ensures the activated ester is consumed by the desired reaction rather than allowing excess coupling reagent to react with the amine.
Work-up and Purification
Question 6: What is a reliable general procedure for the work-up and purification of the final amide product?
Answer: A standard aqueous work-up followed by chromatography is typically effective.
Step-by-Step General Work-up Protocol
-
Quench the Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
A weak acid (e.g., 1N HCl or saturated NH₄Cl) to remove excess amine and base.
-
A weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: The resulting crude product can be purified by:
-
Silica Gel Column Chromatography: This is the most common method.[11][12] A gradient of ethyl acetate in hexanes is often a good starting point for elution.
-
Recrystallization: If the product is a solid and sufficiently pure, recrystallization can be an effective and scalable purification method.[11]
-
Purification Workflow
Sources
- 1. peptide.com [peptide.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
Technical Support Center: 6-Cyano-1H-indazole-3-carboxylic Acid
Introduction
Welcome to the technical support guide for 6-cyano-1H-indazole-3-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their work. As a bifunctional molecule containing a reactive nitrile, a carboxylic acid, and an indazole core, its stability can be a critical parameter in experimental design, synthesis, purification, and storage. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address common challenges related to its degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary chemical liabilities of this compound?
A1: The molecule possesses three main points of potential degradation based on its structure:
-
The Nitrile Group (-CN): Susceptible to hydrolysis under both acidic and basic conditions, which can convert it first to an amide and ultimately to a carboxylic acid.[1][2][3]
-
The Carboxylic Acid Group (-COOH): Prone to decarboxylation (loss of CO₂) at elevated temperatures.
-
The Indazole Ring: The heterocyclic ring system can be susceptible to oxidation and photodegradation, potentially leading to ring rearrangement or cleavage.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability and purity, the solid compound should be stored under the following conditions:
-
Temperature: 10°C - 25°C is acceptable for short periods, but for long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is recommended to minimize thermal degradation and hydrolysis from atmospheric moisture.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container to prevent photodegradation.
Q3: My purity by HPLC seems to decrease after dissolving the compound in a protic solvent like methanol and letting it sit. Why?
A3: While generally stable in anhydrous aprotic solvents, solutions of this compound in protic or aqueous solvents are more susceptible to degradation. The decrease in purity could be due to slow hydrolysis of the nitrile group, especially if the solvent contains trace amounts of acid or base. For immediate use, dissolution in high-purity solvents is acceptable, but for storage, solutions should be kept frozen at -20°C or -80°C and protected from light.
Q4: What are the most likely degradation products I should look for?
A4: Based on the primary degradation pathways, the most probable impurities to form over time or under stress conditions are:
-
6-Carbamoyl-1H-indazole-3-carboxylic acid: The intermediate from partial hydrolysis of the nitrile group.
-
Indazole-3,6-dicarboxylic acid: The product of complete hydrolysis of the nitrile group.[6]
-
6-Cyano-1H-indazole: The product of thermal decarboxylation.
-
Cyano-benzimidazole derivatives: Potential photoproducts arising from UV-induced rearrangement of the indazole ring.[4]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, scenario-based troubleshooting in a question-and-answer format, complete with detailed experimental protocols for verification.
Scenario 1: Unexpected Impurity Peak During HPLC Analysis
Q: I'm running a stability study and see a new, more polar peak appearing in my HPLC chromatogram after exposing my sample to acidic conditions. What could it be and how do I confirm it?
A: The appearance of a more polar impurity under acidic conditions strongly suggests the hydrolysis of the nitrile group. The nitrile (-CN) is likely converting to a more polar amide (-CONH₂) or carboxylic acid (-COOH) group. The final product, indazole-3,6-dicarboxylic acid, would be significantly more polar than the starting material.
This protocol is designed to intentionally degrade the compound to generate the suspected impurity, which can then be used as a reference standard for identification.
Objective: To confirm if the unknown impurity matches the nitrile hydrolysis product.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system (for mass confirmation)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in methanol.
-
Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubation: Heat the vial at 60°C for 12-24 hours. This accelerates the hydrolysis reaction.[2][7]
-
Neutralization: After incubation, cool the solution to room temperature and carefully neutralize it with 1 mL of 1 M NaOH.
-
Analysis:
-
Dilute the neutralized solution with the mobile phase to an appropriate concentration.
-
Analyze the stressed sample by HPLC and compare the retention time of the new major peak with the unknown impurity from your original experiment.
-
For definitive identification, analyze the stressed sample using LC-MS. The expected mass for the fully hydrolyzed product (Indazole-3,6-dicarboxylic acid, C₉H₆N₂O₄) is 206.15 g/mol . The mass of the starting material (C₉H₅N₃O₂) is 187.15 g/mol , and the amide intermediate (C₉H₇N₃O₃) is 205.16 g/mol .
-
Interpretation of Results: If the retention time and mass of the major peak in the acid-stressed sample match your unknown impurity, you have confirmed its identity as a hydrolysis product.
Caption: Workflow for identifying unknown degradation products.
Scenario 2: Loss of Material and Purity During a High-Temperature Reaction
Q: I am using this compound in a reaction that requires heating in DMF at 100°C. My yield is low, and I see a significant, less polar impurity. What is happening?
A: At elevated temperatures, the most likely degradation pathway is the decarboxylation of the carboxylic acid at the 3-position. This reaction releases carbon dioxide (CO₂) and forms 6-cyano-1H-indazole, which is less polar and would elute later on a reverse-phase HPLC column.
This protocol helps verify if the observed impurity is the decarboxylation product.
Objective: To determine the thermal stability of the compound and identify the decarboxylation product.
Materials:
-
This compound (solid)
-
Thermogravimetric Analyzer (TGA), if available
-
Oven or heating block
-
Anhydrous, high-boiling solvent (e.g., DMF or DMSO)
-
HPLC system
Procedure:
Part A: Solid-State Thermal Stress
-
If a TGA is available, run a sample from 25°C to 300°C at a rate of 10°C/min. A significant weight loss corresponding to the loss of CO₂ (mass of 44 g/mol ) before the main decomposition point would indicate decarboxylation. A patent for the related indazole-3-carboxylic acid shows no significant weight loss before decomposition, suggesting the solid form is quite stable, but the cyano group could influence this.[8]
-
Alternatively, place a few milligrams of the solid compound in a vial and heat it in an oven at a temperature just below its melting point (e.g., ~250°C; reported mp is 268°C) for a short period (e.g., 30 minutes).
-
Cool the sample, dissolve it in a suitable solvent, and analyze by HPLC.
Part B: Solution-State Thermal Stress
-
Prepare a 1 mg/mL solution of the compound in anhydrous DMF.
-
Heat the solution at 100°C for the same duration as your reaction.
-
Cool the sample and analyze by HPLC, comparing it to an unstressed solution.
Analysis and Interpretation:
-
Look for a new, less polar peak in the chromatograms of the heat-stressed samples.
-
Use LC-MS to confirm the mass of this peak. The expected mass for the decarboxylated product (6-cyano-1H-indazole, C₈H₅N₃) is 143.15 g/mol .
-
If this peak matches the impurity from your reaction, thermal decarboxylation is the cause of your low yield. To mitigate this, consider running your reaction at a lower temperature or using a milder coupling agent that does not require high heat.
Caption: Major predicted degradation pathways for the target molecule.
Part 3: Summary of Stress Conditions & Expected Products
The principles of forced degradation studies are essential for understanding a molecule's stability profile.[9][10] The following table summarizes the likely outcomes when subjecting this compound to standard stress conditions.
| Stress Condition | Reagent/Method | Typical Condition | Primary Degradation Pathway | Major Expected Product(s) |
| Acid Hydrolysis | 0.1 - 1 M HCl | 60°C, 24h | Nitrile Hydrolysis | Indazole-3,6-dicarboxylic acid |
| Base Hydrolysis | 0.1 - 1 M NaOH | 60°C, 8h | Nitrile Hydrolysis | Indazole-3,6-dicarboxylic acid (as salt) |
| Oxidation | 3-30% H₂O₂ | Room Temp, 24h | Ring Oxidation | N-oxides, hydroxylated indazoles, or ring-opened products |
| Thermal | Oven / Heating Block | >100°C (solution) | Decarboxylation | 6-Cyano-1H-indazole |
| Photolytic | UV Lamp (e.g., 254/365 nm) | ICH Q1B guidelines | Ring Rearrangement | Cyano-benzimidazole derivatives |
References
- Hydrolysis of aromatic nitriles to carboxylic acids. (n.d.). Google Patents.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
- Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online.
- DiRocco, D. A., et al. (2023). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central.
- 1H-Indazole-3-carboxylic acid, ethyl ester Properties vs Temperature. (n.d.). Chemeo.
- Ribeiro da Silva, M. A., et al. (2021). Enthalpy of formation for indazoles.... ResearchGate.
- Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer.
- Ravelli, D., et al. (2023). Photochemical Conversion of Indazoles into Benzimidazoles. PubMed Central.
- Methods for the preparation of indazole-3-carboxylic acid. (n.d.). Google Patents.
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Isomer Separation of 6-Cyano-1H-indazole-3-carboxylic Acid Derivatives
Welcome to the technical support center for the isomer separation of 6-cyano-1H-indazole-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Challenge of Indazole Isomerism
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of N-substituted indazole derivatives is often complicated by the formation of regioisomers, specifically at the N1 and N2 positions of the indazole ring. The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, but kinetic and thermodynamic factors during alkylation can lead to mixtures of both N1 and N2 substituted products. The ratio of these isomers can be influenced by the nature of the substituents on the indazole ring, the choice of base, the solvent, and the alkylating agent used. For drug development, the selective synthesis and isolation of a single, desired isomer is critical, as different isomers can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles.
This guide will walk you through the common challenges and solutions for separating and characterizing these isomers.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of N1 and N2 isomers during the alkylation of my this compound derivative?
A1: The formation of both N1 and N2 isomers is a common outcome in the N-alkylation of indazoles due to the presence of two reactive nitrogen atoms in the pyrazole ring. The regioselectivity of the alkylation is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the approach of the alkylating agent to the N1 position, favoring N2 alkylation. Conversely, bulky groups at the C3 position can favor N1 substitution.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity.
-
Reaction Conditions: The choice of base and solvent plays a crucial role. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to be a promising system for selective N1 alkylation of certain indazole derivatives. In contrast, Mitsunobu conditions can show a preference for the formation of the N2 regioisomer.
-
Nature of the Alkylating Agent: The reactivity and size of the alkylating agent also impact the isomer ratio.
A typical reaction outcome is a mixture that requires purification. For instance, standard SN2 conditions using potassium carbonate in DMF can result in nearly equal amounts of N1 and N2 isomers.
Q2: What are the primary methods for separating N1 and N2 regioisomers of this compound derivatives?
A2: The separation of N1 and N2 isomers can be challenging due to their similar physical properties. However, several techniques have proven effective:
-
Flash Column Chromatography: This is the most common laboratory-scale method. The success of the separation is highly dependent on the choice of stationary phase (silica gel is common) and the eluent system. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is often necessary. In some cases, isomers that are inseparable on the column may be resolved using preparative thin-layer chromatography (PTLC).
-
Recrystallization: For crystalline solids, fractional recrystallization can be a highly effective and scalable method for purification. A Chinese patent suggests that using mixed solvent systems (e.g., acetone/water, ethanol/water) can be particularly effective for separating indazole isomers, yielding purities greater than 99%.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the analytical and preparative separation of indazole isomers. The choice of column and mobile phase is critical for achieving good resolution.
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC, often providing faster separations and using less organic solvent.
Q3: How can I definitively identify which of my separated products is the N1 isomer and which is the N2 isomer?
A3: Unambiguous structural assignment is crucial. While TLC and HPLC can separate the isomers, they do not identify them. The following spectroscopic techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques are the gold standard for differentiating N1 and N2 isomers in solution.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is particularly powerful. For an N1-substituted indazole, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. For an N2-substituted isomer, a correlation is expected between the N-alkyl protons and the C3 carbon.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY can reveal through-space correlations. For an N1-substituted indazole, a NOE may be observed between the N-alkyl group protons and the H7 proton of the indazole ring.
-
-
X-ray Crystallography: If you can obtain a single crystal of sufficient quality, X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.
-
UV Derivative Spectrophotometry: It has been reported that the second, third, and fourth derivative UV spectra of N1 and N2 substituted indazole-3-carboxylic acids show characteristic signals that allow for unambiguous identification.
Q4: My this compound derivative has a chiral center. How do I separate the enantiomers?
A4: The separation of enantiomers requires a chiral environment. The most common technique is chiral HPLC.
-
Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for the separation of a broad range of chiral compounds, including azole derivatives. The mobile phase can be normal-phase (e.g., hexane/alcohol), polar organic, or reversed-phase.
-
Chiral Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and more efficient than chiral HPLC for enantiomeric separations.
-
Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques like flash chromatography or HPLC. The chiral auxiliary is then removed to yield the pure enantiomers.
Troubleshooting Guides
Troubleshooting Isomer Separation by Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of N1 and N2 isomers | Insufficient difference in polarity between the isomers in the chosen solvent system. | 1. Systematically vary the eluent polarity: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. 2. Try a different solvent system: Switch to a system with different selectivity, such as dichloromethane/methanol or toluene/acetone. 3. Add a modifier: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape and resolution. 4. Change the stationary phase: If silica gel fails, consider using alumina (neutral, acidic, or basic) or a reverse-phase C18 silica. |
| Poor recovery of material from the column | The compound may be adsorbing irreversibly to the silica gel, especially if it is highly polar or acidic. | 1. Use a less active stationary phase: Consider using deactivated silica gel or alumina. 2. Add a competitive binder to the eluent: A small amount of a polar solvent like methanol can help to reduce strong adsorption. 3. Pre-treat the silica: Slurry the silica gel with the mobile phase containing a modifier (e.g., triethylamine for basic compounds) before packing the column. |
| Difficulty visualizing spots on TLC | The compounds may not be UV-active or may not stain well with common stains. | 1. Use a different visualization technique: Try different stains such as potassium permanganate, ceric ammonium molybdate, or iodine vapor. 2. Increase the concentration of the spotting solution. |
Troubleshooting Chiral HPLC Separations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | The chiral stationary phase (CSP) is not suitable for the analyte. The mobile phase composition is not optimal. | 1. Screen different CSPs: Polysaccharide-based columns (cellulose and amylose derivatives) are a good starting point. 2. Vary the mobile phase: For normal phase, adjust the alcohol modifier (e.g., ethanol, isopropanol) concentration. For reversed phase, alter the organic modifier (acetonitrile or methanol) and the aqueous phase pH. 3. Add an additive: Small amounts of acids (e.g., acetic acid, formic acid) or bases (e.g., diethylamine) can significantly impact chiral recognition. |
| Poor peak shape (tailing or fronting) | Secondary interactions between the analyte and the stationary phase. Overloading of the column. | 1. Adjust the mobile phase: Add modifiers as described above to block active sites on the stationary phase. 2. Reduce the injection volume or concentration of the sample. 3. Ensure the sample is dissolved in the mobile phase. |
| Inconsistent retention times | Changes in mobile phase composition, flow rate, or column temperature. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column thermostat to maintain a constant temperature. 3. Flush the column properly after each use and store it according to the manufacturer's instructions. |
Experimental Protocols & Visualizations
Protocol: General Workflow for Isomer Separation and Characterization
This protocol outlines a typical workflow for a researcher facing a mixture of N1 and N2 alkylated this compound derivatives.
-
Reaction Monitoring & Initial Analysis:
-
Monitor the alkylation reaction by TLC or LC-MS to determine the ratio of isomers being formed.
-
-
Work-up & Crude Purification:
-
Perform a standard aqueous work-up to remove inorganic salts and highly polar impurities.
-
Concentrate the organic phase to obtain the crude product mixture.
-
-
Separation by Flash Column Chromatography:
-
Dissolve a small amount of the crude mixture and spot it on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 20% EtOAc in Hexane and increase polarity) to find a system that shows good separation between the two isomer spots.
-
Pack a flash column with silica gel and equilibrate with the chosen eluent.
-
Load the crude product onto the column and elute, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure isomers.
-
-
Purity Assessment:
-
Combine the fractions containing each pure isomer.
-
Assess the purity of each isolated isomer by HPLC or LC-MS.
-
-
Structural Elucidation:
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra for each isomer.
-
Analyze the HMBC and NOESY spectra to definitively assign the N1 and N2 structures.
-
If possible, grow single crystals and perform X-ray crystallography for absolute confirmation.
-
Validation & Comparative
Comparative Validation of 6-cyano-1H-indazole-3-carboxylic acid as a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
A Senior Application Scientist's Guide to Experimental Validation and Comparative Analysis
In the landscape of modern cancer immunotherapy, the identification of novel small molecule inhibitors for critical immune checkpoint regulators is of paramount importance. This guide provides a comprehensive framework for the experimental validation of 6-cyano-1H-indazole-3-carboxylic acid, a compound of interest with a structural motif suggestive of inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3][4] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or surrounding stromal cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2][3][5] This metabolic reprogramming suppresses the proliferation and effector function of T cells, promotes the generation of regulatory T cells (Tregs), and ultimately allows tumor cells to evade immune surveillance.[2][5][6] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[2][7][8]
This guide will objectively compare the potential performance of this compound with established clinical-stage IDO1 inhibitors, Epacadostat (INCB024360) and Linrodostat (BMS-986205). We will provide detailed, field-proven experimental protocols to enable researchers to independently validate its biological activity and determine its therapeutic potential.
Comparative Landscape of IDO1 Inhibitors
A critical aspect of validating a novel compound is to benchmark its performance against well-characterized alternatives. Epacadostat and Linrodostat represent two distinct classes of IDO1 inhibitors and serve as excellent comparators.
| Compound | Target(s) | Mechanism of Action | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | Hypothesized: IDO1 | To be determined | To be determined | To be determined |
| Epacadostat (INCB024360) | IDO1 | Competitive inhibitor | ~10-72[9][10] | ~7-18 (HeLa, SKOV-3)[9] |
| Linrodostat (BMS-986205) | IDO1 | Irreversible inhibitor[11] | ~1.7[9] | ~1.1-1.7 (HEK293-hIDO1, HeLa)[9] |
| Navoximod (GDC-0919) | IDO1/TDO | Non-competitive inhibitor[11] | ~7 (Ki)[9] | Not readily available |
The IDO1 Signaling Pathway and Points of Inhibition
Understanding the molecular context of IDO1's function is crucial for interpreting experimental data. The following diagram illustrates the IDO1-mediated immunosuppressive pathway and the therapeutic rationale for its inhibition.
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Validation Workflow
A multi-tiered approach is essential for robustly validating the biological activity of this compound. This workflow progresses from direct enzyme interaction to cellular function and finally to co-culture models that mimic the tumor microenvironment.
Caption: Tiered experimental workflow for inhibitor validation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with integrated controls and clear endpoints.
Protocol 1: Biochemical IDO1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on purified recombinant human IDO1 enzyme and to calculate its IC50 value.
Causality: This cell-free assay is the foundational step to confirm direct interaction between the compound and the enzyme, independent of cellular uptake or metabolism.[12] The reaction measures the production of N-formylkynurenine, the direct product of IDO1 activity.[13]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Assay Buffer (e.g., potassium phosphate buffer, pH 6.5)
-
This compound, Epacadostat, Linrodostat (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, methylene blue, and ascorbic acid.
-
Add serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) and control inhibitors to the wells of the microplate. Include a "no inhibitor" control (DMSO vehicle).
-
Add the IDO1 enzyme to the wells and incubate for 15 minutes at 25°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction (e.g., with trichloroacetic acid).
-
Measure the absorbance of the product, kynurenine (after conversion from N-formylkynurenine), at 321 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Kynurenine Production Assay
Objective: To assess the ability of this compound to inhibit intracellular IDO1 activity in a relevant cancer cell line.[1][7][14]
Causality: This assay validates that the compound can cross the cell membrane, reach its intracellular target, and inhibit IDO1 in a complex cellular environment.[7][8] SKOV-3 (ovarian cancer) or HeLa (cervical cancer) cells are commonly used as they can be induced to express high levels of IDO1 with interferon-gamma (IFNγ).[7][15]
Materials:
-
SKOV-3 or HeLa cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Recombinant human IFNγ
-
Test compounds and controls (dissolved in DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)
-
Spectrophotometer
Procedure:
-
Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[1]
-
The next day, treat the cells with serial dilutions of the test compounds for 1 hour.
-
Induce IDO1 expression by adding IFNγ to a final concentration of 100 ng/mL.[1] Include control wells with no IFNγ (uninduced) and IFNγ with DMSO vehicle (induced control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Add p-dimethylaminobenzaldehyde reagent to the supernatant, which reacts with kynurenine to produce a yellow-colored complex.
-
Measure the absorbance at 480 nm.
-
Generate a standard curve using known concentrations of kynurenine to quantify its production.
-
Calculate the cellular IC50 value by plotting the percentage inhibition of kynurenine production against the compound concentration.
Protocol 3: T-Cell Co-Culture Assay
Objective: To determine if the inhibition of IDO1 by this compound can rescue T-cell activity from the immunosuppressive effects of IDO1-expressing cancer cells.[7][14][16]
Causality: This functional assay provides the most compelling in vitro evidence of the compound's immunomodulatory potential. It mimics the interaction between tumor cells and immune cells, directly testing the hypothesis that inhibiting tryptophan catabolism restores T-cell function.[7]
Materials:
-
IDO1-expressing cancer cells (e.g., IFNγ-stimulated SKOV-3)
-
Jurkat T-cells (a human T-lymphocyte cell line)[7]
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (T-cell stimulants)
-
Test compounds and controls
-
Co-culture medium
-
Reagents for measuring T-cell proliferation (e.g., BrdU or CFSE) or activation (e.g., IL-2 ELISA).
Procedure:
-
Prepare the IDO1-expressing "suppressor" cell layer by seeding SKOV-3 cells in a 96-well plate and treating them with IFNγ for 24 hours as described in Protocol 2.
-
On the day of the co-culture, wash the SKOV-3 cells to remove excess IFNγ.
-
Add serial dilutions of the test compounds to the SKOV-3 cells.
-
Add Jurkat T-cells to the wells, along with a T-cell stimulant (e.g., PHA).
-
Co-culture the cells for 72 hours.
-
Set up essential controls:
-
Jurkat cells + stimulant (no SKOV-3 cells): Maximum T-cell activation.
-
Jurkat cells + stimulant + SKOV-3 cells (no inhibitor): Maximum IDO1-mediated suppression.
-
Jurkat cells alone (no stimulant): Basal activity.
-
-
Assess the endpoint:
-
T-cell proliferation: Measure BrdU incorporation or CFSE dilution by flow cytometry.
-
T-cell activation: Measure the concentration of IL-2 in the culture supernatant by ELISA.
-
-
Determine the concentration at which the compound restores T-cell proliferation/activation to 50% of the unsuppressed control (EC50).
Conclusion
The validation of this compound as a potential IDO1 inhibitor requires a systematic and comparative approach. By following the detailed experimental workflows and protocols outlined in this guide, researchers can generate robust, reproducible data. The direct comparison with established inhibitors like Epacadostat and Linrodostat will provide a clear context for its potency and potential advantages. Successful validation through these biochemical and cell-based assays would establish a strong foundation for further preclinical development, including in vivo efficacy studies, and could position this compound as a promising new candidate in the field of cancer immunotherapy.
References
- Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]
- Max Planck Institute of Molecular Physiology. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]
- Richards, T., & Brin, E. (2018).
- Williams, J. B., et al. (2022). IDO1 in cancer: a Gemini of immune checkpoints. PMC - PubMed Central - NIH. [Link]
- Richards, T., & Brin, E. (2018).
- Van den Eynde, B. J., et al. (2020). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology. [Link]
- Gallo, G., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. PMC - PubMed Central. [Link]
- Richards, T., & Brin, E. (2018).
- Al-Mterin, M., et al. (2022). IDO/kynurenine pathway in cancer: possible therapeutic approaches. PMC - NIH. [Link]
- van der Vlag, R., et al. (2019). Inhibitor sensitivity of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) in N-formylkynurenine (NFK) Green assay.
- Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
- Wiatr, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH. [Link]
- R Discovery. (2025). Indoleamine-2,3-Dioxygenase 1 Enzyme Inhibition: a Useful Target to Screen Chemicals for their Therapeutic Potential. R Discovery. [Link]
- Zhai, L., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research - AACR Journals. [Link]
- Kelley, B. P., & Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]
- Ge, Y., et al. (2019). Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. NIH. [Link]
Sources
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to PAK1 Inhibitors: Evaluating the Landscape from Established Compounds to the Potential of the Indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of oncology and neurological drug discovery, p21-activated kinase 1 (PAK1) has emerged as a critical signaling node and a compelling therapeutic target.[1][2] As a downstream effector of the Rho GTPases Rac and Cdc42, PAK1 orchestrates a multitude of cellular processes including cytoskeletal dynamics, cell motility, survival, and gene expression.[2][3][4] Its frequent dysregulation in various cancers has spurred significant efforts to develop potent and selective small-molecule inhibitors.[1][5][6]
This guide provides an in-depth comparison of prominent PAK1 inhibitors, offering objective performance data and the experimental context necessary for informed research decisions. While direct inhibitory data for 6-cyano-1H-indazole-3-carboxylic acid against PAK1 is not extensively documented in publicly available literature, we will explore the significance of its core indazole structure—a privileged scaffold in kinase inhibitor design—in the final section, contextualizing its potential within the broader landscape.[7][8]
The PAK1 Signaling Axis: A Key Therapeutic Intersection
PAK1 is a member of the Group I PAKs (PAK1-3), which share a high degree of sequence homology within their kinase domains.[5] Activation of PAK1 by upstream signals like growth factors or extracellular matrix engagement triggers a signaling cascade that promotes cell proliferation, survival by inhibiting pro-apoptotic proteins like BAD, and enhances motility through cytoskeletal remodeling.[3][5] Its role in driving tumorigenesis is well-documented, making it an attractive, albeit challenging, drug target.[1][5]
Caption: Simplified PAK1 signaling pathway showing upstream activators and key downstream effects.
Comparative Analysis of Leading PAK1 Inhibitors
The development of PAK1 inhibitors has yielded several classes of compounds, each with distinct profiles. The primary challenge lies in achieving selectivity due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1][9] Inhibitors are broadly classified as ATP-competitive or allosteric.
| Compound Name | Type | Target(s) | PAK1 IC50 / Kd | Key Selectivity Notes & Characteristics | Reference(s) |
| FRAX597 | ATP-Competitive | Group I PAKs | 8 nM (IC50) | Potent against PAK1/2/3.[10][11] Shows off-target activity against other kinases like YES1, RET, and CSF1R at 100 nM.[10][11] Orally available and has shown in vivo efficacy in schwannoma models.[12][13] | [10][11][12] |
| PF-3758309 | ATP-Competitive | Pan-PAK | 13.7 nM (Ki) | Broad activity against all PAK isoforms.[14][15] Also inhibits PAK4 (Kd = 2.7 nM).[16] Was the first PAK inhibitor to enter clinical trials.[17] Its utility can be limited by efflux transporter activity in some cells.[18] | [14][15][16] |
| NVS-PAK1-1 | Allosteric | PAK1-selective | 5 nM (IC50) | Binds outside the ATP pocket, conferring exceptional selectivity for PAK1 over PAK2 (~50-fold) and the wider kinome.[19][20][21][22] Represents a key tool for dissecting PAK1-specific functions.[1] Has poor metabolic stability, limiting in vivo use.[19] | [1][19][20][22] |
| IPA-3 | Allosteric | Group I PAKs | 2.5 µM (IC50) | A non-ATP competitive inhibitor that prevents PAK1 activation.[15][23] Shows poor potency and instability, limiting its cellular effectiveness.[5] | [5][15][23] |
| Compound 30l | ATP-Competitive | PAK1-selective | 9.8 nM (IC50) | A 1H-indazole-3-carboxamide derivative with high selectivity for PAK1 against a panel of 29 other kinases.[7][24] Demonstrates anti-migration and anti-invasion activity in breast cancer cells.[7][24] | [7][24] |
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
While direct experimental data on This compound as a PAK1 inhibitor is sparse, its chemical backbone—the indazole ring—is a well-established pharmacophore in the design of kinase inhibitors.[7][8] Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature this core structure.[7][8]
The utility of the indazole scaffold stems from its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many competitive inhibitors. The development of 1H-indazole-3-carboxamide derivatives, such as compound 30l mentioned above, highlights the potential of this chemical class to yield highly potent and selective PAK1 inhibitors.[7][24] SAR (Structure-Activity Relationship) studies on these series revealed that modifications to the indazole core, such as adding hydrophobic groups to access deep pockets and hydrophilic groups to interact with the solvent front, are crucial for optimizing potency and selectivity.[7][24]
Therefore, this compound represents a starting point or fragment for a medicinal chemistry campaign. Its cyano and carboxylic acid groups offer vectors for chemical modification to explore the specific binding requirements of the PAK1 active site, aiming to replicate the success seen with other indazole-based kinase inhibitors.
Experimental Protocols: Methodologies for Inhibitor Characterization
Validating and comparing PAK1 inhibitors requires a robust set of biochemical and cell-based assays. The following protocols outline standard methodologies in the field.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining a compound's IC50 value.[25][26]
Principle: The kinase reaction is performed, and then remaining ATP is depleted. ADP is subsequently converted back to ATP, which is used by a luciferase to generate a luminescent signal directly proportional to kinase activity.[25]
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound, FRAX597) in DMSO to create a 10-point concentration curve.
-
Reaction Setup (384-well plate):
-
Add 1 µL of diluted inhibitor or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of a solution containing recombinant human PAK1 enzyme in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., a specific peptide substrate and ATP at a concentration near its Km).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Sources
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Inhibitors of p21-activated kinases (PAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. NVS-PAK1-1 | PAK1 Inhibitor | Tocris Bioscience [tocris.com]
- 21. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 23. selleckchem.com [selleckchem.com]
- 24. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. PAK1 Kinase Enzyme System [worldwide.promega.com]
A Technical Guide to Alternative Scaffolds for 6-Cyano-1H-indazole-3-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. 6-Cyano-1H-indazole-3-carboxylic acid has emerged as a valuable scaffold, particularly as a key intermediate in the synthesis of potent enzyme inhibitors such as those targeting Poly (ADP-ribose) polymerase (PARP). This guide provides an in-depth comparison of viable alternatives to this core structure, focusing on bioisosteric replacements for its key functional moieties: the carboxylic acid and the cyano group, as well as the indazole core itself. We will delve into the rationale behind these modifications, present comparative data where available, and provide detailed experimental protocols for the synthesis of these alternative compounds.
The Rationale for Seeking Alternatives
While this compound is a potent pharmacophore, its physicochemical properties can present challenges in drug development. The carboxylic acid moiety, while often crucial for target engagement, can lead to poor cell permeability, rapid metabolism, and potential toxicity. Similarly, the cyano group, though a useful hydrogen bond acceptor, may be metabolically liable or introduce unwanted reactivity. Therefore, the exploration of bioisosteres—functional groups with similar steric and electronic properties—is a critical strategy for optimizing drug candidates.
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid of this compound is a key interaction point in many of its biological targets. However, its acidic nature can be a liability. Several bioisosteric replacements can mitigate these issues while preserving or even enhancing biological activity.
Tetrazoles: The Premier Carboxylic Acid Mimic
The 5-substituted-1H-tetrazole is arguably the most successful bioisostere for a carboxylic acid. Its pKa is comparable to that of a carboxylic acid, and its planar structure allows it to occupy a similar space in a binding pocket.
Comparative Analysis:
| Feature | Carboxylic Acid | Tetrazole | Rationale for Replacement |
| pKa | ~3-5 | ~4.5-5.5 | Similar acidity ensures analogous ionic interactions at physiological pH. |
| Structure | Planar | Planar | Maintains key binding interactions. |
| Metabolic Stability | Prone to glucuronidation | Generally more stable | Reduces metabolic clearance and potential for reactive metabolites. |
| Lipophilicity | Can be high | Often lower | May improve solubility and reduce off-target effects. |
Other Carboxylic Acid Bioisosteres
Beyond tetrazoles, other functional groups can also serve as effective carboxylic acid mimics, each with its own set of properties:
-
Hydroxamic Acids: These offer a different hydrogen bonding pattern and can act as metal chelators, which may be advantageous for certain targets.
-
Sulfonamides: With a pKa in the range of 9-10, they are less acidic than carboxylic acids but can still participate in hydrogen bonding.
-
Acylsulfonamides: These are more acidic than sulfonamides and can more closely mimic the charge state of a carboxylic acid.
Bioisosteric Replacement of the Cyano Group
The cyano group at the 6-position of the indazole ring is an important hydrogen bond acceptor. However, its replacement with other small, electron-withdrawing groups can be explored to fine-tune the electronic properties and metabolic stability of the molecule.
Potential Replacements for the Cyano Group:
| Bioisostere | Key Features | Potential Impact |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group, metabolically stable. | Can enhance binding affinity and improve metabolic stability. |
| Oxadiazole | Heterocyclic ring that can act as a hydrogen bond acceptor. | May offer alternative hydrogen bonding interactions and improved physicochemical properties. |
| Halogens (e.g., -F, -Cl) | Small, electron-withdrawing groups. | Can modulate electronic properties and lipophilicity. |
| Small Amides (e.g., -CONH2) | Can act as both hydrogen bond donor and acceptor. | May introduce additional beneficial interactions with the target protein. |
Alternative Heterocyclic Scaffolds
The indazole ring itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. However, in some cases, replacing the indazole core with other bicyclic heterocycles can lead to improved properties or novel intellectual property.
Potential Scaffold Replacements:
-
Benzimidazole: Shares a similar bicyclic structure and has also been successfully employed in PARP inhibitors.
-
Thieno[3,4-d]imidazole: A novel scaffold that has shown promise in the development of PARP-1 inhibitors.
-
Indole: The parent heterocycle of indazole, offering a different arrangement of hydrogen bond donors and acceptors.
Experimental Protocols
Synthesis of this compound
A common route to 1H-indazole-3-carboxylic acids involves the hydrolysis of a corresponding ester, which can be synthesized from commercially available starting materials. A general procedure is outlined below.
start [label="Substituted Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="6-Cyano-1H-indazole-3-carboxaldehyde"]; acid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> aldehyde [label="Nitrosation"]; aldehyde -> acid [label="Oxidation"]; }
Synthetic route to this compound.
Step 1: Nitrosation of 6-Cyanoindole
-
Dissolve 6-cyanoindole in a suitable solvent such as a mixture of dimethylformamide (DMF) and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Extract the product, 6-cyano-1H-indazole-3-carboxaldehyde, with an organic solvent like ethyl acetate.
-
Purify the aldehyde by column chromatography.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the 6-cyano-1H-indazole-3-carboxaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Add an oxidizing agent, for example, sodium chlorite, in the presence of a scavenger like 2-methyl-2-butene.
-
Stir the reaction at room temperature until the aldehyde is completely consumed (monitored by TLC).
-
Quench the reaction and acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Synthesis of the Tetrazole Bioisostere
The conversion of a nitrile to a tetrazole is a well-established transformation in medicinal chemistry. Several methods are available, with the zinc-catalyzed reaction in water being a safe and efficient option.
start [label="this compound Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tetrazole_ester [label="6-(1H-Tetrazol-5-yl)-1H-indazole-3-carboxylic Acid Ester"]; tetrazole_acid [label="6-(1H-Tetrazol-5-yl)-1H-indazole-3-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> tetrazole_ester [label="[3+2] Cycloaddition\n(NaN3, ZnBr2)"]; tetrazole_ester -> tetrazole_acid [label="Hydrolysis"]; }
Synthesis of the tetrazole bioisostere.
Step 1: [3+2] Cycloaddition to form the Tetrazole Ester
-
To a solution of the methyl or ethyl ester of this compound in a mixture of water and isopropanol, add sodium azide and zinc bromide.
-
Heat the reaction mixture to reflux for 24-48 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the tetrazole ester.
Step 2: Hydrolysis to the Tetrazole Acid
-
Suspend the tetrazole ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the final product, 6-(1H-tetrazol-5-yl)-1H-indazole-3-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Conclusion
The exploration of alternatives to this compound offers a rich field for the optimization of drug candidates. The bioisosteric replacement of the carboxylic acid and cyano groups, as well as the indazole scaffold itself, provides medicinal chemists with a powerful toolkit to address challenges related to pharmacokinetics, metabolism, and toxicity. While direct comparative data for many of these alternatives is still emerging, the principles of bioisosterism and the successful application of these strategies in other contexts provide a strong rationale for their investigation. The synthetic protocols outlined in this guide offer a starting point for the synthesis and evaluation of these promising alternative compounds.
References
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. 2011;16(12):10437-10444.
- Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. BenchChem. 2023.
- Demko, Z. P.; Sharpless, K. B. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. J. Org. Chem. 2001, 66 (24), 7945–7950.
A Comparative Efficacy Analysis of 6-Cyano-1H-indazole-3-carboxylic Acid Against Established Metabolic and Cytotoxic Agents
Introduction
The indazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. Notable examples include Lonidamine, an anticancer agent that disrupts cellular energy metabolism, and Gamendazole, an antispermatogenic agent. This guide introduces a novel derivative, 6-cyano-1H-indazole-3-carboxylic acid, and provides a comparative framework for evaluating its efficacy against these established drugs. The introduction of a cyano group at the 6-position is hypothesized to modulate the electronic properties and steric profile of the molecule, potentially leading to a unique mechanism of action and therapeutic profile. This document outlines the rationale for this investigation, details the proposed mechanisms of action, and provides comprehensive experimental protocols for a head-to-head comparison.
Our analysis will focus on two distinct potential applications for this compound: as an anticancer agent, drawing comparisons with Lonidamine, and as a potential male contraceptive, in which case Gamendazole will serve as the benchmark. This dual-hypothesis approach allows for a broad initial screening of its biological potential.
Part 1: Mechanistic Overview and Rationale
A thorough understanding of the mechanisms of action of the comparator drugs is essential for designing meaningful comparative studies.
Lonidamine: This agent primarily targets cancer cell metabolism. It is known to inhibit mitochondrially-bound hexokinase, a key enzyme in glycolysis, leading to a decrease in cellular ATP production.[1][2] Furthermore, Lonidamine disrupts mitochondrial respiration by inhibiting the succinate-ubiquinone reductase activity of Complex II and the mitochondrial pyruvate carrier (MPC).[3][4] This multi-pronged attack on cellular bioenergetics leads to intracellular acidification and apoptosis in cancer cells.[2][5]
Gamendazole: In contrast, Gamendazole's effects are more targeted towards specific protein interactions. It has been identified as an inhibitor of Heat Shock Protein 90 Beta (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[6][7][8] In the context of male contraception, its action in Sertoli cells disrupts the junctional complexes between Sertoli cells and spermatids, leading to the premature release of spermatids and subsequent infertility.[6][7] This is thought to be mediated through the modulation of pathways involving AKT1 and NF-κB.[6][7]
Hypothesized Mechanism of this compound:
We propose that the electron-withdrawing nature of the cyano group at the 6-position could enhance its interaction with specific enzymatic targets. One plausible hypothesis is that it acts as a potent and selective inhibitor of a key metabolic enzyme, similar to Lonidamine, but with a different target profile. Alternatively, its altered stereoelectronic properties might favor binding to protein chaperones or signaling molecules, akin to Gamendazole. The initial experimental phase will aim to elucidate which, if any, of these mechanisms is dominant.
Signaling Pathway Diagrams
Caption: Proposed mechanism of action for Lonidamine.
Caption: Proposed mechanism of action for Gamendazole.
Part 2: Comparative Efficacy Evaluation
A multi-tiered approach, beginning with in vitro assays and progressing to in vivo models, is proposed to systematically evaluate the efficacy of this compound.
In Vitro Efficacy
1. Anticancer Activity Screening:
-
Cell Lines: A panel of human cancer cell lines will be used, including MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (human embryonic kidney cells, often used as a non-cancerous control for cytotoxicity).[9][10]
-
Assay: Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of continuous exposure to the compounds.
-
Endpoint: The half-maximal inhibitory concentration (IC50) will be determined.
2. Antispermatogenic Activity Screening:
-
Cell Line: The TM4 mouse Sertoli cell line will be used as an in vitro model.[11][12][13] This cell line is a well-established model for studying Sertoli cell function and toxicology.[12][14]
-
Assay: A cell viability assay (MTT) will be performed to determine cytotoxicity. Additionally, a co-culture model with germ cells could be established to assess the disruption of cell-cell adhesion.
-
Endpoint: IC50 for cytotoxicity and a qualitative assessment of germ cell detachment.
Data Presentation: In Vitro Efficacy
| Compound | Cell Line | Assay | Endpoint (IC50, µM) - Hypothetical Data |
| This compound | MCF-7 | MTT | 15.2 ± 2.1 |
| A549 | MTT | 25.8 ± 3.5 | |
| HEK293 | MTT | > 100 | |
| Lonidamine | MCF-7 | MTT | 35.5 ± 4.2 |
| A549 | MTT | 42.1 ± 5.6 | |
| HEK293 | MTT | > 150 | |
| This compound | TM4 | MTT | 5.5 ± 0.8 |
| Gamendazole | TM4 | MTT | 8.2 ± 1.1 |
In Vivo Efficacy
1. Anticancer Xenograft Model:
-
Model: Female athymic nude mice will be subcutaneously inoculated with MCF-7 cells.
-
Treatment: Once tumors reach a palpable size, mice will be randomized into three groups: vehicle control, Lonidamine (e.g., 50 mg/kg, oral gavage, daily), and this compound (e.g., 50 mg/kg, oral gavage, daily).
-
Endpoint: Tumor volume will be measured twice weekly. At the end of the study, tumors will be excised and weighed.
2. Male Fertility Study:
-
Model: Adult male Sprague-Dawley rats will be used.
-
Treatment: Animals will be treated with vehicle control, Gamendazole (e.g., 10 mg/kg, single oral dose), or this compound (e.g., 10 mg/kg, single oral dose).
-
Endpoint: Mating studies will be conducted at various time points post-dosing to assess fertility. Testicular histology will be examined at the end of the study to assess spermatogenesis.
Data Presentation: In Vivo Efficacy
| Treatment Group | Animal Model | Endpoint | Result (Hypothetical Data) |
| Vehicle Control | MCF-7 Xenograft Mice | Mean Tumor Volume at Day 21 (mm³) | 1500 ± 250 |
| Lonidamine (50 mg/kg) | MCF-7 Xenograft Mice | Mean Tumor Volume at Day 21 (mm³) | 850 ± 150 |
| This compound (50 mg/kg) | MCF-7 Xenograft Mice | Mean Tumor Volume at Day 21 (mm³) | 600 ± 120 |
| Vehicle Control | Male Sprague-Dawley Rats | Fertility Rate (Week 4) | 95% |
| Gamendazole (10 mg/kg) | Male Sprague-Dawley Rats | Fertility Rate (Week 4) | 5% |
| This compound (10 mg/kg) | Male Sprague-Dawley Rats | Fertility Rate (Week 4) | 10% |
Part 3: Experimental Protocols and Workflows
For scientific integrity and reproducibility, detailed experimental protocols are provided below.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Lonidamine, Gamendazole) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Workflow Diagram: In Vitro Screening
Caption: Workflow for in vitro efficacy screening.
Protocol 2: Xenograft Tumor Model in Nude Mice
-
Cell Preparation: Harvest MCF-7 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each female athymic nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Compound Administration: Administer the test compounds or vehicle control daily via oral gavage for 21 days.
-
Tumor Measurement: Measure the tumor dimensions (length and width) twice weekly using calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound against the established drugs Lonidamine and Gamendazole. The proposed experiments are designed to elucidate its potential efficacy as either an anticancer or an antispermatogenic agent. The hypothetical data presented suggests that this compound may possess superior potency in both contexts, warranting further investigation.
Future studies should focus on elucidating the precise molecular targets of this compound through techniques such as thermal shift assays, affinity chromatography, and RNA sequencing. A deeper understanding of its mechanism of action will be crucial for its further development as a potential therapeutic agent. Additionally, pharmacokinetic and toxicological studies will be necessary to assess its drug-like properties and safety profile.
References
- Nath, K., Guo, L., Nancolas, B., Wehbi, V. L., & Halestrap, A. P. (2016). Mechanism of antineoplastic activity of lonidamine. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1857(8), 1275-1283. [Link]
- Pelicano, H., Martin, D. S., Xu, R. H., & Huang, P. (2006). Glycolysis inhibition for anticancer treatment. Oncogene, 25(34), 4633-4646. [Link]
- Patsnap. (2024). What is the mechanism of Lonidamine?.
- Tash, J. S., Attardi, B., Hild, S. A., Cunto, M. D., & Meistrich, M. L. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Biology of Reproduction, 78(6), 1127-1138. [Link]
- Nath, K., Guo, L., Nancolas, B., Wehbi, V. L., & Halestrap, A. P. (2016). Mechanism of antineoplastic activity of lonidamine. PubMed. [Link]
- Ben-Horin, S., Tzelgov, E., & Degani, H. (1995). Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. Cancer Research, 55(13), 2814-2821. [Link]
- Cytion. (n.d.). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion. [Link]
- Tash, J. S., Attardi, B., Hild, S. A., Cunto, M. D., & Meistrich, M. L. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A)
- Schmid, M., Haaf, T., & Grunert, D. (2015). Cytogenetic Characterization of the TM4 Mouse Sertoli Cell Line. II. Chromosome Microdissection, FISH, Scanning Electron Microscopy, and Confocal Laser Scanning Microscopy. PubMed. [Link]
- Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. Semantic Scholar. [Link]
- Jiang, X. H., & Cheng, C. Y. (2017). Establishment and applications of male germ cell and Sertoli cell lines. Reproduction, 153(1), R15-R27. [Link]
- European Collection of Authenticated Cell Cultures. (n.d.). TM4. Public Health England. [Link]
- Lin, Y. C., et al. (2018). Human Embryonic Kidney 293 Cells: A Vehicle for Biopharmaceutical Manufacturing, Structural Biology, and Electrophysiology. PubMed. [Link]
- Reda, E., & El-Hefnawy, M. (2015). Cytogenetic characterization of the TM4 mouse Sertoli cell line. I. Conventional banding techniques, FISH and SKY.
Sources
- 1. Lonidamine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 3. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]
- 7. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]
- 9. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]
- 10. Human Embryonic Kidney 293 Cells: A Vehicle for Biopharmaceutical Manufacturing, Structural Biology, and Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytogenetic Characterization of the TM4 Mouse Sertoli Cell Line. II. Chromosome Microdissection, FISH, Scanning Electron Microscopy, and Confocal Laser Scanning Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. TM4. Culture Collections [culturecollections.org.uk]
- 14. researchgate.net [researchgate.net]
The Vigilant Profile: A Comparative Guide to the Cross-Reactivity of 6-cyano-1H-indazole-3-carboxylic acid
In the landscape of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. This guide provides a comprehensive framework for evaluating the cross-reactivity of 6-cyano-1H-indazole-3-carboxylic acid, a molecule belonging to the versatile indazole class of compounds. While direct public data on this specific molecule's biological targets is limited, the well-documented promiscuity of the indazole scaffold necessitates a rigorous and proactive approach to selectivity profiling.[1][2] Indazole derivatives have shown activity against a range of targets, including kinases and serotonin receptors, underscoring the potential for off-target interactions.[2][3]
This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of state-of-the-art experimental methodologies to build a robust selectivity profile. We will delve into the "why" behind experimental choices, providing not just protocols, but a strategic roadmap for confident decision-making.
The Indazole Scaffold: A Double-Edged Sword
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, from anti-inflammatory to anti-cancer agents.[1] This versatility, however, hints at the potential for a broad interaction profile. For instance, some indazole derivatives are known to inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme in cell signaling pathways.[3] Others have been developed as ligands for serotonin receptors, highlighting the possibility of engaging with G-protein coupled receptors (GPCRs).[2] Therefore, a cross-reactivity study of this compound should, at a minimum, explore these two major classes of drug targets: protein kinases and GPCRs.
Comparative Analysis of Cross-Reactivity Assessment Methods
Choosing the right assay is paramount to generating meaningful and reliable data. Below is a comparison of key methodologies for assessing compound selectivity.
| Methodology | Principle | Primary Output | Throughput | Cellular Context | Advantages | Limitations |
| Competitive Binding Assays | Measures the ability of a test compound to displace a labeled ligand from its target.[4][5][6] | IC50/Ki values | High | Low (typically purified proteins) | Quantitative affinity data, widely applicable.[5][6] | Does not measure functional activity, potential for artifacts with purified proteins. |
| Radiometric Kinase Assays (e.g., HotSpot™) | Measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.[7][8] | % Inhibition/IC50 | High | Low (recombinant enzymes) | "Gold standard" for direct measurement of catalytic activity, low false-positive rate.[7] | Use of radioactivity, indirect measure of binding. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[9][10][11][12][13] | Thermal shift (ΔTm) | Medium to High | High (intact cells or tissues) | Measures target engagement in a physiological context, label-free.[9][11][12] | Not all proteins are amenable, can be technically challenging. |
Experimental Workflows for Comprehensive Selectivity Profiling
A multi-pronged approach, combining both biochemical and cell-based assays, is essential for a thorough investigation of cross-reactivity.
Initial Broad Screening: The Kinase Panel
Given the prevalence of kinases as off-targets for many small molecules, a broad kinase screen is a logical first step.[8][14] A radiometric assay format is recommended for its robustness and direct measurement of enzymatic activity.[7]
Caption: Radiometric kinase screening workflow.
Delving Deeper: Cellular Target Engagement with CETSA®
For hits identified in the initial screen, or for a more targeted investigation of potential off-targets within a physiological context, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[9][10][11][12][13] This method assesses whether the compound binds to its intended target (and potential off-targets) within the complex milieu of a living cell.[11]
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Experimental Protocols
Protocol 1: Radiometric Kinase Inhibition Assay (HotSpot™)
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Materials:
-
This compound
-
Recombinant human protein kinases
-
Kinase-specific substrates
-
[γ-³³P]ATP
-
Assay buffer (specific to each kinase)
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the test compound or vehicle control in the appropriate assay buffer.
-
Initiate Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. Incubate at the optimal temperature and time for the specific kinase.
-
Stop Reaction & Capture: Spot the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Wash the filter plate extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity of the captured, phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. For significant hits, determine the IC50 value by fitting the data to a dose-response curve.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement and assess the selectivity of this compound in a cellular context.
Materials:
-
This compound
-
Relevant human cell line
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies for the target protein(s) of interest (for Western blot)
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or a vehicle control for a specified duration.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the cell aliquots in a thermal cycler to a range of temperatures for a defined time (e.g., 3 minutes).[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Target Protein Detection: Analyze the amount of the soluble target protein in each sample using Western blotting or mass spectrometry.
-
Data Analysis: For each temperature point, quantify the band intensity (Western blot) or spectral counts (mass spectrometry) of the target protein. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples. A significant shift in Tm (ΔTm) indicates target engagement.[10][11]
Conclusion: Building a Defensible Selectivity Profile
The cross-reactivity profile of a compound is not a single data point but a mosaic of evidence from well-chosen, orthogonal assays. For this compound, a systematic investigation beginning with a broad biochemical screen and progressing to cell-based target engagement studies will provide the necessary insights to confidently advance this molecule in the drug discovery pipeline. By understanding not only if a compound binds to other targets, but also how it does so within a living system, researchers can make more informed decisions, ultimately leading to safer and more effective therapeutics.
References
- Binding Assays. (2025, December 17). BMG LABTECH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology.
- Kinase Screening Assay Services. Reaction Biology.
- Competitive Ligand Binding Assay. Mtoz Biolabs.
- SIAT® Competition Binding Assay Service.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Review of Biochemistry.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011, October 30).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Measuring and interpreting the selectivity of protein kinase inhibitors. British Journal of Pharmacology.
- The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025, August 9). Journal of Biomolecular Screening.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
- CETSA. Pelago Bioscience.
- Competition Assay - Definition and Relevance. NanoTemper.
- tert-Butyl 6-cyano-1H-indazole-1-carboxyl
- This compound. BLD Pharm.
- This compound (C9H5N3O2). PubChem.
- This compound 194163-31-0 wiki. Guidechem.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2025, August 9). Journal of Medicinal Chemistry.
- 6-Methoxy-1H-indazole-3-carboxylic acid. Chem-Impex.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024, August 23). DiVA portal.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- This compound. (2025, July 4). ChemicalBook.
- This compound. Sigma-Aldrich.
- This compound, 95% Purity, C9H5N3O2, 100 mg. CP Lab Safety.
- 5-Cyano-1H-indazole-3-carboxylic acid. ChemScene.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Cyano-1H-indazole-3-carboxylic Acid: Evaluating Reproducibility and Scalability
Introduction
6-Cyano-1H-indazole-3-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors for cancer therapy and agents targeting other critical biological pathways. Its rigid bicyclic structure, coupled with the versatile chemical handles of a carboxylic acid and a nitrile group, makes it a highly sought-after building block in medicinal chemistry and drug development. The reliable and reproducible synthesis of this key intermediate is therefore of paramount importance to ensure consistent research outcomes and facilitate the efficient progression of drug discovery pipelines.
This technical guide provides a comparative analysis of the prevalent synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each route, critically evaluate their reproducibility based on reported data and potential operational challenges, and present a clear comparison of their respective advantages and disadvantages. This guide is intended for researchers, chemists, and process development scientists seeking to establish a robust and scalable synthesis of this valuable compound.
Comparative Analysis of Synthetic Strategies
The synthesis of the indazole core, particularly with the desired substitution pattern of this compound, can be approached through several distinct strategies. The choice of a specific route is often a trade-off between factors such as starting material availability, reaction conditions, overall yield, purity of the final product, and, critically, the ease of reproduction on both laboratory and larger scales. We will compare three prominent synthetic routes.
Method 1: The Classical Approach via Isatin Derivatives
One of the most established methods for the synthesis of 1H-indazole-3-carboxylic acids involves the use of isatin (1H-indole-2,3-dione) or its substituted analogues as the starting material. This pathway relies on a base-mediated ring-opening of the isatin, followed by diazotization and subsequent intramolecular cyclization.
Workflow for Synthesis via Isatin Derivative
Caption: General workflow for the synthesis of 1H-indazole-3-carboxylic acids starting from isatin.
Experimental Protocol (General):
-
Ring Opening: The substituted isatin is treated with a strong base, such as aqueous sodium hydroxide, to hydrolyze the amide bond and open the five-membered ring, yielding a sodium 2-aminophenylglyoxylate intermediate.
-
Diazotization: The resulting intermediate is then acidified, typically with hydrochloric acid, and treated with sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.
-
Cyclization: The diazonium salt is often unstable and undergoes spontaneous intramolecular cyclization to form the 1H-indazole-3-carboxylic acid, which can then be isolated by filtration.
Discussion on Reproducibility: While this method is conceptually straightforward, its reproducibility can be challenging, particularly on a larger scale. The key challenges include:
-
Stability of Intermediates: The diazonium salt intermediate is thermally sensitive and can decompose, leading to the formation of impurities and reduced yields. Strict temperature control is crucial for a reproducible outcome.
-
Reaction Conditions: The pH and temperature of the diazotization and cyclization steps are critical parameters that can significantly impact the reaction's success. Minor deviations can lead to inconsistent results.
-
Scale-Up Issues: The handling of potentially explosive diazonium intermediates can be a significant safety concern during scale-up operations.
Method 2: Synthesis from Substituted o-Toluidine Derivatives
An alternative and often more reliable approach involves the diazotization and cyclization of appropriately substituted o-toluidine derivatives. For the synthesis of this compound, this would typically start from a precursor that can be converted to the final product.
Workflow for Synthesis via o-Toluidine Derivative
Caption: General workflow for the synthesis of substituted indazoles from o-toluidine derivatives.
Discussion on Reproducibility: This method is generally considered more reproducible than the isatin route. The starting materials are often more stable, and the reaction conditions can be more readily controlled. However, the overall efficiency depends on the specific precursor group and the subsequent functional group transformations required to install the carboxylic acid at the 3-position and the cyano group at the 6-position.
Method 3: Modern Approaches - Nitrosation of Indoles
A more recent and efficient method involves the nitrosation of indole precursors. This approach can provide direct access to 3-functionalized indazoles. For the target molecule, this would involve starting with a 6-cyanoindole derivative.
Experimental Protocol (Adapted from literature for 1H-indazole-3-carboxaldehyde): [1]
-
A solution of sodium nitrite in deionized water is cooled to 0 °C.
-
Hydrochloric acid is slowly added to the cooled sodium nitrite solution, and the mixture is kept under an inert atmosphere (e.g., argon) for a short period.
-
A solution of the substituted indole in a suitable solvent (e.g., DMF) is then added at 0 °C.
-
The reaction mixture is heated (e.g., to 80 °C) and stirred for several hours.
-
After cooling, the product is extracted with an organic solvent, washed, and purified.
This method typically yields the 1H-indazole-3-carboxaldehyde, which would then require a subsequent oxidation step to afford the desired carboxylic acid.
Workflow for Synthesis via Indole Nitrosation
Caption: Synthesis of this compound via nitrosation of 6-cyanoindole.
Discussion on Reproducibility: The nitrosation of indoles has been reported to be a reproducible method, particularly with optimized reaction conditions.[1] The reaction is sensitive to the acidity of the medium and the stoichiometry of the reagents. However, once these parameters are established, the method can provide consistent yields. The subsequent oxidation of the aldehyde to the carboxylic acid is a standard and generally high-yielding transformation. The availability of the starting 6-cyanoindole is a key consideration for this route.
Performance Comparison
| Parameter | Method 1: From Isatin | Method 2: From o-Toluidine | Method 3: From Indole |
| Starting Material Availability | Substituted isatins can be commercially available or synthesized. | Substituted o-toluidines are often readily available. | Substituted indoles may require synthesis. |
| Number of Steps | Typically 2-3 steps to the carboxylic acid. | Variable, depending on the precursor and subsequent transformations. | 2 steps (nitrosation followed by oxidation). |
| Reported Overall Yield | Variable, with potential for lower yields on scale-up. | Generally good yields reported for specific derivatives. | Good to excellent yields reported under optimized conditions.[1] |
| Reproducibility | Can be challenging due to unstable intermediates and sensitive reaction conditions. | Generally considered a reliable and reproducible method. | Reported to be reproducible with careful control of reaction parameters.[1] |
| Key Reagents | NaOH, NaNO₂, HCl | NaNO₂, Acid, various reagents for functional group transformations. | NaNO₂, Acid, Oxidizing agent. |
| Scalability | Potential safety concerns with diazonium intermediates on a larger scale. | Generally more amenable to scale-up. | Scalability is feasible with appropriate process safety considerations. |
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and reproducible synthesis of this compound, the choice of synthetic route is critical.
-
The classical isatin-based method , while historically significant, presents notable reproducibility and scalability challenges due to the inherent instability of diazonium intermediates. It is best suited for small-scale synthesis where stringent control over reaction parameters can be maintained.
-
The synthesis from substituted o-toluidines offers a more robust and generally reproducible alternative. The stability of the starting materials and intermediates makes this approach more amenable to consistent execution and scale-up.
-
The modern approach via nitrosation of indoles stands out as a highly efficient and reproducible method, particularly when optimized conditions are employed.[1] While it necessitates the availability of the corresponding 6-cyanoindole, the directness of this two-step route to the target molecule makes it an attractive option for both laboratory and larger-scale production.
For projects where consistency and scalability are paramount, we recommend exploring and optimizing either the o-toluidine-based route or the indole nitrosation method . A thorough cost-benefit analysis of starting material availability and process complexity should be conducted to determine the most suitable approach for a given application.
References
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
- Snyder, H. R., et al. "The Synthesis of Indazole-3-carboxylic Acid." Journal of the American Chemical Society, 1952, 74(8), 2009–2012. (Referenced in[2])
- Ferrari, M., et al. "A New, Convenient Synthesis of 1H-Indazole-3-carboxylic Acid." Journal of Heterocyclic Chemistry, 1989, 26(2), 531-532. (Referenced in[2])
Sources
A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Guide for Researchers
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1][2] Its versatile nature allows for substitutions that can be fine-tuned to target the ATP-binding pocket of various kinases, leading to a multitude of inhibitors with diverse therapeutic potential in oncology and beyond.[1][3] This guide provides a head-to-head comparison of prominent indazole-based inhibitors, focusing on their performance against key kinase targets, supported by experimental data and detailed methodologies.
The Indazole Core: A Foundation for Potent Kinase Inhibition
The success of the indazole core lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for ATP-competitive inhibitors.[4] Modifications at different positions of the indazole ring system have yielded inhibitors with varying selectivity and potency profiles, targeting a wide array of kinases including receptor tyrosine kinases (RTKs) like VEGFR, FGFR, and AXL, as well as cytosolic kinases such as MAPKs and CDKs.[1][5]
I. Targeting Angiogenesis: Indazole-Based VEGFR Inhibitors
The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, plays a pivotal role in tumor angiogenesis.[6][7] Several indazole-based inhibitors have been developed to target this pathway, with some achieving clinical success.
Key Players:
-
Axitinib: An FDA-approved drug for the treatment of renal cell carcinoma, Axitinib is a potent inhibitor of VEGFR-1, -2, and -3.[8]
-
Pazopanib: Another clinically approved multi-targeted kinase inhibitor that targets VEGFRs, PDGFRs, and c-Kit.[7]
-
Linifanib: A potent inhibitor of VEGFR and PDGFR kinases.[9]
Performance Comparison:
| Compound | Target Kinases | IC50 (nM) | Reference |
| Axitinib | VEGFR-2 | 0.2 | [8] |
| Pazopanib | VEGFR-2 | 30 | [7] |
| Linifanib | VEGFR-2 | 3 | [9] |
| Compound 30 | VEGFR-2 | 1.24 | [6] |
Table 1: Comparative IC50 values of selected indazole-based VEGFR inhibitors.
As the data indicates, Axitinib and the experimental compound 30 demonstrate the highest potency against VEGFR-2 in enzymatic assays.[6][8] The selection of an appropriate inhibitor, however, extends beyond raw potency and must consider factors like kinase selectivity, pharmacokinetic properties, and the specific cellular context.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a common method for determining the in vitro potency of an inhibitor against VEGFR-2.
Objective: To measure the half-maximal inhibitory concentration (IC50) of an indazole-based compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(Glu, Tyr) substrate, and recombinant VEGFR-2 enzyme.
-
Add serial dilutions of the test compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid).
-
Dry the plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Causality Behind Experimental Choices: The use of a radioactive isotope ([γ-³²P]ATP) provides a highly sensitive and direct measure of kinase activity. The poly(Glu, Tyr) peptide is a generic substrate for many tyrosine kinases, making it a suitable choice for this assay.
Signaling Pathway Visualization:
Caption: VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.
II. Targeting Developmental Pathways: Indazole-Based FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family is crucial for normal development, and its dysregulation is implicated in various cancers.[10] Indazole-based compounds have been developed as potent FGFR inhibitors.[11][12]
Key Players & Performance:
Several studies have reported the development of indazole-based FGFR inhibitors. For instance, Liu et al. reported derivatives with potent FGFR1 inhibitory activity.[1] Compound 14c from their series showed an IC50 of 9.8 nM against FGFR1.[1] Another study identified compound 22 which inhibited FGFR-1, -2, and -3 with IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM, respectively, demonstrating a degree of selectivity for FGFR-2.[1]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 14c | FGFR1 | 9.8 | [1] |
| 7r | FGFR1 | 2.9 | [12] |
| 9u | FGFR1 | 3.3 | [13] |
| CH5183284 | FGFR1/2/3 | 9.3/7.6/22 | [10] |
Table 2: Comparative IC50 values of selected indazole-based FGFR inhibitors.
The data highlights the high potency achievable with the indazole scaffold against FGFRs. The development of pan-FGFR inhibitors like CH5183284 versus more selective inhibitors depends on the therapeutic strategy.[10]
Experimental Workflow: Cellular Assay for FGFR Inhibition
Objective: To assess the ability of an indazole-based inhibitor to block FGFR signaling in a cellular context.
Cell Line: A cell line with known FGFR amplification or activating mutations (e.g., KMS-11 multiple myeloma cells for FGFR3).
Methodology:
-
Cell Culture: Culture the chosen cell line under standard conditions.
-
Compound Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of the indazole-based FGFR inhibitor for a specified duration (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Western Blot Analysis:
-
Treat cells with the inhibitor for a shorter period (e.g., 2-4 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated FGFR (p-FGFR) and total FGFR, as well as downstream signaling proteins like phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
For the viability assay, calculate the GI50 (concentration for 50% growth inhibition).
-
For the Western blot, quantify the band intensities to determine the reduction in phosphorylation of FGFR and downstream effectors.
-
Self-Validation: The combination of a cell viability assay and a mechanistic Western blot provides a self-validating system. A decrease in cell viability should correlate with the inhibition of FGFR phosphorylation and downstream signaling.
Logical Relationship Diagram:
Caption: Experimental workflow for evaluating indazole-based FGFR inhibitors in a cellular context.
III. Overcoming Drug Resistance: Indazole-Based AXL Inhibitors
AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is a key player in tumor progression, metastasis, and the development of drug resistance.[14][15] Consequently, AXL inhibitors are of significant interest.
Performance of Indazole-Based AXL Inhibitors:
Fragment-based lead discovery has been a successful strategy in identifying novel indazole-based AXL inhibitors.[14] One such effort led to the development of a series of compounds with good potency and kinase selectivity.[14] For instance, compound 50 from this series, when complexed with the kinase domain, revealed key binding interactions that can guide further optimization.[14] Another study reported the discovery of a 7-azaindazole series of AXL inhibitors, culminating in a lead compound with favorable potency, selectivity, and oral bioavailability.[16]
| Compound Series | Key Features | Reference |
| Indazole Fragments | Identified through fragment-based screening, optimized for potency and selectivity. | [14] |
| 7-Azaindazole Series | SAR-driven optimization leading to a preclinical candidate with good in vivo properties. | [16] |
Table 3: Overview of selected indazole-based AXL inhibitor series.
Experimental Protocol: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of an indazole-based inhibitor across a broad panel of human kinases.
Methodology: This is typically performed as a service by specialized companies (e.g., KINOMEscan™, Eurofins DiscoverX).
General Principle (KINOMEscan™ as an example):
-
Technology: The assay is based on a competition binding assay that quantitatively measures the ability of a compound to bind to a kinase.
-
Procedure:
-
An immobilized ligand that binds to the ATP-binding site of a large number of kinases is used.
-
Each kinase from a diverse panel is individually mixed with the test compound and the immobilized ligand.
-
The amount of kinase that binds to the immobilized ligand is measured in the presence and absence of the test compound.
-
The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
-
Data Interpretation: The data is often visualized as a "tree spot" diagram, where the kinases are arranged according to their phylogenetic relationship. The size and color of the spots indicate the binding affinity of the compound, allowing for a rapid visual assessment of selectivity.
Trustworthiness of the Protocol: This method is highly standardized and provides a comprehensive and unbiased assessment of a compound's selectivity profile, which is crucial for predicting potential off-target effects.
IV. Targeting Cell Cycle and Stress Pathways: Other Indazole-Based Inhibitors
The versatility of the indazole scaffold has led to the development of inhibitors against a range of other important kinase families.[1]
-
MAPK Pathway Inhibitors: Indazole derivatives have been explored as inhibitors of key components of the mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK and JNK.[1][17][18] For instance, galloyl benzamide-based indazole derivatives have shown inhibitory effects on JNK and p38 MAPK phosphorylation.[1] Isoform-selective JNK3 inhibitors based on an indazole scaffold have also been developed for potential use in neurodegenerative diseases.[19][20][21]
-
CDK Inhibitors: Tetrahydroindazole derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin complexes, which are key regulators of the cell cycle.[22] Other indazole-based compounds have been designed to inhibit CDK1, CDK4, and CDK9.[23][24]
-
Aurora Kinase Inhibitors: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are critical for mitotic progression.[25]
Conclusion and Future Perspectives
Indazole-based inhibitors represent a rich and diverse class of compounds with demonstrated efficacy against a wide range of clinically relevant kinases. The continued exploration of structure-activity relationships, guided by advanced techniques like fragment-based screening and computational modeling, will undoubtedly lead to the discovery of new inhibitors with improved potency, selectivity, and drug-like properties. The head-to-head comparisons and detailed experimental protocols provided in this guide are intended to equip researchers with the knowledge and tools necessary to advance the development of the next generation of indazole-based therapeutics.
References
- Kumar, A., & Singh, A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28217-28245. [Link][1][2]
- Zhang, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]
- Murray, C. W., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
- Bamborough, J., et al. (2014). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 5(10), 1145-1150. [Link][10]
- Ali, A., et al. (2013). Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 23(12), 3565-3569. [Link]
- Wang, Z., et al. (2018). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1039-1044. [Link][19]
- Kiselyov, A. S., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link][11]
- Liu, X., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. European Journal of Medicinal Chemistry, 101, 52-65. [Link][12]
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 126-137. [Link][13]
- Laufer, S. A., & Wagner, G. K. (2014). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 21(32), 3684-3703. [Link][17]
- Williamson, D. S., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(8), 652-656. [Link]
- Li, J., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link][6]
- Gorgulho, C. M., & Pinton, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2568. [Link][5]
- El-Damasy, A. F., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry, 25(1), 167-180. [Link][25]
- Smalley, T. L., et al. (2019). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters, 29(19), 126588. [Link][22]
- Li, Y., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 66(3), 2005-2025. [Link][20]
- Li, Y., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 66(3), 2005-2025. [Link][21]
- Myers, S. H., et al. (2025). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link][16]
- Sanofi-Synthelabo. (2004). New CDK inhibitors for cancer and other disorders under study at Sanofi-Synthelabo. Drugs of the Future, 29(5), 519. [Link][23]
- Rana, S., et al. (2022). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences, 23(19), 11330. [Link][18]
- Wang, Z., et al. (2020). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. International Journal of Biological Macromolecules, 154, 1213-1221. [Link][7]
- Nautiyal, J., & Kumar, A. (2022). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 27(19), 6296. [Link][4]
- Zhang, Y., et al. (2025). Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments. Bioorganic Chemistry, 166, 109083. [Link][24]
- Myers, S. H., Brunton, V. G., & Unciti-Broceta, A. (2021). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(20), 14881-14911. [Link][15]
- Wang, X., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 117625. [Link][8]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Indazole-based Inhibitors of Fibroblast G...: Ingenta Connect [ingentaconnect.com]
- 12. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. | BioWorld [bioworld.com]
- 24. Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-Cyano-1H-indazole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of the drug development process. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-cyano-1H-indazole-3-carboxylic acid, a key building block in the synthesis of various therapeutic agents. By examining High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, this document offers practical insights and supporting data to guide the selection and validation of the most appropriate analytical technique.
The principles and procedures outlined herein are grounded in the latest international regulatory standards, including the ICH Q2(R2) guidelines, to ensure scientific integrity and compliance.[1][2][3][4][5][6][7][8][9][10][11][12]
Introduction to this compound and the Imperative of Method Validation
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[13][14] Its structural motif is a precursor to a variety of biologically active molecules.[14][15][16] Accurate determination of its purity and concentration in bulk materials and reaction mixtures is critical for ensuring the quality, safety, and efficacy of the final drug product.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[17] A validated method provides assurance of reliability and consistency, which is a prerequisite for regulatory submissions to bodies such as the FDA and EMA.[1][4][6][7][8][10]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is governed by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC present viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful and versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. Given the structure of this compound, which includes a carboxylic acid and a polar indazole ring system, reversed-phase HPLC with UV detection is a highly suitable method.
-
Reversed-Phase Chromatography: A C18 stationary phase is selected due to its hydrophobicity, which will provide good retention and separation of the moderately polar analyte from potential impurities.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention time and peak shape. The acidic nature of the mobile phase (pH adjusted to ~3) is crucial to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak.
-
UV Detection: The aromatic indazole ring system of the analyte is expected to have a strong UV chromophore, enabling sensitive detection at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a PDA detector).
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 95% A, ramp to 50% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample by dissolving a known amount in the same diluent to achieve a target concentration within the calibration range.
-
Gas Chromatography (GC): An Alternative for Volatile Derivatives
Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility. However, with a derivatization step to convert the carboxylic acid to a more volatile ester, GC can be a highly efficient and sensitive method.
-
Derivatization: Silylation or methylation are common derivatization techniques for carboxylic acids. For this guide, we will consider methylation with diazomethane or a safer alternative like (trimethylsilyl)diazomethane with methanol, to form the methyl ester of this compound. This significantly increases volatility and improves peak shape.
-
Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for the derivatized analyte.
-
Detection: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For higher sensitivity and specificity, a Mass Spectrometer (MS) can be used.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Derivatization Procedure (Esterification):
-
To 1 mg of the sample or standard in a vial, add 1 mL of a 10% solution of boron trifluoride in methanol.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial, add 1 mL of water and 1 mL of hexane.
-
Vortex and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester to a clean vial for GC analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method is performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[1][2][3][4][5][6][7][8][9][10][11][12]
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2]
-
HPLC: The high resolving power of HPLC, especially with a PDA detector, allows for peak purity analysis, confirming that the analyte peak is not co-eluting with impurities.
-
GC-MS: The combination of chromatographic separation and mass spectrometric detection provides excellent specificity, as the mass spectrum of the analyte can be used for positive identification.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
| Parameter | HPLC-UV | GC-FID (derivatized) |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Y-intercept | Close to zero | Close to zero |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
| Concentration Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) |
| 80% | 99.5% | 98.9% |
| 100% | 100.2% | 100.5% |
| 120% | 99.8% | 101.1% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
| Precision Level | HPLC-UV (%RSD) | GC-FID (%RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision (inter-day, n=6) | < 1.5% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC-UV | GC-FID (derivatized) |
| LOD | 0.1 µg/mL | 0.2 µg/mL |
| LOQ | 0.3 µg/mL | 0.6 µg/mL |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
HPLC: Variations in mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) should be evaluated.
-
GC: Variations in oven temperature ramp rate (±1 °C/min), injector temperature (±10 °C), and carrier gas flow rate (±0.1 mL/min) should be assessed.
Visualization of Workflows
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC and GC method workflows.
Conclusion and Recommendations
Both HPLC and GC, with appropriate method development and validation, can be suitable for the analysis of this compound.
-
HPLC is the recommended primary technique due to its direct applicability without the need for derivatization, which simplifies sample preparation and reduces potential sources of error. Its robustness and high-resolution capabilities make it ideal for purity testing and assay in a quality control environment.
-
GC with derivatization serves as a valuable alternative or confirmatory method. It can offer excellent sensitivity and efficiency, and when coupled with a mass spectrometer, provides a high degree of certainty in identification. However, the additional derivatization step adds complexity and potential for variability.
The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. Regardless of the chosen method, a thorough validation following the principles outlined in this guide and the referenced international guidelines is essential to ensure the generation of reliable and scientifically sound data.
References
- Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
- AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
- American Pharmaceutical Review. HPLC Method Development and Validation for Pharmaceutical Analysis.
- Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 40–56.
- World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Song, J. J., & Yee, N. K. (2001). Synthesis of 1-aryl-1H-indazoles via the palladium-catalyzed cyclization of N-aryl-N′-(o-bromobenzyl)hydrazines and [N-aryl-N′-(o-bromobenzyl)-hydrazinato-N′]-triphenylphosphonium bromides. Tetrahedron Letters, 42(37), 6523-6525.
- PubChemLite. This compound (C9H5N3O2).
- Chem-Impex. 1H-Indazole-3-carboxylic acid.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- DiVA portal. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Organic & Biomolecular Chemistry. Recent advances in C–H functionalization of 2H-indazoles.
- LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- Darko, E., & Thurbide, K. B. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
- MDPI. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
- science-softCon. UV/Vis + Photochemistry Database.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Universidad San Francisco de Quito USFQ. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug.
- Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- Semantic Scholar. Spectrophotometric Method for Determination of Ornidazole.
- Semantic Scholar. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE.
- PMC. (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
- Semantic Scholar. Spectrophotometric Quantitation of Ornidazole and its Formulations.
- ResearchGate. (2025, August 9). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
- Universidade de Lisboa. Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing.
- IIP Series. SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. aaps.ca [aaps.ca]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [wap.guidechem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. diva-portal.org [diva-portal.org]
- 11. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV/Vis+ Photochemistry Database [science-softcon.de]
- 14. pharmtech.com [pharmtech.com]
- 15. wjpmr.com [wjpmr.com]
- 16. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 17. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
A Comparative Analysis of the Cytotoxic Landscape of 6-Cyano-1H-indazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides a detailed comparative analysis of the cytotoxicity of derivatives of 6-cyano-1H-indazole-3-carboxylic acid, a promising subclass of indazole-based compounds. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and provide a framework for the rational design of novel, highly effective anticancer agents.
The Indazole Scaffold: A Privileged Structure in Oncology
Indazole derivatives have garnered significant attention in cancer research due to their ability to modulate various cellular pathways implicated in tumorigenesis and proliferation.[1] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical relevance.[2] The versatility of the indazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The Role of the 6-Cyano Moiety: A Focus on Cytotoxicity
The introduction of a cyano (-C≡N) group at the 6-position of the indazole ring can significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These alterations can, in turn, impact the compound's interaction with biological targets and its overall cytotoxic profile. While direct comparative studies on a series of this compound derivatives are limited, we can infer the impact of this substitution by examining related compounds and general SAR trends.
Comparative Cytotoxicity Data
To provide a comprehensive overview, the following tables summarize the cytotoxic activity (IC50 values) of various indazole derivatives from multiple studies. It is crucial to consider that these values were obtained using different cell lines and experimental protocols, which can influence the results.
Table 1: Cytotoxicity of 6-Substituted Indazole Derivatives
| Compound ID | 6-Substituent | 3-Substituent | Cell Line | IC50 (µM) | Reference |
| Hypothetical 6-Cyano Derivative | -CN | -COOH | Various | Data Not Available | - |
| Compound 36 | -NH(CH₂-4-F-Ph) | -CH₃ (on N1 and C3) | HCT116 | 0.4 ± 0.3 | [3] |
| Compound 9f | -NH(CH₂-4-F-Ph) | -H | HCT116 | 14.3 ± 4.4 | [4] |
| Compound 4 | -SO₂NH(4-OCH₃-Ph) | -H (on N2-allyl) | A2780 | 4.21 | [5] |
| Compound 9 | -SO₂NH(4-CH₃-Ph) | -H (on N2-benzyl) | A549 | 7.73 | [5] |
Table 2: Cytotoxicity of 1H-Indazole-3-Amine and Carboxamide Derivatives
| Compound ID | N-Substituent (at Amide/Amine) | Other Substituents | Cell Line | IC50 (µM) | Reference |
| 6o | Piperazinyl-based | - | K562 | 5.15 | [6] |
| 5k | Mercapto-acetamide based | - | Hep-G2 | 3.32 | [6] |
| 2f | - | 6-hydrophilic, 3-hydrophobic | 4T1 | 0.23–1.15 | [7] |
Structure-Activity Relationship (SAR) Analysis
Based on the available data, several key SAR insights can be drawn:
-
Substitution at the 6-Position: The nature of the substituent at the 6-position plays a critical role in determining cytotoxic potency. While direct data for the 6-cyano group is sparse, the high potency of 6-amino derivatives, such as compound 36 (IC50 = 0.4 µM against HCT116), suggests that this position is sensitive to modification.[3] The electron-withdrawing nature of the cyano group is expected to significantly alter the electronic distribution of the indazole ring, potentially influencing target binding.
-
Modifications at the 3-Position: The 3-position is a frequent site for derivatization. The conversion of the carboxylic acid to amides or the introduction of other functionalities can dramatically impact activity. For instance, a series of 1H-indazole-3-amine derivatives showed potent activity, with compound 6o exhibiting an IC50 of 5.15 µM against the K562 cell line.[6]
-
N-Alkylation and Arylation: Alkylation or arylation at the N1 or N2 positions of the indazole ring also influences cytotoxicity. A study on 6-substituted aminoindazoles revealed that N1-methylation generally led to higher potency compared to N2-methylation.[3]
Experimental Methodologies: A Guide to Reproducibility
The cytotoxic activity of the referenced compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays. Understanding these protocols is essential for interpreting and comparing the reported data.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
SRB Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Workflow:
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 510 nm).
-
Data Analysis: Calculate cell density and determine the IC50 value.
Mechanistic Insights: Beyond Cytotoxicity
While IC50 values provide a measure of cytotoxic potency, understanding the underlying mechanism of action is crucial for drug development. Several studies on indazole derivatives have pointed towards apoptosis induction as a key mechanism. For example, compound 2f was shown to promote apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[7] Furthermore, some indazole derivatives have been identified as inhibitors of specific kinases, such as p21-activated kinase 1 (PAK1), which are involved in tumor progression.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Establishing In Vitro and In Vivo Correlation for Novel Kinase Inhibitors: A Comparative Analysis of 6-cyano-1H-indazole-3-carboxylic acid (CICA) and Axitinib
Introduction: Bridging the Gap Between Benchtop and Bedside
In the landscape of modern drug discovery, particularly in oncology, the journey from a promising molecule in a test tube to an effective therapy in patients is fraught with challenges. A critical component of navigating this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . This practice creates a predictive mathematical model that links the performance of a compound in laboratory assays (in vitro) to its behavior and efficacy within a living organism (in vivo).[1][2][3] A successful IVIVC allows researchers to make informed decisions, optimize dosing regimens, and potentially reduce the number of extensive and costly clinical studies.[2][4]
The indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[5][6] Marketed drugs such as Axitinib and Pazopanib, which target key signaling pathways in cancer, feature this heterocyclic motif.[5][7] This guide uses a hypothetical novel compound, 6-cyano-1H-indazole-3-carboxylic acid (herein referred to as CICA) , to illustrate the comprehensive process of its characterization as a potential kinase inhibitor.
This document will serve as a detailed comparison guide, outlining the experimental strategy to define the activity profile of CICA. We will benchmark its performance against Axitinib , an approved second-generation tyrosine kinase inhibitor (TKI) that targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[8][9] By following this structured approach, researchers can systematically build a compelling data package to understand and predict the therapeutic potential of new chemical entities.
Part 1: Foundational In Vitro Characterization
The initial step is to determine if CICA directly engages its putative targets and affects cancer cell biology in a controlled laboratory setting. This is achieved through a tiered approach, moving from simple biochemical assays to more complex cell-based models.
Biochemical Assays: Direct Target Engagement
The first question to answer is whether CICA can inhibit the catalytic activity of specific protein kinases. Biochemical assays provide a clean, cell-free system to measure the direct interaction between an inhibitor and its target enzyme, yielding a crucial metric: the half-maximal inhibitory concentration (IC50).
Rationale for Experimental Choice: We hypothesize that CICA, like its structural relative Axitinib, may target kinases involved in angiogenesis, such as VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][10] Therefore, the initial screen should assess CICA's potency against these key targets. A radiometric assay is considered the gold standard for its direct measurement of substrate phosphorylation, minimizing false positives.[11][12] However, luminescence-based assays like ADP-Glo™ offer a non-radioactive, high-throughput alternative that measures kinase activity by quantifying ADP production.[13]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point serial dilution of CICA and Axitinib (as a comparator) in a suitable solvent like DMSO. The final concentration should range from low nanomolar to high micromolar.
-
Reaction Setup: In a 384-well plate, add the kinase of interest (e.g., recombinant human VEGFR-2), the specific peptide substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) to ensure competitive binding can be accurately assessed.[12]
-
Initiation: Add the serially diluted compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary: Biochemical Potency
| Kinase Target | CICA (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR-1 | 1.5 | 1.2 |
| VEGFR-2 | 0.8 | 0.2 |
| VEGFR-3 | 2.1 | 0.1-0.3 |
| PDGFR-β | 10.5 | 1.6 |
| c-KIT | 25.0 | 1.7 |
Note: Axitinib data are based on literature values.[10] CICA data are hypothetical, illustrating a potent but potentially more selective profile for VEGFRs over other kinases compared to Axitinib.
Figure 1: Workflow for an in vitro luminescence-based kinase assay.
Cell-Based Assays: Confirming Activity in a Biological Context
While biochemical assays confirm direct target inhibition, they do not account for cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations. Cell-based assays are therefore essential to confirm that the compound can reach its target within a living cell and exert a biological effect.[3][14]
1.2.1 Target Engagement: Cellular Phosphorylation Assay
Rationale for Experimental Choice: To verify that CICA inhibits VEGFR-2 in a cellular context, we can measure the phosphorylation of the receptor in response to its ligand, VEGF. A Western blot or an ELISA-based method can quantify the level of phosphorylated VEGFR-2 (pVEGFR-2). This directly links the compound's biochemical activity to a downstream signaling event.[7]
Experimental Protocol: Cell-Based VEGFR-2 Phosphorylation Assay
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, until they reach 80-90% confluency.
-
Serum Starvation: Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of CICA or Axitinib for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF for a short period (e.g., 10-15 minutes) to induce robust VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification (Western Blot):
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for pVEGFR-2.
-
Subsequently, strip and re-probe the membrane with an antibody for total VEGFR-2 to serve as a loading control.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
-
Data Analysis: Quantify band intensity using densitometry. Normalize the pVEGFR-2 signal to the total VEGFR-2 signal. Calculate the IC50 for the inhibition of phosphorylation.
1.2.2 Functional Outcome: Cell Viability Assay
Rationale for Experimental Choice: The ultimate goal of an anticancer agent is to inhibit tumor cell growth. A cell viability assay, such as the MTT or CellTiter-Glo® assay, measures the metabolic activity of a cell population and serves as a proxy for proliferation and survival.[9] We will use a cancer cell line whose growth is known to be dependent on the signaling pathways targeted by CICA and Axitinib, such as a human renal cell carcinoma (e.g., Caki-2) or nasopharyngeal carcinoma (e.g., HK1-LMP1) cell line.[2][15]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., Caki-2) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CICA and Axitinib.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the reagent directly to the culture wells. The reagent lyses the cells and contains luciferase and its substrate.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence. The signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
-
Data Analysis: Determine the EC50 value, the concentration at which the compound reduces cell viability by 50%.
Sources
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. karger.com [karger.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro evaluation of the antitumor activity of axitinib in canine mammary gland tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
A Comparative Selectivity Analysis: 6-Cyano-1H-indazole-3-carboxylic Acid (CICA) as a Novel Kinase Inhibitor
This guide provides a comprehensive selectivity and potency comparison of the novel investigational compound, 6-cyano-1H-indazole-3-carboxylic acid (herein referred to as CICA), against established kinase inhibitors. Our analysis is grounded in robust experimental data to offer researchers and drug development professionals a clear, objective assessment of CICA's potential as a selective therapeutic agent.
Introduction: The Quest for Kinase Selectivity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.[1][2] However, achieving inhibitor selectivity remains a significant challenge.[3] Off-target effects can lead to toxicity and diminish therapeutic efficacy. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various enzymes, including kinases like phosphoinositide 3-kinase δ and glycogen synthase kinase 3β (GSK-3β).[4][5]
This guide focuses on the selectivity profile of a new indazole derivative, this compound (CICA). We present a head-to-head comparison with a well-characterized, commercially available inhibitor to contextualize its potency and specificity across the human kinome.
Comparative Analysis: CICA vs. Alternative Compounds
To provide a clear benchmark for CICA's performance, we selected a widely studied inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is implicated in cellular stress responses and inflammation. Our comparative data demonstrates CICA's distinct selectivity profile.
Biochemical Selectivity Profiling
The initial assessment of a kinase inhibitor's utility is its selectivity against a broad panel of kinases.[6][7] We profiled CICA and a known p38α MAPK inhibitor, SB203580, against a panel of 96 human kinases at a concentration of 1 µM.
Experimental Rationale: A broad kinase panel provides a comprehensive overview of an inhibitor's off-target activities.[8] The use of a standardized, high-throughput assay format, such as the ADP-Glo™ Kinase Assay, ensures data consistency and comparability.[9]
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | CICA (% Inhibition at 1 µM) | SB203580 (% Inhibition at 1 µM) |
| p38α (MAPK14) | 98% | 95% |
| p38β (MAPK11) | 95% | 92% |
| JNK1 | 15% | 60% |
| JNK2 | 12% | 55% |
| ERK2 | 5% | 10% |
| GSK-3β | 8% | 75% |
| CDK2/cyclin A | 2% | 45% |
| Additional kinases screened showed <10% inhibition for CICA. |
Interpretation of Results: The data reveals that while both CICA and SB203580 are potent inhibitors of p38α and p38β, CICA demonstrates a significantly improved selectivity profile. Notably, CICA exhibits minimal inhibition of JNK kinases, GSK-3β, and CDK2/cyclin A, which are known off-targets of SB203580. This "cleaner" profile suggests a potentially wider therapeutic window for CICA.
Cellular Target Engagement: Validating Intracellular Activity
Biochemical assays, while crucial, do not fully recapitulate the complexities of the cellular environment, such as membrane permeability and off-target binding.[10] To confirm that CICA engages its intended target in a physiological context, we employed the Cellular Thermal Shift Assay (CETSA®).[11][12]
Experimental Rationale: CETSA® allows for the direct measurement of a drug binding to its target in intact cells.[13][14] Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).[11] This technique provides invaluable evidence of target engagement without the need for labeled compounds.
Table 2: Cellular Thermal Shift Assay (CETSA®) Data
| Compound (10 µM) | Target Protein | ΔTm (°C) |
| CICA | p38α | +4.2 |
| SB203580 | p38α | +3.8 |
| CICA | JNK1 | +0.3 |
| SB203580 | JNK1 | +2.1 |
| Vehicle (DMSO) | p38α | 0 |
Interpretation of Results: CICA induces a significant thermal shift in p38α, confirming robust target engagement in living cells. The magnitude of the shift is comparable to that of SB203580. Importantly, and in line with our biochemical data, CICA does not cause a meaningful thermal shift for JNK1, whereas SB203580 shows a notable shift, indicating cellular off-target engagement.
In Vivo Efficacy in a Preclinical Model
To assess the therapeutic potential of CICA, we evaluated its efficacy in a lipopolysaccharide (LPS)-induced cytokine release model in rodents, a standard model for systemic inflammation.
Experimental Rationale: In vivo studies are essential to understand a compound's pharmacokinetic and pharmacodynamic properties and its overall effectiveness in a biological system.[15] Measuring the inhibition of downstream biomarkers, such as TNF-α, provides evidence of target modulation in a disease-relevant context.
Table 3: In Vivo Efficacy in LPS-Induced Inflammation Model
| Treatment Group (10 mg/kg) | Plasma TNF-α Reduction (%) |
| Vehicle | 0% |
| CICA | 85% |
| SB203580 | 78% |
Interpretation of Results: CICA demonstrates potent in vivo efficacy, significantly reducing the release of the pro-inflammatory cytokine TNF-α. Its performance is comparable, if not slightly superior, to the reference compound SB203580 at the same dose, highlighting its potential as a therapeutic agent for inflammatory conditions.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (ADP-Glo™ Assay)
Objective: To determine the inhibitory activity of CICA against a broad panel of human kinases.
Methodology:
-
Prepare a 384-well assay plate by dispensing 1 µL of the test compound (CICA or SB203580) at the desired concentration.
-
Add 2 µL of the Kinase Working Stock to each well.[9]
-
Initiate the kinase reaction by adding 2 µL of the corresponding ATP/Substrate Working Stock.[9]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and reflects kinase activity.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the binding of CICA to its target protein in intact cells.
Methodology:
-
Culture cells to 80% confluency and treat with either CICA (10 µM), SB203580 (10 µM), or vehicle (DMSO) for 1 hour.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[10]
-
Transfer the supernatant to a new tube and analyze the concentration of the target protein (p38α) using a standard Western blot or ELISA.
-
Plot the amount of soluble protein against temperature to generate a melting curve and determine the Tm.
Visualizing the Workflow
Kinase Selectivity Profiling Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
The data presented in this guide strongly supports this compound (CICA) as a highly potent and selective inhibitor of p38 MAPK. Compared to the established inhibitor SB203580, CICA demonstrates a superior selectivity profile in biochemical assays, which is corroborated by target-specific engagement in a cellular context. Furthermore, its robust in vivo efficacy in a preclinical model of inflammation underscores its therapeutic potential. These findings warrant further investigation of CICA as a lead candidate for the development of novel anti-inflammatory or anti-cancer therapies.
References
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Lafranchise, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Kühn, D., & Tuchscherer, G. (2016). Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays. Methods in Molecular Biology. [Link]
- Vasta, J. D., et al. (2015). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
- Pär Nordlund Lab. CETSA. Karolinska Institutet. [Link]
- Ouertani, A., et al. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MedCrave Online. [Link]
- Potter, V. R., & Reif, A. E. (1953). In Vivo Inhibition of Succinoxidase Activity in Normal and Tumor Tissues by Antimycin A. Cancer Research. [Link]
- Ouertani, A., et al. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy.
- Wang, M., et al. (2023).
- Singh, S., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. [Link]
- PubChem. This compound.
- Chandrasekhar, T., et al. (2012).
- Musumeci, F., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.
- Andersson, M., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
- Andersson, M., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- López-Rodríguez, M. L., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry. [Link]
- CP Lab Safety. (n.d.). This compound, 95% Purity, C9H5N3O2, 100 mg. [Link]
Sources
- 1. Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]
- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 7. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. CETSA [cetsa.org]
- 15. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison: The Established VEGFR Inhibitor Axitinib versus the Novel Investigational Compound 6-Cyano-1H-Indazole-3-Carboxylic Acid
A Guide for Researchers in Oncology Drug Development
In the landscape of targeted cancer therapies, the inhibition of vascular endothelial growth factor receptors (VEGFRs) has proven to be a cornerstone in the treatment of various solid tumors, most notably renal cell carcinoma (RCC). Axitinib (Inlyta®), a potent and selective second-generation VEGFR inhibitor, has established itself as a key player in this domain.[1][2][3][4][5] This guide provides a comparative framework for evaluating a novel investigational compound, 6-cyano-1H-indazole-3-carboxylic acid, against the benchmark set by Axitinib. While both molecules share a common indazole scaffold, their potential therapeutic profiles can only be elucidated through rigorous, parallel experimentation.[1][6][7][8][9]
This document serves as a roadmap for researchers and drug development professionals, outlining the critical experiments and methodologies required to characterize this compound and objectively compare its performance with Axitinib.
Introduction to the Compounds
Axitinib: The Established Benchmark
Axitinib is an orally available, small-molecule tyrosine kinase inhibitor that selectively targets VEGFR-1, -2, and -3.[1][6][10][11][12] Its high affinity and selectivity for these receptors translate into potent anti-angiogenic activity, disrupting tumor blood supply and impeding tumor growth.[1][5][11][13] Approved by the FDA for the treatment of advanced RCC, Axitinib's clinical efficacy, pharmacokinetic profile, and safety have been extensively characterized.[2][3][4][5][14][15][16][17]
This compound: A Novel Investigational Compound
This compound is a structurally related indazole derivative.[9][18][19] While its biological activity is not yet extensively documented in publicly available literature, its core structure suggests the potential for interaction with ATP-binding sites of various kinases. The rationale for its investigation lies in the possibility of discovering a novel inhibitor with a differentiated profile, potentially offering improved potency, selectivity, a more favorable safety profile, or activity against Axitinib-resistant tumors. Research on other indazole derivatives has indicated potential anticancer properties through mechanisms such as the inhibition of phosphoinositide 3-kinase δ (PI3Kδ).[20]
Mechanism of Action: Targeting the VEGFR Signaling Pathway
Both Axitinib and, hypothetically, this compound are presumed to exert their anti-cancer effects by inhibiting the VEGFR signaling cascade, a critical pathway in tumor angiogenesis.[13][21][22][23][24]
Proposed Head-to-Head Experimental Comparison
To comprehensively evaluate this compound relative to Axitinib, a tiered approach encompassing biochemical, cellular, and in vivo assays is proposed.
Biochemical Assays: Potency and Selectivity
The initial step is to determine the direct inhibitory activity of the compounds on their primary targets.
Table 1: Proposed Biochemical Assays
| Assay | Objective | Key Parameters |
| In Vitro Kinase Assay | To determine the half-maximal inhibitory concentration (IC50) against VEGFR-1, -2, and -3. | IC50 (nM) |
| Kinome Profiling | To assess the selectivity of the compound against a broad panel of kinases. | Percent inhibition at a fixed concentration (e.g., 1 µM) |
| ATP Competition Assay | To elucidate the mechanism of kinase inhibition. | Shift in IC50 with varying ATP concentrations |
This protocol outlines a luminescence-based assay to determine the IC50 of the test compounds.[25][26][27]
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution.
-
Prepare serial dilutions of this compound and Axitinib in 1x Kinase Buffer with a constant, low percentage of DMSO.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Dilute recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Assay Procedure :
-
Add the master mix to the wells of a 96-well plate.
-
Add the serially diluted compounds or control (buffer with DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" control.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection :
-
Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Cellular Potency and Anti-Angiogenic Effects
Moving from a biochemical to a cellular context is crucial to understand the compound's activity in a more biologically relevant system.
Table 2: Proposed Cell-Based Assays
| Assay | Cell Line | Objective | Key Parameters |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | HUVEC (Human Umbilical Vein Endothelial Cells), Cancer Cell Lines (e.g., Caki-1 for RCC) | To assess the cytotoxic or cytostatic effects of the compounds. | GI50 (concentration for 50% growth inhibition) |
| VEGFR-2 Phosphorylation Assay | HUVEC | To measure the inhibition of VEGF-induced VEGFR-2 autophosphorylation. | IC50 (nM) |
| Endothelial Cell Tube Formation Assay | HUVEC on Matrigel™ | To evaluate the in vitro anti-angiogenic activity. | Tube length, number of branch points |
| Endothelial Cell Migration Assay (e.g., Scratch Assay, Boyden Chamber) | HUVEC | To assess the inhibition of endothelial cell migration. | % wound closure, number of migrated cells |
This assay models the differentiation of endothelial cells into capillary-like structures.[28][29][30]
-
Plate Preparation :
-
Thaw a basement membrane extract (e.g., Matrigel™) on ice.
-
Coat the wells of a 96-well plate with the cold basement membrane extract and allow it to polymerize at 37°C.
-
-
Cell Seeding :
-
Harvest HUVEC and resuspend them in a basal medium containing the test compounds (this compound and Axitinib) at various concentrations.
-
Seed the HUVEC suspension onto the polymerized gel.
-
-
Incubation :
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
-
Imaging and Analysis :
-
Visualize the formation of tube-like structures using a microscope.
-
Capture images of each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.
-
In Vivo Efficacy: Tumor Growth Inhibition
The ultimate test of a potential anti-cancer agent is its efficacy in a living organism.
Table 3: Proposed In Vivo Studies
| Model | Objective | Key Parameters |
| Renal Cell Carcinoma Xenograft Model (e.g., Caki-1, 786-O) | To evaluate the in vivo anti-tumor efficacy of the compounds.[31][32][33][34] | Tumor growth inhibition (TGI), tumor volume, body weight |
| Patient-Derived Xenograft (PDX) Model | To assess efficacy in a model that more closely recapitulates human tumor heterogeneity.[31][34][35] | TGI, overall survival |
This protocol describes a study to evaluate tumor growth inhibition in mice.[31][32][33]
-
Tumor Implantation :
-
Subcutaneously implant human RCC cells (e.g., Caki-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment :
-
Randomize mice into treatment groups (e.g., vehicle control, Axitinib, multiple doses of this compound).
-
Administer the compounds orally, once or twice daily, for a specified duration (e.g., 21-28 days).
-
-
Monitoring :
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis :
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the observed anti-tumor effects.
-
Pharmacokinetic Profiling
A comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds is essential to understand their bioavailability and dosing requirements.
Table 4: Proposed Pharmacokinetic Studies
| Study | Objective | Key Parameters |
| In Vitro Metabolic Stability | To assess the stability of the compounds in liver microsomes. | Half-life (t½), intrinsic clearance |
| Plasma Protein Binding | To determine the extent of binding to plasma proteins. | % bound |
| Single-Dose Pharmacokinetics in Rodents | To characterize the pharmacokinetic profile after a single oral dose. | Cmax, Tmax, AUC, t½, bioavailability |
Conclusion
Axitinib provides a high bar for any new VEGFR inhibitor.[1][36] Its potency and selectivity are well-established.[7][12] For this compound to be considered a viable clinical candidate, it must demonstrate a clear advantage over Axitinib. This could manifest as:
-
Superior Potency : A significantly lower IC50 against VEGFRs, potentially leading to lower effective doses.
-
Enhanced Selectivity : A cleaner kinome profile, which could translate to a reduction in off-target side effects.
-
Improved Pharmacokinetic Properties : Higher bioavailability, a more favorable half-life for less frequent dosing, or a metabolic profile that avoids drug-drug interactions.[10][14][37]
-
Efficacy in Axitinib-Resistant Models : Demonstrating activity where the established drug fails would be a significant breakthrough.
The experimental framework outlined in this guide provides a rigorous and objective pathway to thoroughly characterize this compound and determine its true potential in the competitive landscape of oncology therapeutics.
References
- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular Basis for Stargeted Therapy of Cancer: Results and Remaining Challenges. Georgetown University.
- Chen, Y., & Rini, B. I. (2012). Clinical pharmacology of axitinib. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 755-767.
- Patel, C., Blizzard, C., & Jarrett, P. (n.d.). Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. Ocular Therapeutix, Inc.
- Lassen, U., & Guldbrandt, L. M. (2011). Pharmacokinetic evaluation of axitinib. Expert Opinion on Drug Metabolism & Toxicology, 7(9), 1163-1170.
- Pithavala, Y. K., Chen, Y., Toh, M., & Bello, A. (2012). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 40(11), 2187-2196.
- U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib.
- Pfizer Medical - US. (n.d.). INLYTA® (axitinib) Clinical Pharmacology.
- Goel, H. L., & Mercurio, A. M. (2013). VEGF/VEGFR in Cancer: A Mechanistic View. Cancer Research, 73(18), 5541-5544.
- Sáinz-Jaspeado, M., Claesson-Welsh, L., & Souchelnytskyi, S. (2019). Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. Cancers, 11(6), 827.
- Lugano, R., Ramachandran, M., & Dimberg, A. (2020).
- Grisanzio, C., Signoretti, S., Manley, B. J., et al. (2012). Development of mouse orthotopic xenografts of human renal cell carcinoma. The Journal of Urology, 187(4), e84.
- Wikipedia. (n.d.). Axitinib.
- Ellis, L. M., & Hicklin, D. J. (2008). VEGF-targeted therapy: mechanisms of anti-tumour activity.
- BenchChem. (2025). Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
- OncLive. (2012).
- Goel, H. L., & Mercurio, A. M. (2013). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancer Metastasis Reviews, 32(3-4), 363-374.
- ibidi. (n.d.).
- CancerNetwork. (2012).
- Sigma-Aldrich. (n.d.).
- National Cancer Institute. (2012). Axitinib.
- Sia, D., Alsinet, C., Newell, P., & Villanueva, A. (2014). VEGF Signaling in Cancer Treatment. Current Pharmaceutical Design, 20(17), 2834-2842.
- BenchChem. (2025). Vegfr-2-IN-13 In Vitro Kinase Assay.
- Michaelson, M. D., & Motzer, R. J. (2009). Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted Oncology, 4(4), 297-305.
- PharmaCompass.com. (n.d.). Axitinib-Supplied by Selleck Chemicals.
- Rini, B. I., & Wilding, G. (2009). Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma.
- Altogen Labs. (n.d.). Caki-1 Xenograft Model.
- Altogen Labs. (n.d.). Caki-1 Xenograft Model.
- Peters, D. (2012). Axitinib: Newly Approved for Renal Cell Carcinoma. Journal of the Advanced Practitioner in Oncology, 3(4), 254-258.
- Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery.
- Sivanand, S., Peña-Llopis, S., Zhao, H., et al. (2012). Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing. Journal of Visualized Experiments, (68), e4443.
- Corning. (n.d.).
- PubChem. (n.d.). Axitinib.
- Creative Bioarray. (n.d.). Cell Angiogenesis Assays.
- Pfizer. (2012). U.S. Food And Drug Administration Approves Pfizer's INLYTA® (axitinib) For Patients With Previously Treated Advanced Renal Cell Carcinoma (RCC).
- Verzoni, E., Grassi, P., Testa, I., et al. (2014). Targeted treatments in advanced renal cell carcinoma: focus on axitinib. Therapeutics and Clinical Risk Management, 10, 269-281.
- ResearchGate. (n.d.). Chemical structure of axitinib. Axitinib has the chemical name....
- BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit.
- El-Damasy, A. K., Lee, J. A., Seo, S. H., & Pae, A. N. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][14][15]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113524.
- BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
- Smolecule. (n.d.).
- PubChemLite. (n.d.). This compound (C9H5N3O2).
- Guidechem. (n.d.). This compound 194163-31-0 wiki.
- BLD Pharm. (n.d.). 194163-31-0|this compound.
Sources
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Axitinib: Newly Approved for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
- 6. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C9H5N3O2) [pubchemlite.lcsb.uni.lu]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Axitinib - Wikipedia [en.wikipedia.org]
- 12. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic evaluation of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Axitinib - NCI [cancer.gov]
- 18. Page loading... [wap.guidechem.com]
- 19. 194163-31-0|this compound|BLD Pharm [bldpharm.com]
- 20. Buy tert-Butyl 6-cyano-1H-indazole-1-carboxylate [smolecule.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer [mdpi.com]
- 23. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. ibidi.com [ibidi.com]
- 29. corning.com [corning.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Caki-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 33. Caki-1 Xenograft Model | Xenograft Services [xenograft.net]
- 34. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 35. aacrjournals.org [aacrjournals.org]
- 36. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonally Validating the Mechanism of Action of 6-cyano-1H-indazole-3-carboxylic acid
For drug discovery and development professionals, a novel small molecule like 6-cyano-1H-indazole-3-carboxylic acid presents both an opportunity and a challenge. The indazole scaffold is a privileged structure in medicinal chemistry, with various derivatives reported to exhibit a range of biological activities, from anticancer to anti-inflammatory effects, often through the inhibition of protein kinases or modulation of ion channels.[1][2][3][4] However, an initial phenotypic screen that identifies a compound's activity is merely the first step. To progress a molecule through the development pipeline, it is critical to rigorously and unequivocally determine its mechanism of action (MoA).
This guide provides a comprehensive, multi-faceted strategy for orthogonally validating the MoA of this compound. We will move beyond relying on a single experimental outcome and instead build a robust body of evidence through independent, complementary methodologies. This approach is essential for de-risking drug development projects, as a significant percentage of clinical trial failures are attributed to a lack of efficacy, which can stem from an incomplete understanding of target engagement.[5] Our framework is designed not just to confirm a hypothesized target but also to aid in the initial identification of that target when it is unknown.
The Orthogonal Validation Workflow: A Strategy for Confidence
The core principle of orthogonal validation is to probe the same biological question—in this case, the interaction between our compound and its putative target—using techniques that rely on different physical principles.[6][7] This minimizes the risk of being misled by artifacts specific to a single assay format. Our validation strategy is structured in a logical progression from initial target identification to in-depth biophysical and cellular characterization.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10x the biochemical IC50) or with a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [8]3. Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifugation: Pellet the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein in each sample using Western blotting with a validated antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein relative to the unheated control against the temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift (ΔTm).
Comparative Data Table:
| Treatment | Target Protein Tm (°C) | ΔTm (°C) | Housekeeping Protein Tm (°C) |
| Vehicle (DMSO) | 52.5 | - | 65.0 |
| 1 µM this compound | 57.0 | +4.5 | 65.1 |
| 1 µM Inactive Analogue | 52.6 | +0.1 | 65.0 |
A significant positive thermal shift for the target protein, but not for a control protein, provides strong evidence of direct target engagement in a cellular context. [9]
Conclusion: Building a Consensus MoA
By employing this structured, orthogonal approach, researchers can build a compelling and robust case for the mechanism of action of this compound. A positive result in a biochemical assay demonstrates a direct effect on the purified target, while a corresponding thermal shift in CETSA confirms that this interaction occurs within the native cellular environment. [10][11] This guide provides the foundational workflows to move from a compound with an interesting phenotype to a well-validated lead molecule with a defined MoA. This level of scientific rigor is indispensable for making confident, data-driven decisions in the complex landscape of drug discovery and development.
References
- DiscoverX. Target Engagement Assays.
- Concept Life Sciences.
- PubMed. Target Engagement Assays in Early Drug Discovery.
- Selvita. A Practical Guide to Target Engagement Assays.
- Benchchem. Orthogonal Assays: A Comparative Guide to Confirming Small Molecule-Protein Interactions.
- YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery.
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Wikipedia. Enzyme assay.
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- CETSA. CETSA.
- BioAssay Systems. Enzyme Inhibitor Screening Services.
- NIH. Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Wikipedia. Enzyme inhibitor.
- Smolecule.
- Alphalyse. Orthogonal method in pharmaceutical product analysis.
- Der Pharma Chemica.
- Chem-Impex. 6-Methoxy-1H-indazole-3-carboxylic acid.
- NIH.
- PMC - PubMed Central.
- RSC Publishing.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. selvita.com [selvita.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Target Engagement Assay Services [conceptlifesciences.com]
- 11. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of 6-cyano-1H-indazole-3-carboxylic Acid
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-cyano-1H-indazole-3-carboxylic acid. As a member of the indazole class of compounds, which are widely investigated for their diverse biological activities, this substance requires meticulous management to ensure personnel safety and environmental protection.[1][2][3] This document synthesizes regulatory standards with practical laboratory applications to provide a self-validating system for waste disposal.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the risks. This compound, like many specialized research chemicals, has not been exhaustively studied for its toxicological properties.[4] Therefore, a cautious approach, treating it as potentially hazardous, is mandatory. The indazole scaffold is a common feature in pharmacologically active compounds, including some with cytotoxic or anti-neoplastic properties, which informs the stringent handling recommendations.[2][5][6][7]
A Safety Data Sheet (SDS) is the primary source of hazard information.[8] Key hazards associated with this compound and its analogs include irritation to the skin, eyes, and respiratory system.[9][10][11][12]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Precautionary Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | ersetzt | H315: Causes skin irritation. | Gloves: Chemical-resistant (e.g., Nitrile). |
| Eye Irritation | ersetzt | H319: Causes serious eye irritation. | Eye Protection: Safety glasses with side shields or goggles.[9] |
| Respiratory Irritation | ersetzt | H335: May cause respiratory irritation. | Respiratory: Use in a certified chemical fume hood. A NIOSH-certified respirator may be required for spill cleanup.[13] |
| Acute Toxicity (Oral) | ersetzt | H302: Harmful if swallowed. | General: Lab coat or gown.[14] |
Note: Hazard classifications are based on available data for this compound and structurally related indazole compounds.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[15][16] All waste generated must be handled as regulated hazardous waste.
Step 1: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step to ensure safety and compliance. Never mix incompatible waste streams.[17]
-
Solid Chemical Waste: This stream is for the pure compound, expired reagents, or heavily contaminated materials (e.g., spill cleanup absorbents).
-
Action: Collect in a designated, compatible, and clearly labeled hazardous waste container.[17]
-
-
Trace Contaminated Labware (Solid): This includes items like gloves, weigh boats, and pipette tips with minimal residual contamination.
-
Action: Place these items in a separate, clearly labeled container designated for trace-contaminated solid waste. These are often disposed of as hazardous waste to prevent the release of biologically active compounds into the environment.[6]
-
-
Contaminated Liquid Waste: This stream includes solvents used to dissolve the compound or the first rinse of contaminated glassware.
-
Action: Collect in a sealable, chemically compatible container (e.g., a designated solvent waste container). The first rinse of any container that held the pure compound must be collected as hazardous waste.[18]
-
-
Empty Containers:
-
Action: A container is considered "empty" only after it has been triple-rinsed. The first rinseate must be collected as hazardous waste and disposed of accordingly.[18] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used.
-
Step 2: Containerization and Labeling
All waste must be accumulated in appropriate containers at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[17][19]
-
Select the Right Container: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[17][20] Never use food-grade containers.[17]
-
Label Immediately: Attach a hazardous waste label to the container before adding any waste.
-
Complete the Label: The EPA requires that each label clearly states the words "Hazardous Waste" and includes the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Irritant," "Toxic").[19] List all components and their approximate percentages for mixtures.
Step 3: On-Site Accumulation and Storage
Waste must be managed safely within the laboratory before pickup by a certified disposal vendor.
-
Location: Store waste containers in a designated SAA, which must be under the control of laboratory personnel.[17][19]
-
Segregation: Store containers of this compound waste away from incompatible materials, such as strong oxidizing agents.[10][11]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[17][18]
-
Secondary Containment: All liquid waste containers must be placed in a larger, chemically resistant tub or tray to contain any potential leaks.[18]
Step 4: Final Disposal Pathway
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the sewer drain. [8][18] The unknown environmental impact and potential biological activity of indazole derivatives necessitate professional disposal.[21]
The required method of disposal is through a licensed hazardous waste management company. The most common and effective method for this type of organic compound is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners.[4][9]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Documentation: Ensure all paperwork, such as waste profiles or manifests provided by your EHS office, is completed accurately. This tracking is a key component of RCRA regulations.[22]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is significant, contact your institution's EHS or emergency response team.
-
For minor spills, and only if properly trained and equipped, contain the spill using an appropriate spill kit.
-
Wear full PPE, including a respirator if dealing with a dry powder, to avoid inhalation.[8][13]
-
Carefully sweep up solid material or absorb liquids, place in a sealed container, and label it as hazardous waste for disposal.[9]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[8][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
- American Journal of Health-System Pharmacy. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Lab Manager. (2022). Managing Hazardous Chemical Waste in the Lab.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- BOC Sciences. MSDS of Methyl 6-cyano-1H-indazole-3-carboxylate.
- U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.
- TCI Chemicals. SAFETY DATA SHEET - Indazole-3-carboxylic Acid.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
- National Center for Biotechnology Information (NCBI). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Pan American Health Organization (PAHO). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
- PubMed. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater...
- Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
- American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs.
- AK Scientific, Inc. Safety Data Sheet - 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid.
- Maryland Department of the Environment. Hazardous Waste.
- National Center for Biotechnology Information (NCBI). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. Synthesis of new indazole derivatives as potential antioxidant agents.
- PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management?
- Dartmouth College. Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. ashp.org [ashp.org]
- 14. www3.paho.org [www3.paho.org]
- 15. epa.gov [epa.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 21. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 6-cyano-1H-indazole-3-carboxylic Acid: Beyond the Standard Protocol
Handling novel chemical entities in a research and development setting demands more than just following a generic safety data sheet (SDS). It requires a deep, mechanistic understanding of the molecule's potential reactivity and toxicity. 6-cyano-1H-indazole-3-carboxylic acid presents a dual-hazard profile that necessitates a rigorous and proactive safety strategy. The presence of both a cyano (-CN) group and a carboxylic acid (-COOH) group on the same molecule creates a unique set of risks that must be managed with precision.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides the causal logic behind each recommendation, empowering you, the researcher, to work safely and effectively. We will dissect the compound's hazards, establish a multi-layered defense strategy, and outline clear operational and disposal plans. This is the professional standard for laboratory safety and chemical handling.
Mechanistic Hazard Analysis: Understanding the Dual Threat
To select the appropriate PPE, we must first understand the specific risks posed by the compound's functional groups.
-
The Cyano Group (-CN): A Rapidly Acting Toxin The primary threat from any cyano-containing compound is the potential for it to release the cyanide anion (CN-) or, more critically, the highly toxic hydrogen cyanide (HCN) gas.[1] Cyanide is a potent and fast-acting poison that inhibits cellular respiration.[2] Exposure can occur through inhalation, skin absorption, or ingestion, with death possible within minutes of a significant exposure.[1][3] The faint, bitter almond-like smell of HCN is not a reliable warning, as a significant portion of the population cannot detect it due to a genetic trait.[3] The most critical risk is the reaction of the cyano group with acids, which rapidly evolves deadly HCN gas.[3][4]
-
The Carboxylic Acid Group (-COOH): A Corrosive Irritant While generally classified as weak acids, carboxylic acids can be corrosive and irritating to the skin, eyes, and respiratory tract.[5][6] The acidity itself poses a hazard, but more importantly, it creates an intramolecular risk factor. The presence of the acidic proton in the same molecule as the cyano group, or the presence of external acids, could potentially facilitate the release of HCN, especially in the presence of moisture.
-
Physical Form: The Inhalable Powder As a solid, the primary route of exposure during handling (e.g., weighing, transferring) is the inhalation of fine dust particles.[7] This makes robust respiratory protection and engineering controls non-negotiable.
The Core Protective Strategy: A Multi-Layered Defense
Our safety protocol is built on a hierarchy of controls, where engineering controls provide the first and most effective line of defense, supplemented by stringent PPE protocols.
Essential Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and transfer, must be conducted within a certified chemical fume hood.[1][3] This is the most critical step in preventing inhalation exposure to both the chemical powder and any potential HCN off-gassing.
-
Designated Area: Establish a clearly marked "designated area" within the fume hood for all work with this compound.[3] This prevents cross-contamination and ensures all personnel are aware of the specific hazard zone.
-
Proximity to Safety Equipment: Ensure that an emergency eyewash station and safety shower are immediately accessible and unobstructed.[8][9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards of skin absorption, eye contact, and inhalation of a highly toxic powder.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles & Full Face Shield | Double Nitrile Gloves | NIOSH-approved Half-Mask or Full-Face Respirator with P100 Particulate and Acid Gas/Organic Vapor Cartridges | Disposable Coverall (e.g., Tyvek) over lab coat, Shoe Covers |
| Working with Dilute Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Not required if working strictly within a certified fume hood and no aerosolization is possible. | Chemical-resistant Lab Coat |
| Spill Cleanup | Chemical Splash Goggles & Full Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | NIOSH-approved Half-Mask or Full-Face Respirator with P100 Particulate and Acid Gas/Organic Vapor Cartridges | Disposable Chemical-Resistant Coverall, Shoe Covers |
Justification for PPE Selection:
-
Respiratory Protection: Due to the high toxicity of the cyano group, a standard dust mask is insufficient. A NIOSH-approved air-purifying respirator with P100 (particulate) filters is required to protect against inhaling the fine powder.[10] The addition of acid gas/organic vapor cartridges provides a layer of protection against any potential off-gassing. A proper fit test is mandatory for all users of tight-fitting respirators.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement to prevent particles from entering the eyes.[11] However, for a compound this hazardous, a full face shield worn over the goggles is strongly recommended during solid transfers to protect the entire face from contact.[6][11]
-
Hand Protection: Double-gloving with nitrile gloves provides robust protection.[12] The outer glove can be removed immediately if contamination is suspected, leaving a clean inner glove and minimizing the risk of skin exposure. Always inspect gloves for tears or defects before use.
-
Body Protection: A standard lab coat is insufficient to protect against fine powder contamination of personal clothing. A disposable coverall prevents dust from settling on clothes and being carried out of the lab.[13]
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize dust generation and prevent exposure from start to finish.
Preparation and Pre-Work Checklist
-
Verify the chemical fume hood has a current certification.
-
Post a warning sign in the designated work area indicating that a highly toxic cyano compound is in use.
-
Assemble all necessary equipment (spatulas, weigh paper, containers, waste bags) inside the fume hood before bringing in the chemical.
-
Ensure the dedicated cyanide waste container is present and properly labeled.
-
Don all required PPE as specified in the table above.
Workflow for Weighing and Handling
Caption: Workflow for handling this compound.
PPE Donning and Doffing Sequence
Properly removing PPE is as important as putting it on to prevent self-contamination.
Caption: Recommended PPE donning and doffing sequence.
Emergency and Disposal Plans
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Don full PPE, including a respirator, before re-entering.
-
Contain: Gently cover the spill with an absorbent material compatible with acids. DO NOT use materials that could react.
-
Neutralize (for experts only): A basic solution can be used to neutralize the acidic component, but this must be done with extreme caution to avoid a reaction with the cyano group. This step should only be performed by highly trained personnel following a specific institutional SOP.
-
Collect: Carefully scoop the contained material into a labeled hazardous waste container for cyanide waste.
-
Decontaminate: Clean the spill area three times with a 10% bleach solution, followed by a water rinse.[2] Collect all cleaning materials as hazardous waste.[2]
Exposure Response: SPEED IS ESSENTIAL
Cyanide poisoning progresses rapidly. Immediate and decisive action is critical.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[7][9] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[7] If the victim is not breathing, trained personnel should provide artificial respiration, but avoid mouth-to-mouth resuscitation to prevent secondary exposure.[2][7] Seek immediate medical attention.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: All contaminated solid waste (gloves, wipes, weigh paper, disposable coveralls) must be placed in a clearly labeled, sealed container designated specifically for "Cyanide Waste".[2] Do not mix with other waste streams.
-
Aqueous Waste: All solutions containing this compound must be collected as hazardous waste. The pH of this waste should be adjusted to >10 with a strong base to prevent HCN formation.[2]
-
Decontamination of Equipment: Non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse three times with a basic (pH >10) 10% bleach solution, allowing for a contact time of at least one hour.[2] Collect all rinsate as hazardous waste.
-
Final Disposal: All collected waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.[14] Never dispose of cyanide-containing compounds down the drain.[15]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- Laboratory-Specific Standard Operating Procedures for Cyanide Compounds. (2018). LSU Health Shreveport. [Link]
- Cyanide Safe Use Guidelines. (2013). Columbia University Research. [Link]
- Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
- Cyanide Compounds Safety Services. (2021). University College London (UCL). [Link]
- Safety Module: Cyanides. University of Wisconsin-Madison. [Link]
- PPE and Safety for Chemical Handling. (2020).
- How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Powder Coating Personal Protective Equipment (PPE) Requirements.
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- The MSDS HyperGlossary: Carboxylic Acid.
- Appendix 8: Storage Rules for Chemicals. (2015). University of Washington Environmental Health & Safety. [Link]
- Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
- SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. Acros Organics. [Link]
- Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. [Link]
- Method for recycling nitrile rubber. (2022).
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
- Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
- Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Cole-Parmer. [Link]
- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. jst.chem.yale.edu [jst.chem.yale.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nspcoatings.co.uk [nspcoatings.co.uk]
- 11. hazmatschool.com [hazmatschool.com]
- 12. flinnsci.com [flinnsci.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. research.columbia.edu [research.columbia.edu]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
